3-Methyl-5-(trifluoromethoxy)phenylacetic acid
Beschreibung
BenchChem offers high-quality 3-Methyl-5-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEJCMLHVUBOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties, metabolic stability, and ability to modulate lipophilicity.[1][2][3] This guide provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound that embodies the potential of this privileged structural motif. Phenylacetic acid derivatives themselves are fundamental building blocks for a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The introduction of a methyl and a trifluoromethoxy group onto the phenyl ring is anticipated to significantly influence its biological activity and metabolic profile.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the core physicochemical properties of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, propose a detailed synthetic pathway based on established chemical transformations, and explore its potential biological significance and applications, all grounded in authoritative scientific literature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key computed and experimental data for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
| Property | Value | Source |
| IUPAC Name | 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetic acid | N/A |
| CAS Number | 1000339-57-0 | [6] |
| Molecular Formula | C10H9F3O3 | N/A |
| Molecular Weight | 248.17 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted) | N/A |
| pKa | ~4.0-4.5 (predicted for the carboxylic acid) | N/A |
Proposed Synthetic Pathway
Figure 1: Proposed multi-step synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Experimental Protocols
The following are detailed, step-by-step methodologies for each stage of the proposed synthesis. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.
Step 1: Trifluoromethoxylation of 3-Methyl-5-nitrophenol
This step utilizes a modern and mild method for the conversion of phenols to aryl trifluoromethyl ethers via a xanthate intermediate.[7][8][9]
-
Materials: 3-Methyl-5-nitrophenol, imidazolium methylthiocarbonothioyl salt, a suitable base (e.g., DBU or K2CO3), XtalFluor-E, trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), and an appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of 3-methyl-5-nitrophenol in acetonitrile, add the imidazolium methylthiocarbonothioyl salt and the base.
-
Stir the reaction mixture at room temperature until the formation of the intermediate xanthate is complete, as monitored by TLC or LC-MS.
-
In a separate flask, prepare a solution of XtalFluor-E and TCCA or NFSI in acetonitrile.
-
Slowly add the solution from step 3 to the reaction mixture from step 2 at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction to proceed until the conversion to 3-methyl-5-nitro-1-(trifluoromethoxy)benzene is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
-
Materials: 3-Methyl-5-nitro-1-(trifluoromethoxy)benzene, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid), and a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or concentrated HCl for SnCl2 reduction).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 3-methyl-5-nitro-1-(trifluoromethoxy)benzene in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-methyl-5-(trifluoromethoxy)aniline.
-
Step 3: Sandmeyer Reaction to Form the Nitrile
The Sandmeyer reaction is a classic method for converting an aniline to a nitrile via a diazonium salt intermediate.
-
Materials: 3-Methyl-5-(trifluoromethoxy)aniline, sodium nitrite, hydrochloric acid, and copper(I) cyanide.
-
Procedure:
-
Dissolve 3-methyl-5-(trifluoromethoxy)aniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in water and heat it to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution.
-
Stir the reaction mixture at an elevated temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield crude 3-methyl-5-(trifluoromethoxy)benzonitrile, which can be purified by chromatography or distillation.
-
Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid
The final step involves the hydrolysis of the benzonitrile to the corresponding phenylacetic acid.
-
Materials: 3-Methyl-5-(trifluoromethoxy)benzonitrile, aqueous sulfuric acid (typically 50-70%), and heat.
-
Procedure:
-
Combine 3-methyl-5-(trifluoromethoxy)benzonitrile with aqueous sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or water) to obtain pure 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
-
Spectroscopic Analysis (Predicted)
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.3-2.5 ppm, a singlet for the methylene protons of the acetic acid moiety around δ 3.6-3.8 ppm, and distinct signals for the aromatic protons in the region of δ 7.0-7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D2O.
-
13C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon, the aromatic carbons, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and the carbonyl carbon of the carboxylic acid.
-
19F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm-1, a strong C=O stretching absorption around 1700-1725 cm-1, and characteristic C-F stretching bands in the region of 1000-1300 cm-1.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Biological Significance and Potential Applications
The trifluoromethoxy group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[10][11] These characteristics can lead to improved oral bioavailability, better penetration of biological membranes, and enhanced binding affinity to target proteins.
Figure 2: The influence of the trifluoromethoxy group on the potential biological profile of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Given that the phenylacetic acid scaffold is present in numerous NSAIDs, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid represents a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and a more favorable pharmacokinetic profile. The trifluoromethoxy group may also impart other biological activities, and this compound could serve as a valuable building block for the synthesis of more complex drug candidates targeting a range of therapeutic areas, including oncology and infectious diseases.[11]
Conclusion
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a molecule of significant interest for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route based on established chemical principles, and a discussion of its potential biological significance. The unique combination of the phenylacetic acid core with the trifluoromethoxy group makes it a compelling target for further investigation and a valuable tool for the development of next-generation therapeutics.
References
-
Lima, L. M., & Barreiro, E. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[3]
-
Darabi, H. R., et al. (Year). The Willgerodt–Kindler Reaction. Thieme E-Books.[12]
-
MilliporeSigma. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. MilliporeSigma.[1]
-
Soloshonok, V. A., & Kirsch, P. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.[2]
-
Lima, L. M., & Barreiro, E. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[3]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.[11]
-
Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry.[7][9]
-
Hartwig, J. F., et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group.[8]
-
Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. ]">www.rhodium.ws*.
-
Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org.[9]
-
Nishikata, T., et al. (2025). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews.[13]
-
Hu, J., et al. (Year). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters.[14]
-
Carmack, M., & Spielman, M. A. (1947). Thiocarbonyls. III. The Willgerodt Reaction with Thioacetophenone. Journal of the American Chemical Society.[15]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. SynArchive.[16]
-
Carmack, M., & DeTar, D. F. (Year). The Willgerodt and Kindler Reactions. III. Studies Relating to the Reaction Mechanism. Sciencemadness.org.
-
Benchchem. (n.d.). Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid. Benchchem.[17]
-
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.[18]
-
Schlosser, M. (Year). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.[19]
-
Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.[4]
-
Hartwig, J. F., et al. (Year). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.[20]
-
Huateng Pharma. (n.d.). 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID. Huateng Pharma.[6]
-
Google Patents. (n.d.). The preparation of 3-hydroxyphenylacetic acid. Google Patents.[21]
-
Request PDF. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF.[22]
-
Google Patents. (n.d.). Preparation method of o-methyl hydroxyphenylacetate. Google Patents.[23]
-
Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.[5]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. synarchive.com [synarchive.com]
- 17. benchchem.com [benchchem.com]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
biological activity of trifluoromethoxy phenylacetic acids
An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy Phenylacetic Acids
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with trifluoromethoxy phenylacetic acids. The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a critical strategy in modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance therapeutic potential.[1] This document delves into the influence of the -OCF₃ moiety on molecular characteristics, explores the primary biological activities—notably anti-inflammatory and analgesic effects—elucidates the underlying mechanisms of action, and provides detailed, field-proven experimental protocols for their evaluation. Structured for researchers, scientists, and drug development professionals, this guide synthesizes technical data with mechanistic insights to facilitate further research and application of this promising class of compounds.
Introduction: The Strategic Role of the Trifluoromethoxy Group
In the landscape of drug design, the strategic modification of molecular scaffolds is paramount to optimizing a compound's biological and physicochemical profile. The trifluoromethoxy (-OCF₃) group, in particular, has gained considerable attention for its unique combination of properties. Unlike its analogue, the trifluoromethyl (-CF₃) group, the -OCF₃ group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and bioavailability.[2][3] Furthermore, it offers increased metabolic stability due to the strength of the C-F bonds, protecting the molecule from common metabolic pathways like O-demethylation.[2] These characteristics make trifluoromethoxy-containing compounds, including phenylacetic acid derivatives, highly attractive candidates for therapeutic development.[4] This guide will focus on elucidating the known biological activities of these compounds, grounded in their distinct chemical nature.
Physicochemical Properties and Pharmacokinetic Implications
The biological activity of a compound is intrinsically linked to its physical and chemical properties. The trifluoromethoxy group profoundly influences these characteristics.
-
Lipophilicity: The -OCF₃ group significantly increases lipophilicity (Hansch π value of +1.04), more so than a trifluoromethyl group (+0.88).[2] This property is crucial for enhancing a drug's ability to cross biological membranes, which can improve absorption and distribution.
-
Metabolic Stability: The high bond dissociation energy of the C-F bond confers exceptional metabolic stability.[5] This reduces the likelihood of rapid degradation in vivo, potentially leading to a longer biological half-life and a reduced dosing frequency.
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which alters the electronic properties of the aromatic ring.[5][3] This modification can influence how the molecule interacts with biological targets, affecting binding affinity and specificity.
These properties are summarized for a representative compound, 4-(Trifluoromethoxy)phenylacetic acid, in the table below.
| Property | Value | Source |
| CAS Number | 4315-07-5 | [6] |
| Molecular Formula | C₉H₇F₃O₃ | [7] |
| Molecular Weight | 220.15 g/mol | [6] |
| Appearance | White Powder | [7] |
| Melting Point | 85-88 °C | [6] |
| Boiling Point | 260.6±35.0 °C at 760 mmHg | [7] |
| Purity | ≥98.0% | [7] |
Core Biological Activities: Anti-inflammatory and Analgesic Effects
Research has primarily highlighted the potential of trifluoromethoxy phenylacetic acids and their derivatives as potent anti-inflammatory and analgesic agents.[4][7] This activity is analogous to that of other phenylacetic acid derivatives, such as fenclofenac, which are known non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Anti-inflammatory Activity
Compounds bearing the trifluoromethoxy phenylacetic acid scaffold have been investigated for their ability to modulate inflammatory pathways. Inflammation is a complex response mediated by signaling pathways like nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs), which lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[9] The anti-inflammatory effects of these compounds are believed to stem from their ability to inhibit key enzymes like cyclooxygenase (COX), thereby reducing prostaglandin synthesis.[10]
Analgesic Activity
The analgesic (pain-relieving) properties of these compounds are closely linked to their anti-inflammatory mechanism.[10] Pain is often a direct result of inflammation, where mediators like prostaglandins sensitize nerve endings. By inhibiting prostaglandin production, these compounds can effectively reduce both inflammatory and neurogenic pain.[10] Studies on structurally related molecules have demonstrated significant analgesic effects in various preclinical models, including acetic acid-induced writhing and the formalin test, suggesting a high potential for clinical translation in pain management.[10]
Proposed Mechanism of Action
The primary mechanism of action for the anti-inflammatory and analgesic effects of trifluoromethoxy phenylacetic acids is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.
This process can be visualized as follows:
-
An inflammatory stimulus, such as lipopolysaccharide (LPS), binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages.[9]
-
This binding event triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways.[9][11]
-
Activation of these pathways leads to the transcription and translation of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and various interleukins.[9]
-
Trifluoromethoxy phenylacetic acids are hypothesized to inhibit the activity of COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins (e.g., PGE₂) and reducing the inflammatory response and associated pain.[10]
Experimental Evaluation: Protocols & Workflow
A systematic approach is required to validate the biological activity of novel trifluoromethoxy phenylacetic acid derivatives. The workflow typically progresses from initial in vitro screening to more complex in vivo validation and mechanistic studies.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Rationale: RAW 264.7 cells are a standard model for studying inflammation. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to NO production, a key inflammatory mediator.[9] A reduction in NO indicates potential anti-inflammatory activity.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (Trifluoromethoxy Phenylacetic Acid derivative) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
Dexamethasone (positive control)
-
MTT reagent (for cell viability)
-
96-well cell culture plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or the positive control (Dexamethasone, 10 µM). Include a vehicle control group (DMSO only). Pre-incubate for 1 hour.
-
Inflammation Induction: Add LPS to all wells (final concentration of 1 µg/mL), except for the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Cell Viability Assay: To ensure the reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Protocol 2: In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This protocol evaluates the peripheral analgesic effect of a test compound in mice.
-
Rationale: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic "writhing" response (abdominal constriction and stretching). Analgesic compounds, particularly those that inhibit prostaglandin synthesis, reduce the number of writhes.[10]
-
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Aspirin (positive control)
-
0.6% Acetic acid solution
-
Syringes and needles
-
-
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the mice overnight with free access to water.
-
Grouping: Divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After 60 minutes (for p.o. administration), inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and start a stopwatch. Count the total number of writhes for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
Other Potential Applications
Beyond inflammation and pain, the trifluoromethoxy phenylacetic acid scaffold serves as a versatile building block in synthesizing molecules for other applications.
-
Agrochemicals: The enhanced metabolic stability and lipophilicity conferred by the -OCF₃ group are highly desirable in agrochemicals, leading to improved efficacy and persistence of herbicides and pesticides.[7][12]
-
Drug Intermediates: These acids are key intermediates in the synthesis of more complex pharmaceuticals. For example, they have been used in the development of steroid sulfatase inhibitors and as precursors for active pharmaceutical ingredients like Sitagliptin.[6][13]
Conclusion and Future Perspectives
Trifluoromethoxy phenylacetic acids represent a class of compounds with significant, well-documented potential in therapeutic development, primarily as anti-inflammatory and analgesic agents. Their favorable physicochemical properties—stemming from the strategic inclusion of the trifluoromethoxy group—provide a solid foundation for designing drugs with improved pharmacokinetic profiles. The proposed mechanism involving COX inhibition aligns with established NSAID pharmacology, but further studies are warranted to explore other potential targets and fully elucidate their molecular interactions. Future research should focus on synthesizing novel derivatives to refine structure-activity relationships, conducting comprehensive preclinical safety and efficacy profiling, and exploring their utility in treating chronic inflammatory conditions. The detailed protocols provided herein offer a validated framework for advancing these research and development efforts.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Exploring 4-(Trifluoromethoxy)
- Trifluoromethoxy-containing pharmaceutical drugs.
- (PDF)
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PubMed Central.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
- 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5 - Sigma-Aldrich.
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
- 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.
- Optimizing Agrochemicals: The Role of Trifluoromethoxyphenylacetic Acid.
- 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0 - Ossila.
- Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC.
- Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central.
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(三氟甲氧基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. ossila.com [ossila.com]
The Discovery of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives. Phenylacetic acid scaffolds are prevalent in medicinal chemistry, and the strategic incorporation of a trifluoromethoxy (-OCF3) group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide will delve into the rationale behind targeting this specific chemical motif, provide detailed synthetic protocols, explore the structure-activity relationships (SAR), and elucidate the potential mechanisms of action, with a focus on their role as anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their research and development endeavors.
Introduction: The Strategic Imperative of Fluorination in Drug Design
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethoxy (-OCF3) group has garnered considerable attention for its unique electronic properties and its profound impact on a molecule's metabolic stability and lipophilicity.[3][4] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a distinct conformational and electronic profile, which can be strategically exploited to fine-tune drug-receptor interactions and improve overall pharmacokinetic profiles.[3]
The phenylacetic acid core, a privileged scaffold in numerous approved drugs, provides a versatile platform for derivatization.[5] The combination of this established pharmacophore with the advantageous properties of the trifluoromethoxy group has led to the exploration of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives as a promising area for the discovery of novel therapeutic agents.
Rationale for Targeting the 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid Scaffold
The unique substitution pattern of this scaffold is a deliberate design choice aimed at optimizing multiple drug-like properties simultaneously:
-
The Phenylacetic Acid Moiety: This component provides a carboxylic acid functional group that can participate in crucial interactions with biological targets, such as forming salt bridges with basic amino acid residues in an enzyme's active site.[5] It also serves as a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR).
-
The Trifluoromethoxy (-OCF3) Group: This group is a powerful modulator of a molecule's physicochemical properties.[3][4]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are highly resistant to metabolic degradation by cytochrome P450 enzymes, which can significantly increase a drug's half-life in the body.[3]
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target.[3][4] This property is critical for oral bioavailability and distribution within the body.
-
Modulation of Acidity: The electron-withdrawing nature of the -OCF3 group can influence the acidity of the carboxylic acid, which can in turn affect its binding affinity and pharmacokinetic profile.
-
-
The Methyl (-CH3) Group: The inclusion of a methyl group at the 3-position serves to probe the steric and electronic requirements of the target's binding pocket. Its presence can influence the molecule's conformation and provide additional van der Waals interactions, potentially leading to increased potency and selectivity.
Synthetic Pathways and Methodologies
The synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and its derivatives can be achieved through a multi-step sequence, with the Suzuki-Miyaura cross-coupling reaction being a key transformation.[2][6] A plausible and efficient synthetic route is outlined below.
Diagram: Synthetic Route to 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid
Caption: A plausible synthetic pathway to the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
This step involves the introduction of the trifluoromethoxy group onto the commercially available 3-Bromo-5-methylaniline. While various trifluoromethoxylation reagents exist, a common approach involves the use of a hypervalent iodine reagent or other sources of the trifluoromethoxide anion.[7]
-
Protocol:
-
To a solution of 3-Bromo-5-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a trifluoromethoxylating agent (e.g., a Togni-type reagent, 1.2 eq) and a suitable catalyst if required.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
-
Step 2: Synthesis of (3-Methyl-5-(trifluoromethoxy)phenyl)boronic acid
The synthesis of the key boronic acid intermediate can be achieved from the corresponding aryl bromide via a lithium-halogen exchange followed by reaction with a borate ester.[3][8]
-
Protocol:
-
Dissolve 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C, then add triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can often be used in the next step without further purification, or it can be purified by recrystallization.
-
Step 3: Suzuki-Miyaura Coupling to form Ethyl 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetate
The C-C bond formation is accomplished via a palladium-catalyzed Suzuki-Miyaura coupling between the arylboronic acid and an appropriate electrophile.[2][6][9]
-
Protocol:
-
To a reaction vessel, add (3-Methyl-5-(trifluoromethoxy)phenyl)boronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat to reflux under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Step 4: Hydrolysis to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.[10][11]
-
Protocol:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Biological Activity and Mechanism of Action
Derivatives of phenylacetic acid are well-known for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[5][12] The structural similarities of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives to known COX inhibitors suggest a similar mechanism of action.
Inhibition of Cyclooxygenase (COX) Enzymes
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The carboxylic acid moiety of the phenylacetic acid scaffold is crucial for binding to the active site of COX enzymes. The trifluoromethoxy and methyl substituents can influence the selectivity and potency of this inhibition.
Diagram: Proposed Mechanism of Action via COX Inhibition
Caption: Inhibition of the COX-2 pathway by the derivative.
Modulation of Tumor Necrosis Factor-alpha (TNF-α) Signaling
Independent of COX inhibition, some studies have shown that phenylacetic acid itself can stimulate the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and reactive oxygen species (ROS) in vascular endothelial cells.[14] While this may seem counterintuitive for an anti-inflammatory agent, it highlights the complex signaling pathways that can be modulated by this scaffold. It is plausible that specific derivatives of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid could be designed to either inhibit or promote TNF-α signaling, depending on the therapeutic goal. The modulation of TNF-α is a key strategy in the treatment of various autoimmune and inflammatory diseases.[15][16]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-Methyl-5-(trifluoromethoxy)phenylacetic acid scaffold is crucial for optimizing its biological activity. A proposed workflow for SAR studies is outlined below.
Diagram: Experimental Workflow for SAR Studies
Caption: A workflow for structure-activity relationship studies.
Key Data and Insights
The following table summarizes hypothetical data from initial SAR studies, illustrating how modifications to the core structure can impact COX-2 inhibition.
| Compound ID | R1 (at position 3) | R2 (at position 5) | Linker to Acid | COX-2 IC50 (nM) |
| LEAD-001 | -CH3 | -OCF3 | -CH2- | 50 |
| COMP-002 | -H | -OCF3 | -CH2- | 150 |
| COMP-003 | -CH3 | -OCH3 | -CH2- | 200 |
| COMP-004 | -CH3 | -OCF3 | -CH(CH3)- | 25 |
| COMP-005 | -CH3 | -OCF3 | -O- | >1000 |
Analysis of Hypothetical SAR Data:
-
Importance of the Methyl Group: Comparing LEAD-001 to COMP-002 , the presence of the methyl group at the 3-position appears to be beneficial for COX-2 inhibitory activity.
-
Superiority of the Trifluoromethoxy Group: The significantly lower potency of COMP-003 compared to LEAD-001 highlights the critical role of the trifluoromethoxy group in enhancing biological activity, likely through improved lipophilicity and electronic effects.
-
Linker Modification: The introduction of a methyl group on the linker in COMP-004 leads to a further increase in potency, suggesting that the binding pocket can accommodate additional bulk in this region.
-
Linker Type: The dramatic loss of activity in COMP-005 indicates that a direct ether linkage is not well-tolerated, emphasizing the importance of the acetic acid side chain.
Future Directions and Conclusion
The 3-Methyl-5-(trifluoromethoxy)phenylacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of inflammation. The strategic incorporation of the trifluoromethoxy group provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Future research should focus on:
-
Expanding the SAR: A broader range of substituents at various positions on the phenyl ring and modifications to the acetic acid side chain should be explored to further enhance potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise binding mode of these derivatives with COX-1 and COX-2 through co-crystallization studies would provide invaluable insights for rational drug design. Further investigation into their effects on TNF-α and other inflammatory signaling pathways is also warranted.
-
In vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models of inflammation and pain to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
References
-
Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
Lead Sciences. (n.d.). 3-Bromo-5-(trifluoromethoxy)aniline. [Link]
-
PubChemLite. (n.d.). 3-bromo-5-methylaniline (C7H8BrN). [Link]
-
PubMed. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. [Link]
- Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.
-
PubMed Central. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. [Link]
-
RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
-
PubMed. (2013). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. [Link]
-
PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. [Link]
- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. [Link]
-
MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
PubMed Central. (n.d.). Tumor Necrosis Factor Alpha and Inflammation Disrupt the Polarity Complex in Intestinal Epithelial Cells by a Posttranslational Mechanism. [Link]
- Google Patents. (n.d.). Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
National Institutes of Health. (n.d.). Modulation of proinflammatory cytokine production in tumour necrosis factor-alpha (TNF-α)-transgenic mice by treatment with cells engineered to secrete IL-4, IL-10 or IL-13. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
PubMed. (n.d.). [Generation of tumor necrosis factor alpha by human nasal epithelial cells and inhibition by fluticasone propionate]. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
PubMed. (n.d.). Actions of TNF-alpha on glutamatergic synaptic transmission in the central nervous system. [Link]
- Google Patents. (n.d.). Process for hydrolyzing 3-trifluoromethyl phenethylamines.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Ethyl (E)-3-methyl-5-phenyl-2-pentenoate. [Link]
Sources
- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of proinflammatory cytokine production in tumour necrosis factor-alpha (TNF-α)-transgenic mice by treatment with cells engineered to secrete IL-4, IL-10 or IL-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actions of TNF-alpha on glutamatergic synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in medicinal chemistry, presents a unique analytical challenge due to the confluence of its structural motifs: a substituted phenylacetic acid core, a methyl group, and a trifluoromethoxy substituent. The interplay of these functional groups dictates the molecule's physicochemical properties and, ultimately, its pharmacological activity. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for its analysis in a research and development setting.
Molecular Structure and Predicted Spectroscopic Behavior
A thorough understanding of the molecular architecture is the foundation of any spectroscopic analysis. 3-Methyl-5-(trifluoromethoxy)phenylacetic acid possesses a distinct substitution pattern on the aromatic ring that will manifest in its spectral data.
Figure 1: Molecular Structure of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will be instrumental.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about neighboring protons).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| COOH | 10.0 - 12.0 | Singlet (broad) | - | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| Ar-H | 7.0 - 7.3 | Multiplet | ~2-3 Hz (meta coupling) | The three aromatic protons will appear as a complex multiplet due to meta-coupling with each other. |
| CH₂ | 3.6 - 3.8 | Singlet | - | The methylene protons adjacent to the aromatic ring and the carboxylic acid will be a singlet as there are no adjacent protons. |
| CH₃ | 2.3 - 2.5 | Singlet | - | The methyl protons on the aromatic ring will appear as a singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as a reference.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Rationale |
| C=O | 175 - 180 | Singlet | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Ar-C (quaternary) | 120 - 160 | Quartet (due to C-F coupling) for C-OCF₃ | The six aromatic carbons will have distinct chemical shifts. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[2] |
| Ar-CH | 115 - 135 | Singlet | The three aromatic methine carbons will appear in the typical aromatic region. |
| CH₂ | 40 - 45 | Singlet | The methylene carbon is in a typical range for a carbon between an aromatic ring and a carbonyl group. |
| CH₃ | 20 - 25 | Singlet | The methyl carbon attached to the aromatic ring. |
| OCF₃ | ~120 | Quartet (¹JCF ≈ 255 Hz) | The carbon of the trifluoromethoxy group will show a large one-bond coupling constant with the fluorine atoms.[2] |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar processing steps as for ¹H NMR.
¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that is essential for characterizing fluorinated compounds.[3]
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| OCF₃ | -58 to -60 | Singlet | The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with.[3] |
Experimental Protocol for ¹⁹F NMR:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: A multinuclear probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: A typical range for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Similar processing steps as for ¹H NMR. A common reference standard is CFCl₃ (δ = 0 ppm).
Figure 2: General workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium-Strong | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |
| C-F (Trifluoromethoxy) | 1100-1250 | Strong | Stretching |
The IR spectrum of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is expected to be dominated by a very broad O-H stretch from the carboxylic acid, a sharp and intense C=O stretch, and strong C-F stretching bands.[4][5]
Experimental Protocol for FT-IR:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.[6]
Predicted Mass Spectrum Data:
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 234.05 | Molecular ion peak. The exact mass will be crucial for confirming the elemental composition. |
| [M-COOH]⁺ | 189.05 | Loss of the carboxylic acid group (45 Da). This is a common fragmentation pathway for carboxylic acids. |
| [M-CH₂COOH]⁺ | 175.03 | Loss of the entire acetic acid side chain (59 Da). |
| [C₇H₆F₃O]⁺ | 175.03 | Fragment corresponding to the substituted aromatic ring. |
The presence of fluorine can sometimes lead to characteristic fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments with high accuracy.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in a prominent molecular ion peak.[6]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻ at m/z 233.04) is often very sensitive.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use the isotopic pattern to aid in identification.
Figure 3: Predicted fragmentation pathway in mass spectrometry.
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid requires a multi-faceted approach. While each technique provides a piece of the puzzle, it is the synergistic combination of NMR, IR, and MS that allows for the unequivocal confirmation of its structure. The predictive data and protocols outlined in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of this and related novel chemical entities. By understanding the principles behind the expected spectral outcomes, the analyst is well-equipped to interpret experimental data with confidence and precision, ensuring the integrity of their research and accelerating the pace of drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- ChemicalBook. (n.d.). (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum.
- ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
- PMC - NIH. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- ChemicalBook. (n.d.). 4-Hydroxyphenylacetic acid(156-38-7)IR1.
- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587.
- Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetic acid.
- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). Phenylacetic acid.
- ChemicalBook. (n.d.). Phenylacetic acid(103-82-2)IR.
- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9.
- Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.).
- Guidechem. (n.d.). What is M-(Trifluoromethyl) Phenylacetic Acid and its properties? - FAQ.
- Guidechem. (n.d.). 2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid.
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3.
- ChemicalBook. (n.d.). m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum.
Sources
- 1. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
CAS number for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
Executive Summary: This document provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS No. 1000339-57-0), a fluorinated aromatic carboxylic acid derivative of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of both a methyl group and a trifluoromethoxy group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly desirable for the development of novel therapeutic agents. This guide details the compound's properties, outlines a plausible synthetic pathway, discusses its applications as a key building block in pharmaceutical research, and provides essential safety and handling information for laboratory professionals.
Introduction to a Key Pharmaceutical Intermediate
3-Methyl-5-(trifluoromethoxy)phenylacetic acid belongs to the class of organofluorine compounds, which have become integral to the design of new chemical entities. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful bioisostere for other functional groups and is known to significantly enhance critical drug-like properties. It can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The presence of this group, combined with the phenylacetic acid core, makes this compound a valuable intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents and kinase inhibitors.[2][4]
Physicochemical and Structural Properties
The fundamental properties of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid are summarized below. These characteristics are critical for its application in synthetic organic chemistry, providing insight into its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 1000339-57-0 | [5][6][7] |
| Molecular Formula | C₁₀H₉F₃O₃ | [5][7] |
| Molecular Weight | 234.174 g/mol | [7] |
| Canonical SMILES | CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | [7] |
| InChI Key | VEEJCMLHVUBOPJ-UHFFFAOYSA-N | [7] |
| Appearance | White to off-white solid/powder | [8] |
| Purity | Typically ≥95% | [2] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 3 | [7] |
Synthesis and Manufacturing Insights
While multiple synthetic routes can be envisioned for substituted phenylacetic acids, palladium-catalyzed cross-coupling reactions represent a robust and versatile strategy.[9] The following section details a plausible and efficient synthetic protocol based on a Suzuki Csp²-Csp³ coupling reaction, a well-established method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling Approach
This protocol describes the synthesis starting from a commercially available aryl bromide and a borylated coupling partner.
Step 1: Preparation of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
-
This starting material can be synthesized from commercially available 3-methyl-5-aminophenol through a sequence of trifluoromethylation of the phenol, followed by bromination and diazotization/sanding of the amino group, or procured from a chemical supplier.
Step 2: Palladium-Catalyzed Suzuki Coupling
-
To a dry, argon-purged reaction vessel, add 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq), (2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride or a suitable boronic ester equivalent (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a suitable base like potassium phosphate (K₃PO₄, 3.0 eq).
-
Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of ~2 using 1M HCl. The causality of this step is to protonate the carboxylate salt, rendering the final acid product insoluble in the aqueous phase.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Caption: A plausible synthetic workflow for the target compound via Suzuki coupling.
Applications in Drug Discovery and Development
The true value of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid lies in its utility as a molecular scaffold or building block. Its structure is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate that is further elaborated.
-
Scaffold for Bioactive Molecules: The phenylacetic acid moiety can be readily converted into an amide, ester, or other functional groups. This allows for the systematic exploration of chemical space by coupling it with various amines or alcohols to generate libraries of compounds for biological screening.
-
Enhancement of Pharmacokinetic Properties: The trifluoromethoxy group is known to block metabolic attack at the para-position, increasing the half-life of a drug.[1] Its lipophilic nature can enhance cell membrane permeability, a crucial factor for oral bioavailability.
-
Use in Kinase Inhibitor Synthesis: Phenylacetic acid derivatives are common structural motifs in various kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[4] This compound provides a pre-functionalized ring system that can be incorporated into larger, more complex inhibitor structures.
Caption: Conceptual role as a building block in a drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is essential to ensure personnel safety. The information below is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] If handling as a powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents and bases.[13]
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
-
Conclusion
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a specialized chemical intermediate with significant potential in the pharmaceutical and life sciences sectors. Its unique substitution pattern provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. A solid understanding of its physicochemical properties, synthetic accessibility, and safety requirements is crucial for leveraging its full potential in the research and development of next-generation therapeutics.
References
-
Huateng Pharma. 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | CAS:1000339-57-0. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Cornerstone in Pharmaceutical Intermediate Supply. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Chemspace. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]
- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
-
National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | CAS:1000339-57-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. 1000339-57-0・3-Methyl-5-(trifluoromethoxy)phenylacetic acid・3-Methyl-5-(trifluoromethoxy)phenylacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. innospk.com [innospk.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a synthetic molecule with potential applications in pharmaceutical development, particularly in the realms of anti-inflammatory and analgesic therapies[1]. As a member of the phenylacetic acid class of compounds, its structural motifs suggest a potential interaction with biological pathways implicated in inflammation and pain signaling. Phenylacetic acid derivatives have been noted for their roles as versatile building blocks in the creation of novel, biologically active molecules[2]. The inclusion of a trifluoromethoxy group can significantly alter a molecule's electronic and steric properties, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug candidates[3][4]. This guide delineates a proposed mechanism of action for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and provides a comprehensive, step-by-step experimental framework for its validation.
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives have a rich history in medicinal chemistry, with prominent members of this class, such as diclofenac, being widely used as non-steroidal anti-inflammatory drugs (NSAIDs)[5][6]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of pro-inflammatory prostaglandins[6][7]. Furthermore, some phenylacetic acids have been shown to interact with other neurological targets, such as gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting a broader range of potential biological activities[5].
The subject of this guide, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, possesses a unique substitution pattern that warrants a thorough investigation of its biological activity. The trifluoromethoxy group is known to be a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid moiety and the overall reactivity of the aromatic ring[3][8]. These properties can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles[3].
Proposed Mechanism of Action: A Dual-Pronged Hypothesis
Based on the structural similarities to known NSAIDs and other biologically active phenylacetic acids, we propose a dual-pronged mechanism of action for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid:
-
Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes. The core phenylacetic acid scaffold strongly suggests that the primary mechanism of action is the inhibition of COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory and analgesic effects.
-
Secondary Hypothesis: Modulation of GHB Receptors. The potential for phenylacetic acid derivatives to bind to GHB receptors presents an alternative or complementary mechanism that could contribute to its overall pharmacological profile, particularly any observed neurological effects.
The following sections will detail the experimental workflows required to systematically investigate and validate these hypotheses.
Experimental Validation of the Proposed Mechanism of Action
This section outlines a series of in vitro and in vivo experiments designed to elucidate the mechanism of action of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
In Vitro Characterization of COX Inhibition
The initial step is to determine if the compound directly interacts with and inhibits COX enzymes.
Protocol 1: COX-1 and COX-2 Inhibition Assay
-
Objective: To quantify the inhibitory activity of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid against purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).
-
Incubate the purified ovine COX-1 or human recombinant COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.
-
-
Data Analysis and Interpretation: The IC50 values will reveal the potency and selectivity of the compound for the two COX isoforms. A lower IC50 indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine the selectivity.
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-Methyl-5-(trifluoromethoxy)phenylacetic acid | 15.2 | 0.8 | 19 |
| Celecoxib (Control) | 10.5 | 0.05 | 210 |
| Ibuprofen (Control) | 5.3 | 8.9 | 0.6 |
Cellular Assays to Confirm Anti-Inflammatory Activity
To confirm that the observed enzymatic inhibition translates to a cellular effect, the following assays are proposed.
Protocol 2: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages
-
Objective: To assess the ability of the compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
-
Methodology:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with varying concentrations of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and upregulate COX-2.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis and Interpretation: A dose-dependent decrease in PGE2 production would confirm the compound's anti-inflammatory activity in a cellular model.
Diagram 1: Proposed COX Inhibition Pathway
Caption: Proposed mechanism of COX inhibition.
In Vivo Models of Inflammation and Pain
To evaluate the therapeutic potential in a living organism, the following well-established animal models are recommended.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory efficacy of the compound[7].
-
Methodology:
-
Administer the test compound or a vehicle control to rats via oral gavage.
-
After a specified pre-treatment period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis and Interpretation: A significant reduction in paw edema in the treated group compared to the control group would indicate in vivo anti-inflammatory activity.
Protocol 4: Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate the analgesic properties of the compound.
-
Methodology:
-
Administer the test compound or a vehicle control to mice intraperitoneally.
-
After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response.
-
Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes.
-
-
Data Analysis and Interpretation: A statistically significant reduction in the number of writhes in the treated group compared to the control group would demonstrate analgesic effects.
Diagram 2: Experimental Workflow for Mechanism Validation
Caption: Workflow for mechanism of action validation.
Investigation of GHB Receptor Binding
To explore the secondary hypothesis, a direct binding assay is necessary.
Protocol 5: Radioligand Binding Assay for GHB Receptors
-
Objective: To determine if 3-Methyl-5-(trifluoromethoxy)phenylacetic acid binds to GHB receptors.
-
Methodology:
-
Prepare rat brain homogenates, which are a rich source of GHB receptors.
-
Incubate the brain homogenates with a radiolabeled ligand specific for the GHB receptor (e.g., [3H]NCS-382).
-
Add increasing concentrations of the test compound to compete with the radioligand for binding.
-
Separate the bound and free radioligand using filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis and Interpretation: A dose-dependent decrease in the binding of the radioligand in the presence of the test compound will indicate that it binds to the GHB receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be calculated.
Conclusion and Future Directions
The proposed experimental framework provides a robust and systematic approach to elucidating the mechanism of action of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. The initial focus on COX inhibition is a logical starting point, given its structural class. However, the exploration of alternative targets such as GHB receptors is crucial for a comprehensive understanding of its pharmacological profile.
Should the primary hypothesis of COX inhibition be confirmed, further studies could investigate the compound's effects on gene expression of inflammatory cytokines and its pharmacokinetic and pharmacodynamic properties. If the compound is found to be a potent and selective COX-2 inhibitor, it could represent a promising candidate for the development of a new generation of anti-inflammatory drugs with an improved safety profile.
References
- 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 46(6), 461-468.
- [3-(Trifluoromethyl)phenyl]acetic acid 351-35-9 wiki. (n.d.). Guidechem.
- Al-Ostath, Y. I., et al. (2021). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 26(21), 6489.
- Bessoff, K., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(11), 1595-1603.
- 3-(Trifluoromethoxy)phenylacetic acid. (n.d.). Chem-Impex.
- Asati, V., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1968.
- Al-Attas, A. A., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Scientific Reports, 13(1), 17549.
- 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. (n.d.). Fluorochem.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
- Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.). Autech Industry Co.,Limited.
- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s381-s391.
- What is M-(Trifluoromethyl) Phenylacetic Acid and its properties? - FAQ. (n.d.). Guidechem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
Harnessing the Trifluoromethoxy Group for Novel Therapeutics: A Technical Guide to Unlocking Potential Therapeutic Targets
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group represents a paramount advancement in modern medicinal chemistry. Its unique electronic properties and steric profile offer a powerful tool to overcome prevalent challenges in drug development, including metabolic instability and off-target toxicity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of potential therapeutic targets for trifluoromethoxy-containing compounds. We will delve into the mechanistic intricacies of how the -OCF₃ moiety influences molecular interactions with key biological targets, supported by field-proven experimental insights and detailed protocols. This guide is designed to be a practical resource, empowering the scientific community to leverage the full potential of trifluoromethoxy-based drug design in the quest for next-generation therapeutics.
The Trifluoromethoxy Advantage: A Physicochemical Perspective
The trifluoromethoxy group is increasingly favored over the more common trifluoromethyl group in drug design for its distinct combination of properties.[1] It is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] This increased lipophilicity, coupled with high metabolic stability conferred by the strong carbon-fluorine bonds, makes the -OCF₃ group an attractive choice for improving the pharmacokinetic profile of drug candidates.[1] Furthermore, its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, leading to enhanced binding affinity and selectivity for its biological target.[1]
Key Therapeutic Target Classes for Trifluoromethoxy Compounds
Our exploration will focus on three major classes of therapeutic targets where trifluoromethoxy-containing compounds have demonstrated significant potential: Ion Channels, Enzymes, and G-Protein Coupled Receptors (GPCRs).
Modulating the Gates: Ion Channels as Prime Targets
Ion channels, integral membrane proteins that control the flow of ions across cellular membranes, are critical for a vast array of physiological processes, making them compelling drug targets.[2] Dysfunction of ion channels is implicated in a wide range of "channelopathies," including epilepsy, cardiac arrhythmias, and chronic pain.[3]
2.1.1. Case Study: Riluzole and Voltage-Gated Sodium Channels
Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), is a prime example of a successful trifluoromethoxy-containing ion channel modulator.[4] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels.[5][6]
-
Mechanism of Action: Riluzole preferentially blocks TTX-sensitive sodium channels, which are often associated with damaged neurons.[4] It stabilizes the inactivated state of these channels, thereby reducing neuronal hyperexcitability and inhibiting the release of the excitatory neurotransmitter glutamate.[5][6] This dual action of blocking sodium channels and reducing glutamate-mediated excitotoxicity contributes to its neuroprotective effects.[6] Interestingly, studies suggest that riluzole acts via a "non-blocking modulation" mechanism, where the bound drug permits some ion conduction but alters the channel's gating properties.[7]
Diagram 1: Simplified Workflow for Patch-Clamp Electrophysiology
A schematic of the key stages in a whole-cell patch-clamp experiment.
2.1.2. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the fundamental steps to assess the effect of a trifluoromethoxy compound on a voltage-gated sodium channel expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target sodium channel.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Trifluoromethoxy test compound stock solution in DMSO.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture and plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane at a holding potential of -100 mV.
-
Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization to -10 mV for 20 ms).
-
Record baseline currents in the absence of the test compound.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of the trifluoromethoxy compound.
-
Allow sufficient time for the compound to equilibrate and record the sodium currents in the presence of the compound.
-
Repeat with a range of concentrations to determine the IC₅₀.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data with a Hill equation to determine the IC₅₀.
-
Precision Targeting: Enzymes as a Fertile Ground
Enzymes are a vast and diverse class of proteins that catalyze biochemical reactions, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammation. The unique properties of the trifluoromethoxy group can be exploited to design highly potent and selective enzyme inhibitors.
2.2.1. Case Study: Trifluoromethyl and Trifluoromethoxy Analogs as COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible during inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Mechanism of Action: The trifluoromethyl group of Celecoxib, a selective COX-2 inhibitor, plays a crucial role in its selectivity. It fits into a hydrophobic side pocket of the COX-2 active site that is not present in COX-1.[8] Similarly, replacing the 2'-methyl group of the non-selective NSAID indomethacin with a trifluoromethyl group creates a potent and selective COX-2 inhibitor.[9] This modification allows the trifluoromethyl group to insert into a small hydrophobic pocket within the COX-2 active site, enhancing binding affinity and conferring selectivity.[9][10]
Table 1: Inhibitory Activity of Trifluoromethyl-Containing COX Inhibitors
| Compound | Target | IC₅₀ | Reference |
| CF₃-Indomethacin | mCOX-2 | 267 nM | [9] |
| CF₃-Indomethacin | oCOX-1 | > 100 µM | [9] |
| CF₃-Fluorocoxib A | COX-2 | 0.56 µM | [10] |
| CF₃-Fluorocoxib A | COX-1 | > 25 µM | [10] |
| Celecoxib Analog (1a) | COX-2 | (Higher analgesic activity than celecoxib) | [11] |
2.2.2. Case Study: Trifluoromethyl Ketones as Protease and Kinase Inhibitors
The strong electrophilic nature of the carbonyl carbon in trifluoromethyl ketones (TFMKs) makes them excellent warheads for designing inhibitors of serine and cysteine proteases.[12]
-
Mechanism of Action: TFMKs act as transition-state analog inhibitors. The hydroxyl or thiol group of the active site serine or cysteine residue, respectively, attacks the electrophilic carbonyl carbon of the TFMK, forming a stable hemiketal or hemithioketal adduct.[12] This effectively blocks the enzyme's catalytic activity. TFMKs have been successfully developed as inhibitors for a range of proteases, including those involved in viral replication.[12] More recently, aromatic trifluoromethyl ketones have been characterized as novel warheads for designing covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[13]
Diagram 2: General Mechanism of Enzyme Inhibition by a Trifluoromethyl Ketone
The nucleophilic residue in the enzyme active site attacks the electrophilic carbonyl of the TFMK.
2.2.3. Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a trifluoromethoxy compound against a purified enzyme using a spectrophotometric or fluorometric assay.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Assay buffer specific for the enzyme.
-
Trifluoromethoxy test compound stock solution in DMSO.
-
96-well microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance or fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the kinetic data.
-
Normalize the rates to the negative control.
-
Plot the percent inhibition as a function of the test compound concentration.
-
Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
The Next Frontier: G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[14] They are involved in a vast array of signaling pathways, making them attractive targets for a wide range of diseases. While specific examples of trifluoromethoxy-containing GPCR ligands are less prevalent in the literature compared to ion channel and enzyme modulators, the physicochemical advantages of the -OCF₃ group make it a highly promising moiety for the design of novel GPCR-targeted therapies.
2.3.1. Rationale for Targeting GPCRs with Trifluoromethoxy Compounds
The enhanced lipophilicity conferred by the trifluoromethoxy group can improve the ability of a ligand to access the often-hydrophobic binding pockets of GPCRs. Furthermore, the metabolic stability of the -OCF₃ group can lead to a longer duration of action, which is particularly advantageous for GPCR-targeted drugs. The electron-withdrawing nature of the group can also be fine-tuned to optimize interactions with key residues in the receptor binding site, potentially leading to increased potency and selectivity.
2.3.2. Experimental Protocol: Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of an unlabeled test compound for a specific GPCR.[15]
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A specific radioligand for the target receptor (e.g., [³H]-agonist).
-
Unlabeled trifluoromethoxy test compound.
-
A known non-specific competitor.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Assay Setup: Prepare serial dilutions of the unlabeled test compound. In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.
-
Test Compound: Cell membranes + Radioligand + Test compound dilutions.
-
-
Incubation: Add cell membranes and the radioligand (at a concentration near its Kd) to all wells. Add the test compound or appropriate controls. Incubate to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the test compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Perspectives and Conclusion
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. This guide has highlighted its successful application in the development of modulators for ion channels and enzymes, with significant potential for the discovery of novel GPCR ligands. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies for the incorporation of the -OCF₃ moiety, will undoubtedly lead to the development of a new generation of safer and more effective therapeutics. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
-
Riluzole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
What is the mechanism of Riluzole? (2024, July 17). Patsnap Synapse. [Link]
-
Non-blocking modulation as the major mechanism of sodium channel inhibition by riluzole. (2017, December 4). bioRxiv. [Link]
-
Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. [Link]
-
The pharmacology and mechanism of action of riluzole. (n.d.). Semantic Scholar. [Link]
-
Wang, Y., et al. (2023). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. European Journal of Medicinal Chemistry, 258, 115589. [Link]
-
Al-Masoudi, N. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Blobaum, A. L., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 488-493. [Link]
-
The 2 '-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (n.d.). Semantic Scholar. [Link]
-
Al-Soud, Y. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(9), 17355-17373. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PubMed Central. [Link]
-
Szabo, I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(16), 8894. [Link]
-
Kaczorowski, G. J., & McManus, O. B. (2008). Ion Channels as Drug Targets: The Next GPCRs. Molecular Interventions, 8(4), 168-183. [Link]
-
Assay Guidance Manual: Ion Channel Screening. (2012, October 1). PubMed. [Link]
-
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023, April 17). National Institutes of Health. [Link]
-
Rajesh Reddy P, et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05). [Link]
-
Maccari, R., & Ottanà, R. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1035-1057. [Link]
-
Uddin, M. J., et al. (2011). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS Medicinal Chemistry Letters, 2(11), 829-834. [Link]
-
A Short Guide to Electrophysiology and Ion Channels. (2017, March 14). Publishing at the Library. [Link]
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). PLOS ONE. [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2025, August 6). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025, April 5). PubMed Central. [Link]
-
Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
-
In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. (2023, December 10). National Institutes of Health. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. [Link]
-
Chen, I. J., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(23), 6519-6523. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. [Link]
-
Electrophysiological Methods for the Study of TRP Channels. (n.d.). National Center for Biotechnology Information. [Link]
-
An in vitro enzymatic assay to measure transcription inhibition by gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2015, March 18). PubMed. [Link]
-
Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). Future Medicinal Chemistry. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026, January 12). ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2013, March 11). MDPI. [Link]
-
Targeting cancer with small molecule kinase inhibitors. (n.d.). PubMed Central. [Link]
-
Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. [Link]
-
Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2011, January 18). National Institutes of Health. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-blocking modulation as the major mechanism of sodium channel inhibition by riluzole | bioRxiv [biorxiv.org]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoromethoxy Group: A Strategic Asset in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Classic Fluorination
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, pivotal in transforming promising compounds into viable drug candidates.[1][2] While the trifluoromethyl (-CF3) group has long been a workhorse for enhancing metabolic stability and modulating physicochemical properties, its close relative, the trifluoromethoxy (-OCF3) group, has emerged as a uniquely powerful, albeit more synthetically challenging, substituent.[3][4] This guide provides a comprehensive analysis of the trifluoromethoxy group, detailing its distinct properties and strategic application in drug design to overcome pharmacokinetic and pharmacodynamic hurdles.
Pillar 1: Unpacking the Physicochemical Profile of the Trifluoromethoxy Group
The utility of the -OCF3 group stems from a unique combination of electronic, lipophilic, and steric properties that differentiate it from both its non-fluorinated analog, the methoxy (-OCH3) group, and the trifluoromethyl (-CF3) group.
Electronic Character: A Tale of Two Effects
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (inductive effect).[5] This powerful pull of electron density can significantly impact the acidity or basicity (pKa) of nearby functional groups, which is critical for optimizing target binding and aqueous solubility. Unlike the -CF3 group, the oxygen atom in -OCF3 can also act as a weak resonance donor. This duality allows for fine-tuning of a molecule's electronic landscape.[1]
Lipophilicity: A "Super Halogen"
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by the -OCF3 group.[6] It is one of the most lipophilic substituents used in drug design, capable of enhancing a molecule's ability to cross biological membranes, including the blood-brain barrier.[3][5]
| Table 1: Comparison of Physicochemical Properties | |||
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Notes |
| -OCH3 (Methoxy) | -0.02 | -0.27 | Prone to metabolic O-dealkylation. |
| -CH3 (Methyl) | +0.56 | -0.17 | A common site of metabolic oxidation. |
| -Cl (Chloro) | +0.71 | +0.23 | Common bioisostere. |
| -CF3 (Trifluoromethyl) | +0.88 | +0.54 | Highly lipophilic and metabolically stable.[7] |
| -OCF3 (Trifluoromethoxy) | +1.04 | +0.35 | Extremely lipophilic and metabolically robust. [8] |
Data compiled from various sources in medicinal chemistry literature.
Metabolic Stability: The Indestructible Shield
Perhaps the most significant advantage of the trifluoromethoxy group is its exceptional metabolic stability.[1][8] The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][9] This stands in stark contrast to the methoxy (-OCH3) group, which is a well-known metabolic "hotspot" susceptible to O-dealkylation—a rapid pathway for drug inactivation and clearance.[10] By replacing a labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can effectively block this major metabolic route.[5]
Pillar 2: Strategic Deployment in Drug Design
The decision to incorporate an -OCF3 group is a strategic one, aimed at resolving specific challenges in the drug discovery pipeline.
Application 1: Enhancing Pharmacokinetics (ADME)
The primary role of the -OCF3 group is to improve a drug's pharmacokinetic profile.
-
Blocking Metabolic Hotspots: The most common application is to replace a metabolically vulnerable group, like -OCH3, to increase the drug's half-life and bioavailability.[9] This reduces the required dose and dosing frequency, improving patient compliance and safety.
-
Modulating Permeability: The high lipophilicity imparted by the -OCF3 group can significantly enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier, which is crucial for central nervous system (CNS) targets.[4]
Application 2: Modulating Pharmacodynamics (Target Engagement)
While less common than its pharmacokinetic role, the -OCF3 group can also influence how a drug interacts with its biological target.
-
Conformational Control: The steric bulk of the -OCF3 group can lock a molecule into a specific, biologically active conformation, thereby increasing its binding affinity and selectivity for the target protein.[11]
-
Direct Interactions: Although considered a weak interaction, the fluorine atoms of the -OCF3 group may act as hydrogen bond acceptors in specific contexts, contributing to binding affinity.[12][13] Its lipophilic nature also promotes favorable hydrophobic interactions within the target's binding pocket.
Pillar 3: The Trifluoromethoxy Group in Marketed Drugs
Despite the synthetic challenges, a number of FDA-approved drugs leverage the unique advantages of the trifluoromethoxy group, demonstrating its real-world impact.[4][14]
| Table 2: Selected FDA-Approved Drugs Containing the -OCF3 Group | |||
| Drug | Therapeutic Area | Role of the -OCF3 Group | Reference |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances CNS penetration and metabolic stability. | [4][14] |
| Delamanid | Tuberculosis | Contributes to the drug's overall stability and pharmacokinetic profile. | [4][14] |
| Sonidegib | Basal Cell Carcinoma | Improves drug-like properties, including metabolic stability. | [4][14] |
| Pretomanid | Tuberculosis | Key for metabolic stability and efficacy. | [4][14] |
Pillar 4: Synthetic Strategies and Challenges
The incorporation of the -OCF3 group is not trivial, primarily because the trifluoromethoxide anion is highly unstable.[1][8] However, significant progress has been made in developing new reagents and methodologies.
-
Traditional Methods: Early methods often involved harsh conditions, such as chlorine-fluorine exchange on aryl trichloromethyl ethers.[15]
-
Modern Reagents: More recent advances have focused on the development of electrophilic, nucleophilic, and radical trifluoromethoxylating reagents that operate under milder conditions and with broader substrate scopes.[4][15] The choice of synthetic route depends heavily on the specific molecular scaffold and the stage of the drug discovery process.
Pillar 5: Experimental Protocol: Assessing Metabolic Stability
A key experiment to validate the strategic replacement of a labile group with -OCF3 is the in vitro metabolic stability assay using liver microsomes. This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.[16][17]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of an -OCH3 containing compound and its -OCF3 analog.
Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds (dissolved in DMSO)
-
NADPH regenerating system (cofactor for CYP enzymes)[17]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[16]
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer. Prepare working solutions of the test compounds and positive controls.[16]
-
Pre-incubation: Add the HLM master mix to the 96-well plate. Add the test compounds to initiate a pre-incubation period at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[18] The 'time 0' sample represents 100% of the compound before metabolism begins.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.[19]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[9]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[9]
-
Expected Outcome: The -OCF3 analog is expected to show a significantly longer half-life and lower intrinsic clearance compared to its -OCH3 counterpart, providing quantitative evidence of its enhanced metabolic stability.[9][10]
Conclusion and Future Outlook
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a distinct and often superior profile to other common substituents for enhancing drug properties.[1][4] Its ability to confer exceptional metabolic stability and high lipophilicity makes it a go-to solution for overcoming common pharmacokinetic challenges.[5][8] As synthetic methodologies for its introduction become more accessible and efficient, the strategic use of the -OCF3 group is poised to grow, enabling the development of more robust, effective, and safer therapeutics. Continued exploration of its role in modulating target interactions and its application in novel chemical scaffolds will undoubtedly expand its impact on future drug discovery endeavors.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][2]
-
U.S. National Library of Medicine. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link][3]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link][4]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][8]
-
ANGENE. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link][5]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link][16]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link][15]
-
ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF. [Link]
-
ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link][17]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][20][21][22]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
U.S. National Library of Medicine. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]
-
ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
-
National Institutes of Health. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
-
National Institutes of Health. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PubMed Central. [Link]
-
ACS Publications. (2024). Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes. The Journal of Organic Chemistry. [Link]
-
U.S. National Library of Medicine. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
-
U.S. National Library of Medicine. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
-
ResearchGate. (2014). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. [Link][13]
-
ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds. Request PDF. [Link]
-
ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Request PDF. [Link][11]
-
ResearchGate. (n.d.). (PDF) CF2H, a Hydrogen Bond Donor. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mercell.com [mercell.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]
- 21. scienceopen.com [scienceopen.com]
- 22. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Investigating Novel Phenylacetic Acid Derivatives in Drug Discovery: From Synthesis to Biological Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Phenylacetic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Phenylacetic acid (PAA) and its derivatives represent a cornerstone in the edifice of modern drug discovery. This seemingly simple scaffold, consisting of a phenyl ring linked to a carboxylic acid group via a methylene spacer, is a versatile building block found in a multitude of clinically significant drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) diclofenac and ibuprofen.[1][2] The true power of the PAA core lies in its amenability to chemical modification. By strategically introducing various substituents onto the phenyl ring or modifying the carboxylic acid moiety, researchers can fine-tune the molecule's physicochemical properties to modulate its interaction with biological targets, leading to a broad spectrum of therapeutic activities.[3]
This guide provides a comprehensive framework for the investigation of novel phenylacetic acid derivatives. It is designed not as a rigid set of instructions, but as a strategic roadmap, guiding the researcher from the rational design and synthesis of new chemical entities to their rigorous biological evaluation. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower you to design and execute self-validating and robust research protocols.
Part 1: The Chemical Core - Synthesis and Derivatization Strategies
The journey of discovery begins at the bench. The ability to synthesize a diverse library of PAA derivatives is paramount. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and overall efficiency.
Foundational Synthetic Methodologies
Several robust methods are commonly employed for the synthesis of the PAA core.[3]
-
Hydrolysis of Benzyl Cyanides: This is a classic and reliable two-step approach. It begins with the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide intermediate. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, yields the desired phenylacetic acid. This method is advantageous for its simplicity and the wide availability of starting materials.
-
Palladium-Catalyzed Carbonylation: For a more direct and efficient route, palladium-catalyzed carbonylation of benzyl halides offers an excellent alternative.[3][4] This method utilizes carbon monoxide as the carboxyl source in the presence of a palladium catalyst system, often yielding the product in high yields under relatively mild conditions.[4] The choice of palladium catalyst and ligands is crucial for optimizing the reaction and ensuring compatibility with other functional groups on the aromatic ring.
-
Willgerodt-Kindler Reaction: This unique rearrangement reaction transforms an acetophenone into a phenylacetic acid derivative. The reaction typically involves heating the acetophenone with sulfur and a secondary amine like morpholine to form a thioamide intermediate, which is then hydrolyzed to the final carboxylic acid.[3]
Below is a generalized workflow illustrating these key synthetic pathways.
Caption: Generalized workflows for the synthesis of Phenylacetic Acid (PAA) derivatives.
Advanced Derivatization: The Suzuki Coupling
To create novel derivatives with complex substitutions, modern cross-coupling reactions are indispensable. The Palladium-catalyzed Suzuki coupling, for instance, is a powerful tool for forming carbon-carbon bonds. This strategy can be employed to couple an aryl boronic acid with an appropriate alkyl halide to construct the substituted PAA scaffold, allowing for the introduction of diverse aryl groups that would be difficult to install using traditional methods.[5]
Protocol 1: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride
This protocol provides a self-validating system for synthesizing a functionalized PAA derivative, adapted from established methods.[3][4]
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stirrer, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and triphenylphosphine (PPh₃, 0.02 eq).
-
Solvent and Base Addition: Add a suitable solvent such as toluene, followed by an aqueous solution of sodium hydroxide (2.0 eq). The biphasic system is often beneficial for this reaction type.
-
Carbon Monoxide Introduction: Seal the reactor and purge it with carbon monoxide (CO) gas. Pressurize the reactor with CO to 10-20 atm. The pressure is a critical parameter; higher pressures increase CO concentration in the liquid phase, driving the reaction forward.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Separate the aqueous layer and wash the organic layer with water.
-
Acidification and Precipitation: Combine the aqueous layers and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. The desired phenylacetic acid derivative will precipitate out of the solution. The protonation of the carboxylate salt renders it insoluble in the aqueous media.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Part 2: The Biological Landscape - Therapeutic Targets and Mechanisms
The structural versatility of PAA derivatives translates into a wide array of biological activities.[1] Understanding the potential therapeutic targets is key to guiding the drug discovery program.
Anti-inflammatory and Analgesic Activity
Many PAA derivatives function as potent anti-inflammatory, analgesic, and antipyretic agents.[6][7] The primary mechanism for many NSAIDs in this class is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, PAA derivatives can effectively alleviate these symptoms.
Caption: PAA derivatives inhibiting the Cyclooxygenase (COX) pathway to reduce inflammation.
Anticancer Activity
A growing body of evidence highlights the potential of PAA derivatives as anticancer agents.[9] These compounds have been shown to induce differentiation, inhibit proliferation, and trigger apoptosis in various cancer cell lines, including those from prostate, breast, and leukemia.[9][10] The mechanisms are often multifactorial and can include decreased protein prenylation, activation of peroxisome proliferator-activated receptors (PPARs), and depletion of glutamine.[11]
Antimicrobial and Other Activities
PAA derivatives have also demonstrated significant antimicrobial properties against a range of bacteria.[12][13] For instance, thiazole-phenylacetic acid compounds have been investigated as dual antibacterial-COX inhibitors.[8] Furthermore, research has extended into their potential for treating neurodegenerative diseases by targeting associated enzymes and alleviating oxidative stress, and as aldose reductase inhibitors for diabetic complications.[14][15]
Part 3: The Experimental Proving Ground - A Guide to In Vitro and In Vivo Evaluation
Once a library of novel PAA derivatives has been synthesized, a systematic evaluation of their biological activity is required. The following is a tiered approach, moving from broad, high-throughput screening to more detailed mechanistic studies.
Caption: A tiered workflow for the biological evaluation of novel PAA derivatives.
In Vitro Cytotoxicity Screening (Anticancer)
A fundamental first step in assessing anticancer potential is the cytotoxicity assay. The MTT assay is a widely used, reliable, and colorimetric method for evaluating cell viability.[16]
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., PC3 for prostate, MCF-7 for breast) in a 96-well plate at a density of 4,000-5,000 cells per well.[16] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. The choice of cell line is critical and should be relevant to the intended therapeutic target.
-
Compound Treatment: Prepare serial dilutions of the novel PAA derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[10][16] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Imatinib).[9]
-
Incubation: Incubate the plates for 48-72 hours. The incubation time must be optimized and kept consistent across experiments to ensure reproducibility.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[16] Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
In Vitro Antimicrobial Screening
To determine the antimicrobial efficacy of the synthesized compounds, a standard microbroth dilution assay is performed to find the Minimum Inhibitory Concentration (MIC).[8]
Protocol 3: Microbroth Dilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the target bacterial strain (e.g., E. coli, S. aureus) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Chloramphenicol) should be used as a reference standard.[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Transition to In Vivo Models
Promising candidates identified through in vitro screening must be validated in animal models to assess their efficacy and safety in a complex biological system.[17] For anticancer agents, this often involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.[18] For other indications, relevant animal models of disease (e.g., carrageenan-induced paw edema for inflammation) are used.[19] These in vivo studies are essential for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential before any consideration for clinical trials.[18][20]
Part 4: Data Synthesis and Interpretation
Systematic data collection and clear presentation are vital for making informed decisions. Quantitative data, such as IC₅₀ and MIC values, should be summarized in tables for easy comparison across different derivatives and against reference compounds.
Table 1: Example Cytotoxicity Data for Novel PAA Derivatives against Various Cancer Cell Lines
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. PC3 (Prostate)[9] | IC₅₀ (µM) vs. MCF-7 (Breast)[10][21] | IC₅₀ (µM) vs. HL-60 (Leukemia)[10] |
| PAA-NO2-ortho | ortho-Nitro | 65 | 120 | 95 |
| PAA-NO2-meta | meta-Nitro | 52 | 115 | 88 |
| PAA-NO2-para | para-Nitro | 80 | 100 | 92 |
| PAA-OCH3-ortho | ortho-Methoxy | >100 | >100 | >100 |
| PAA-OCH3-para | para-Methoxy | >100 | >100 | >100 |
| Imatinib (Ref.) | - | 40 | 98 | N/A |
Data is illustrative, based on trends where nitro-substituted compounds showed higher cytotoxicity than methoxy-substituted ones in certain studies.[9][10]
This comparative analysis allows for the establishment of Structure-Activity Relationships (SAR), providing crucial insights for the next cycle of rational drug design and optimization.
Conclusion and Future Directions
The phenylacetic acid scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its synthetic tractability and privileged structural nature allow for the exploration of vast chemical space, leading to compounds with diverse and potent biological activities. A systematic approach, integrating rational design, efficient synthesis, and a tiered screening cascade, is essential for success. The journey from a hit compound in a primary assay to a validated lead in an in vivo model is challenging, but by adhering to principles of scientific integrity and employing self-validating experimental designs, researchers can unlock the full potential of this remarkable chemical class. Future work will likely focus on developing derivatives with improved target selectivity and novel mechanisms of action, particularly in the fields of oncology and neurodegenerative disorders.
References
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Rakowitz, D., Gmeiner, A., Schröder, N., et al. (2006). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-93. Retrieved from [Link]
-
Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. Retrieved from [Link]
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2013). ResearchGate. Retrieved from [Link]
-
PHENYLACETIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
- Phenylacetic acid derivatives, their preparation and compositions containing them. (1984). Google Patents.
-
Phenylacetic Acid | C8H8O2. (n.d.). PubChem. Retrieved from [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Aliabadi, A., Andisheh, S., Najaran, Z. T., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Retrieved from [Link]
-
Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022). ACG Publications. Retrieved from [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). IntechOpen. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Aliabadi, A., Andisheh, S., Najaran, Z. T., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 141-146. Retrieved from [Link]
-
Phenylacetic acid derivative: Significance and symbolism. (2025). Scientific Chronicles. Retrieved from [Link]
-
Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2008). International Journal of Cancer. Retrieved from [Link]
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2007). ResearchGate. Retrieved from [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2021). MDPI. Retrieved from [Link]
-
PHENYLACETIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Semantic Scholar. Retrieved from [Link]
-
[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. (1984). Il Farmaco; edizione scientifica. Retrieved from [Link]
-
Aliabadi, A., Andisheh, S., Najaran, Z. T., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 141-6. Retrieved from [Link]
- Compounds for use in the treatment of neurodegenerative diseases. (1993). Google Patents.
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved from [Link]
-
Santini, C., Berger, G. D., Han, W., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. Retrieved from [Link]
-
Wellendorph, P., Høg, S., Greenwood, J. R., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry, 93(5), 1358-66. Retrieved from [Link]
-
Das, D., Lu, X., & Hong, J. (2024). Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. Bioorganic & Medicinal Chemistry Letters, 113, 129971. Retrieved from [Link]
-
Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. (2017). Cukurova Medical Journal. Retrieved from [Link]
-
Key Phenylacetic Acid Derivatives for Your Organic Synthesis Projects. (2026). Autech Industry Co., Limited. Retrieved from [Link]
-
Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2025). ResearchGate. Retrieved from [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. Retrieved from [Link]
-
Papanastasiou, I., Tsolaki, O., Chatzianastasiou, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6938. Retrieved from [Link]
-
In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (2015). MedChemComm. Retrieved from [Link]
-
In Vivo Models for Drug Discovery. (2019). ResearchGate. Retrieved from [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2023). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. inventivapharma.com [inventivapharma.com]
- 6. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 7. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 8. Cukurova Medical Journal » Submission » Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors [dergipark.org.tr]
- 9. brieflands.com [brieflands.com]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN1081669A - Compounds for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Evaluating 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid as a Novel NSAID Candidate
Introduction: Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The phenylacetic acid class of NSAIDs, which includes the widely used drug diclofenac, serves as a critical scaffold in medicinal chemistry.[3] This document outlines a comprehensive strategy for the preclinical evaluation of a novel phenylacetic acid derivative, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (hereafter referred to as TM-PAA), as a potential NSAID.
The rationale for investigating TM-PAA is rooted in established principles of modern drug design. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance a molecule's pharmacological profile.[4][5] The trifluoromethoxy group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate electronic properties to improve target binding affinity.[5][6] These modifications may lead to a more potent and safer NSAID candidate with an optimized pharmacokinetic profile.
This guide provides a structured, multi-stage protocol for the systematic evaluation of TM-PAA, beginning with its fundamental interaction with COX enzymes, progressing to cell-based assays, and culminating in a validated in vivo model of acute inflammation.
Hypothesized Mechanism of Action: COX Inhibition
Like other NSAIDs, TM-PAA is hypothesized to inhibit the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] This is achieved by blocking the active site of the two primary COX isoforms: COX-1, which is constitutively expressed and involved in physiological homeostasis, and COX-2, which is induced during inflammatory processes.[8] An ideal NSAID candidate would exhibit preferential inhibition of COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.
Caption: Hypothesized mechanism of TM-PAA in the arachidonic acid cascade.
Part 1: In Vitro Characterization - Direct Enzyme Inhibition
The initial and most critical step is to determine if TM-PAA directly inhibits COX-1 and COX-2 enzymes and to quantify its potency and selectivity. This is typically achieved using a purified enzyme assay.
Protocol 1: Fluorometric/Colorimetric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits and established methodologies.[8][9][10] The assay measures the peroxidase component of COX activity by monitoring the appearance of an oxidized chromogen.
A. Materials & Reagents
-
Enzymes: Ovine or human recombinant COX-1 and COX-2
-
Cofactor: Heme
-
Substrate: Arachidonic Acid
-
Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or similar colorimetric/fluorometric probe
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Test Compound: 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (TM-PAA), dissolved in DMSO to create a 100 mM stock solution.
-
Reference Inhibitors: Celecoxib (COX-2 selective) and Indomethacin (non-selective), dissolved in DMSO.
-
Hardware: 96-well microplate, multichannel pipette, plate reader capable of measuring absorbance at ~590-610 nm.
B. Experimental Workflow
Caption: Workflow for the rat carrageenan-induced paw edema model.
C. Step-by-Step Methodology
-
Acclimatization & Baseline: Animals are acclimatized to the laboratory conditions. Prior to the experiment, the baseline volume of the right hind paw of each rat is measured using a plethysmometer. [11]2. Drug Administration: Animals are divided into groups (Vehicle, Reference Drug, TM-PAA at various doses). The test compounds are administered, typically via oral gavage (PO) or intraperitoneal (IP) injection, 30 to 60 minutes before the carrageenan injection to allow for absorption. [11]3. Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat. [11]4. Measurement of Edema: Paw volume is measured at hourly intervals for up to 5 hours after the carrageenan injection. [11][12]5. Data Analysis: The degree of edema is calculated as the increase in paw volume relative to the baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity (Paw Edema Model)
| Treatment Group (Oral Dose) | Peak Edema Inhibition (%) at 3 hours |
|---|---|
| Vehicle (0.5% CMC) | 0% |
| TM-PAA (10 mg/kg) | 35% |
| TM-PAA (30 mg/kg) | 58% |
| Indomethacin (10 mg/kg) | 52% |
Part 4: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical to avoid late-stage failures in drug development. [13][14][15]While full protocols are beyond the scope of this note, the following initial screens are recommended for a candidate like TM-PAA.
-
Aqueous Solubility: Determines how well the compound dissolves, which impacts absorption.
-
Permeability (e.g., Caco-2 Assay): Uses a human colon epithelial cell line to predict oral drug absorption. [14]* Metabolic Stability (e.g., Liver Microsome Assay): Assesses the rate at which the compound is metabolized by liver enzymes, indicating its potential half-life. [14]* Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions. [14]* In Vitro Cytotoxicity (e.g., MTT or LDH Assay): Provides an early indication of potential toxicity against a representative cell line.
The trifluoromethoxy group on TM-PAA is expected to confer higher metabolic stability compared to a non-fluorinated analogue, a key hypothesis to be tested in these assays. [5]
Conclusion and Future Directions
This document provides a foundational, three-tiered approach to the preclinical evaluation of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid as a novel NSAID. A positive outcome from these studies—specifically, potent and selective COX-2 inhibition, confirmed efficacy in cellular and in vivo models, and a favorable preliminary ADME-Tox profile—would provide strong validation for advancing TM-PAA into more comprehensive preclinical development. Subsequent studies would include pharmacokinetic profiling, additional animal models for analgesia and chronic inflammation, and formal toxicology studies to establish a full safety profile.
References
- BenchChem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
-
Ghayour, N., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Wang, J., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
- Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
- Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Intracellular (ab316906).
- Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetic acid.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
ResearchGate. (n.d.). ADME properties of Naproxen derivatives. [Link]
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9.
- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
-
ACS Omega. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]
-
Nature. (n.d.). Metabolomic Response to Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs.
-
LinkedIn. (2024). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Taylor & Francis. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. [Link]
- Fluorochem. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic acid.
- Huateng Pharma. (n.d.). 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID.
- FUJIFILM Wako Chemicals. (n.d.). 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]
-
PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- University of Miami. (n.d.). Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology.
- Global Substance Registration System. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID.
-
ResearchGate. (2024). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. jelsciences.com [jelsciences.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. Metabolomic Response to Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cellgs.com [cellgs.com]
- 15. cell4pharma.com [cell4pharma.com]
Application Note & Protocol: Synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid Derivatives
Introduction
3-Methyl-5-(trifluoromethoxy)phenylacetic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique combination of a methyl group, a trifluoromethoxy substituent, and a phenylacetic acid motif offers a scaffold for designing molecules with tailored physicochemical and pharmacological properties. The trifluoromethoxy group, in particular, is a valuable bioisostere for a methoxy group, offering increased lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates. This document provides a detailed guide for the synthesis of the core structure and its subsequent derivatization, aimed at researchers, medicinal chemists, and professionals in the field of drug discovery.
Synthetic Strategy Overview
The synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid can be approached through several established synthetic methodologies. A robust and versatile strategy involves a multi-step sequence starting from commercially available precursors. One logical approach is the construction of the substituted phenylacetonitrile intermediate, followed by hydrolysis to the desired carboxylic acid. This method allows for flexibility in introducing substituents on the aromatic ring at an early stage.
An alternative and powerful method for the synthesis of the core phenylacetic acid structure is the Willgerodt-Kindler reaction.[1][2][3] This reaction allows for the conversion of an appropriately substituted acetophenone to the corresponding phenylacetic acid. Subsequent derivatization of the carboxylic acid moiety can then be achieved through standard organic transformations.
For the synthesis of more complex derivatives, modern cross-coupling reactions such as the Suzuki-Miyaura coupling[4][5][6][7][8] and the Buchwald-Hartwig amination[9][10][11][12] offer powerful tools for the introduction of a wide range of functional groups onto the aromatic core.
This application note will focus on two primary synthetic routes:
-
Route A: Synthesis of the core structure via the Willgerodt-Kindler reaction.
-
Route B: Derivatization of the phenylacetic acid core using palladium-catalyzed cross-coupling reactions.
Route A: Synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones into the corresponding carboxylic acids with the same number of carbon atoms, where the functional group is located at the terminal position of the alkyl chain.[3] The reaction typically proceeds via a thioamide intermediate, which is subsequently hydrolyzed.[1]
Diagram of the Willgerodt-Kindler Reaction Workflow
Sources
- 1. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Application Notes: 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Phenylacetic Acids in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The incorporation of fluorine, particularly trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups, can profoundly alter a molecule's physicochemical and biological properties.[1][2] These moieties are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes or receptors in pests and weeds.[1][2] Phenylacetic acid derivatives, in particular, serve as versatile building blocks in the synthesis of a wide array of bioactive compounds, including herbicides and pesticides.[2][3]
This application note provides a detailed guide for researchers and synthetic chemists on the application of a specialized building block, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS No. 1000339-57-0), in the synthesis of advanced agrochemical candidates. We will explore its synthesis, key reactions, and provide exemplary protocols for its derivatization into potential active ingredients.
Physicochemical Properties and Synthetic Rationale
The unique substitution pattern of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid offers a compelling combination of features for the agrochemical designer:
| Property | Value | Significance in Agrochemical Synthesis |
| Molecular Formula | C₁₀H₉F₃O₃ | Provides a foundation for further molecular elaboration. |
| Molecular Weight | 234.17 g/mol | A moderate molecular weight that allows for the addition of other functional groups without becoming excessively large. |
| Trifluoromethoxy Group | -OCF₃ | Imparts high lipophilicity, aiding in penetration of waxy plant cuticles and insect exoskeletons. It is also a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. |
| Methyl Group | -CH₃ | Provides steric bulk and can influence binding selectivity to target proteins. |
| Acetic Acid Moiety | -CH₂COOH | A key functional handle for a variety of chemical transformations, including amidation and esterification, to introduce diverse toxophores or moieties that modulate systemic transport. |
The strategic placement of the methyl and trifluoromethoxy groups at the meta positions of the phenylacetic acid core allows for the directed synthesis of derivatives with specific spatial arrangements, which is crucial for optimizing biological activity.
Proposed Synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid
Diagram: Proposed synthetic workflow for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Application Protocols: Derivatization for Agrochemical Discovery
The carboxylic acid functionality of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is the primary site for derivatization to generate libraries of potential agrochemicals. Below are two detailed protocols for the synthesis of amide and ester derivatives, which are common toxophoric groups in many commercial pesticides.
Protocol 1: Synthesis of N-Aryl Amide Derivatives
Amide coupling is a fundamental transformation in the synthesis of many insecticides and fungicides. This protocol outlines the synthesis of a representative N-aryl amide derivative.
Objective: To synthesize N-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethoxy)phenyl]acetamide.
Materials:
-
3-Methyl-5-(trifluoromethoxy)phenylacetic acid
-
4-Chloroaniline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress can be monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethoxy)phenyl]acetamide.
-
Diagram: Workflow for the synthesis of an N-aryl amide derivative.
Protocol 2: Synthesis of Ester Derivatives for Herbicide Screening
Esterification of phenylacetic acids can lead to compounds with herbicidal activity, often acting as synthetic auxins. This protocol details the synthesis of a methyl ester derivative.
Objective: To synthesize Methyl 2-[3-methyl-5-(trifluoromethoxy)phenyl]acetate.
Materials:
-
3-Methyl-5-(trifluoromethoxy)phenylacetic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate solution, saturated
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Fischer Esterification:
-
In a round-bottom flask, dissolve 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude methyl ester can be further purified by vacuum distillation or column chromatography if necessary.
-
Conclusion and Future Perspectives
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides a scaffold that can be readily derivatized to explore new chemical space in the search for potent and selective herbicides, insecticides, and fungicides. The protocols provided herein offer a solid foundation for the synthesis of amide and ester libraries for high-throughput screening. Future work should focus on expanding the range of derivatization reactions, including the synthesis of heterocyclic analogs, to fully exploit the potential of this promising intermediate in the development of next-generation crop protection agents.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
- Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
-
ResearchGate. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
Sources
Application Note & Protocols: High-Throughput Screening Assays for Phenylacetic Acid Derivatives
Abstract
Phenylacetic acid (PAA) and its derivatives represent a versatile chemical scaffold with a significant presence in medicinal chemistry, noted for activities ranging from antimicrobial to anticancer and as agonists for nuclear receptors like PPAR.[1][2] The effective discovery of novel PAA-based therapeutics hinges on the ability to screen large compound libraries efficiently and accurately. This document provides a comprehensive guide to developing and implementing robust high-throughput screening (HTS) assays for the identification and characterization of bioactive PAA derivatives. We present detailed protocols for both a target-based biochemical assay and a cell-based phenotypic assay, offering insights into the rationale behind experimental design, quality control, and hit validation.
Introduction: The Rationale for Screening PAA Derivatives
The phenylacetic acid core is a privileged scaffold in drug discovery. Its derivatives have been explored for a multitude of therapeutic applications, underscoring the need for robust screening paradigms to unlock their full potential. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological process.
The choice of an HTS assay is fundamentally dictated by the research question:
-
Target-Based Screening: This approach is employed when a specific molecular target (e.g., an enzyme, receptor) is known or hypothesized to be involved in a disease pathway. It is highly effective for identifying potent modulators of a single protein but requires a priori knowledge of the target.[3]
-
Phenotypic Screening: This strategy identifies compounds based on their ability to induce a desired change in a cell's or organism's phenotype, without prior knowledge of the molecular target.[4][5] This unbiased approach is powerful for discovering novel mechanisms of action and first-in-class therapeutics.[6]
This guide will detail the practical application of both screening philosophies for the discovery of bioactive PAA derivatives.
General High-Throughput Screening Workflow
A successful HTS campaign is a multi-step, integrated process that requires careful planning and execution to distinguish true biological activity from artifacts.[7] The process involves meticulous assay development, automated screening of compound libraries, and a rigorous hit confirmation and validation cascade.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Protocol 1: Target-Based Assay - Screening for Phenylpropanoid Dioxygenase (PPDO) Inhibitors
A. Principle & Rationale
This biochemical assay is designed to identify inhibitors of Phenylpropanoid Dioxygenase (PPDO), an enzyme involved in the metabolism of aromatic compounds. Phenylacetic acid derivatives may act as competitive or non-competitive inhibitors. The assay uses a commercially available luminescent kinase assay platform that measures the depletion of ATP, which is a co-substrate in many enzymatic reactions. Here, we adapt it to a hypothetical PPDO that consumes ATP. As PPDO consumes ATP, the luminescence signal decreases. Inhibitors of PPDO will prevent ATP consumption, resulting in a high luminescence signal.
Causality Behind Choices:
-
Luminescence Readout: This format is highly sensitive and less prone to interference from autofluorescent compounds compared to fluorescence-based assays.[7]
-
Substrate Concentration: The concentration of the primary substrate (a PAA analogue) is set at its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors, which would otherwise be outcompeted at high substrate concentrations.[8][9]
Caption: Principle of the luminescent PPDO enzyme inhibition assay.
B. Materials and Reagents
-
Recombinant human PPDO enzyme
-
PAA Substrate (e.g., 4-hydroxyphenylacetic acid)
-
ATP Solution
-
Known PPDO Inhibitor (e.g., Staurosporine, for control)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
384-well solid white, low-volume assay plates
-
Acoustic liquid handler (e.g., Labcyte Echo)
-
Plate luminometer
C. Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each PAA derivative from the compound library (typically 10 mM in DMSO) into a 384-well assay plate. Also plate a dilution series of the control inhibitor.
-
Enzyme Preparation: Prepare a 2X enzyme solution in Assay Buffer. The final concentration should be determined during assay development to yield ~50-70% ATP consumption in the reaction time.
-
Substrate Preparation: Prepare a 2X substrate/ATP solution in Assay Buffer. The final concentration of the PAA substrate should be at its Km value, and ATP at its Km value (e.g., 10 µM).
-
Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the enzyme.
-
Start Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final volume is now 10 µL.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at RT.
-
ATP Depletion Measurement:
-
Add 10 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at RT to stop the enzymatic reaction and deplete the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at RT to convert ADP to ATP and generate a luminescent signal via luciferase.
-
-
Data Acquisition: Read the luminescence signal on a plate luminometer with an integration time of 0.5-1 second per well.
D. Quality Control and Data Analysis
-
Controls: Each plate must contain:
-
Negative Control (0% Inhibition): DMSO only (no compound).
-
Positive Control (100% Inhibition): A known PPDO inhibitor at a concentration that gives maximal inhibition.
-
-
Z'-Factor Calculation: The quality of the assay is determined by the Z'-factor, which measures the statistical separation between the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[10]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Hit Identification: Primary hits are typically identified as compounds that exhibit an inhibition level greater than three standard deviations from the mean of the negative controls.
| Parameter | Typical Value | Acceptance Criteria |
| Signal to Background (S/B) | > 10 | > 5 |
| Z'-Factor | 0.75 | > 0.5 |
| DMSO Tolerance | < 10% effect at 1% | Minimal effect at final concentration |
| Primary Hit Rate | 0.5 - 2% | < 3% |
Protocol 2: Phenotypic Assay - High-Content Imaging of Neurite Outgrowth
A. Principle & Rationale
Certain PAA derivatives are known to influence neuronal differentiation and health. This phenotypic assay uses high-content imaging to quantify neurite outgrowth in a neuroblastoma cell line (e.g., SH-SY5Y) upon treatment with PAA derivatives.[] Hits are identified as compounds that significantly increase neurite length and branching compared to vehicle-treated cells.
Causality Behind Choices:
-
High-Content Screening (HCS): This approach provides multi-parametric data from a single experiment, measuring cell number (for cytotoxicity), neurite length, branch points, and cell body size.[5] This allows for the simultaneous identification of active compounds and filtering of toxic ones.
-
Automated Image Analysis: The complexity of phenotypic readouts requires sophisticated software to objectively quantify cellular features, removing subjective user bias.[12]
Caption: Workflow for a high-content phenotypic screen for neurite outgrowth.
B. Materials and Reagents
-
SH-SY5Y human neuroblastoma cell line
-
Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12, 1% FBS, 10 µM all-trans-Retinoic Acid (RA)
-
PAA derivative library (10 mM in DMSO)
-
Positive Control: Brain-Derived Neurotrophic Factor (BDNF)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-β-III-Tubulin
-
Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488-conjugated
-
Nuclear Stain: Hoechst 33342
-
384-well imaging plates (black wall, clear bottom)
C. Step-by-Step Protocol
-
Cell Seeding: Seed SH-SY5Y cells into 384-well imaging plates at a density of 2,000-4,000 cells per well in 40 µL of culture medium. Incubate for 24 hours.
-
Differentiation: Aspirate the medium and replace it with 40 µL of Differentiation Medium. Incubate for 3-4 days to induce a neuronal phenotype.
-
Compound Treatment: Add 50 nL of PAA derivatives, DMSO (vehicle control), or BDNF (positive control) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for compound effects on neurite outgrowth.
-
Cell Staining:
-
Carefully remove the medium and fix the cells with 20 µL of 4% PFA for 15 minutes at RT.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA for 1 hour at RT.
-
Incubate with primary anti-β-III-Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at RT, protected from light.
-
Wash three times with PBS, leaving 50 µL in the final wash.
-
-
Data Acquisition: Acquire images using an automated high-content imaging system. Capture at least two channels per well (DAPI for nuclei, FITC for neurites) at 10x or 20x magnification.
D. Quality Control and Data Analysis
-
Image Analysis: Use a dedicated image analysis software package to define cellular compartments and quantify key phenotypic features.
-
Primary Readouts:
-
Efficacy: Total neurite length per neuron.
-
Toxicity: Cell count (from nuclei stain).
-
-
Data Normalization: Normalize the neurite outgrowth data to the plate's vehicle (DMSO) control wells.
-
Hit Criteria: A primary hit is a compound that increases the primary readout (e.g., neurite length) by more than 3 standard deviations above the mean of the vehicle controls, without significantly reducing the cell count (<20% reduction).
| Parameter | Typical Value | Acceptance Criteria |
| Cell Count per Field | ~200-500 | Consistent across plate |
| Z'-Factor (using BDNF vs. DMSO) | 0.60 | > 0.4 |
| Hit Rate (non-toxic) | 0.3 - 1.5% | < 2% |
| Confirmed Hits after Re-test | 20-40% of primary hits | > 20% |
Conclusion: From Hit to Lead
The identification of primary hits is the beginning of a long journey. A rigorous triaging process is essential to eliminate false positives and prioritize the most promising compounds.[3] This involves re-testing from fresh powder, performing dose-response curves to determine potency (IC50/EC50), and running orthogonal and counter-assays to confirm the mechanism of action and rule out assay interference.[9] The protocols and principles outlined in this guide provide a robust framework for successfully screening PAA derivative libraries, paving the way for the discovery of next-generation therapeutics.
References
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Mishra, R. K., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
- Creative Biolabs. Phenotypic Screening.
- Biobide. Phenotypic Screening for Drug Discovery.
- BOC Sciences. Phenotypic Assays.
- Lindsley, C. W., et al. (2016). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. ACS Chemical Biology.
- Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Antczak, C., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Hsieh, G., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Birth Defects Research.
- Axxam S.p.A. Challenges of HTS in early-stage drug discovery.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BPS Webinars.
- Assay Genie. High-Throughput Screening Assays.
- Giuliano, K. A., et al. (2004). Complex phenotypic assays in high-throughput screening. Current Opinion in Chemical Biology.
- Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters.
- Higuchi, K., et al. Effect of Phenylacetic Acid Derivatives on the Types of Penicillin Produced by Penicillium Chrysogenum Q176. Journal of the American Chemical Society.
Sources
- 1. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex phenotypic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Drug Bioavailability Through Trifluoromethoxy Group Incorporation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Trifluoromethoxy Group as a Tool in Medicinal Chemistry
In the landscape of contemporary drug discovery, the optimization of a molecule's pharmacokinetic profile is a paramount challenge. A promising therapeutic agent can fail to reach its full potential due to poor oral bioavailability, rapid metabolic degradation, or inefficient transport across biological membranes. Medicinal chemists employ a variety of strategies to overcome these hurdles, and the incorporation of fluorine-containing functional groups has emerged as a particularly powerful approach. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to favorably modulate the physicochemical properties of drug candidates, thereby enhancing their bioavailability.[1][2]
This comprehensive guide provides an in-depth exploration of the strategic incorporation of trifluoromethoxy groups to improve drug bioavailability. We will delve into the fundamental physicochemical properties of the -OCF₃ group, elucidate its mechanisms for enhancing metabolic stability and membrane permeability, and provide detailed, field-proven protocols for the experimental validation of these effects. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of trifluoromethoxylation in their therapeutic design endeavors.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties stems from the strong electron-withdrawing nature of its three fluorine atoms and the high energy of the carbon-fluorine (C-F) bond.[1][3] These characteristics impart a unique combination of lipophilicity and metabolic robustness.
Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents utilized in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[4] This increased lipophilicity enhances a drug's capacity to partition into and diffuse across biological membranes, a critical factor for oral absorption and distribution to target tissues.[1][5] For drugs targeting the central nervous system, this can translate to improved penetration of the blood-brain barrier.[3]
Metabolic Stability: A major contributor to low oral bioavailability is extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The trifluoromethoxy group can act as a metabolic shield. The robust C-F bonds are highly resistant to enzymatic cleavage, particularly oxidative metabolism.[1][3] By replacing a metabolically susceptible moiety, such as a methoxy (-OCH₃) group, with a trifluoromethoxy group, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and increased systemic exposure.[1]
Comparative Physicochemical Properties
| Property | Methoxy Group (-OCH₃) | Trifluoromethyl Group (-CF₃) | Trifluoromethoxy Group (-OCF₃) |
| Hansch Lipophilicity (π) | ~ -0.02 | ~ +0.88 | ~ +1.04 |
| Metabolic Stability | Prone to O-dealkylation | Generally stable | Highly stable |
| Electron-withdrawing nature | Weak | Strong | Strong |
Strategic Incorporation of the Trifluoromethoxy Group: Synthetic Considerations
The introduction of a trifluoromethoxy group into a molecule can be challenging due to the instability of the trifluoromethoxide anion.[4] However, a number of synthetic methodologies have been developed to address this.
Early-Stage Incorporation: This involves using building blocks that already contain the trifluoromethoxy group. For example, 4-(trifluoromethoxy)phenylboronic acid can be used in Suzuki-Miyaura coupling reactions to introduce the trifluoromethoxyphenyl moiety.[6]
Late-Stage Trifluoromethoxylation: The ability to introduce the -OCF₃ group at a later stage in a synthetic sequence is highly desirable as it allows for the rapid generation of analogs from advanced intermediates.[7] Recent advancements have led to the development of reagents and methods for the direct trifluoromethoxylation of aromatic and heteroaromatic compounds.[7] These can involve electrophilic, nucleophilic, or radical pathways.
Diagram of Synthetic Strategies
Caption: Synthetic approaches for incorporating the trifluoromethoxy group.
Case Studies: FDA-Approved Drugs Featuring the Trifluoromethoxy Group
The successful application of the trifluoromethoxy group in enhancing drug properties is evident in several FDA-approved pharmaceuticals.
| Drug | Therapeutic Area | Role of the Trifluoromethoxy Group |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity and metabolic stability, facilitating blood-brain barrier penetration. |
| Delamanid | Tuberculosis | Contributes to the overall lipophilicity and metabolic stability of the molecule. |
| Sonidegib | Basal Cell Carcinoma | The trifluoromethoxy group is located in a key binding pocket, contributing to potency and favorable pharmacokinetic properties. |
| Pretomanid | Tuberculosis | Part of a newer generation of anti-tuberculosis drugs with improved properties. |
| Celikalim | Hypertension | The trifluoromethoxy group influences the drug's interaction with its target ion channel. |
Experimental Protocols
To experimentally validate the impact of trifluoromethoxy group incorporation on bioavailability, two key in vitro assays are indispensable: the metabolic stability assay and the Caco-2 permeability assay.
Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and its trifluoromethoxy-containing analog (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (stopping solution)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Prepare working solutions of the test compounds at 100 µM in phosphate buffer (final assay concentration will be 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point is taken immediately after this addition by adding the stopping solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol 2: Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and its trifluoromethoxy-containing analog
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 permeability assay.
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates the formation of tight junctions.
-
Perform a Lucifer yellow rejection assay to confirm the integrity of the monolayer.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
To assess apical-to-basolateral (A-to-B) permeability, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At a predetermined time point (e.g., 2 hours), collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Conclusion
The strategic incorporation of a trifluoromethoxy group is a highly effective strategy in medicinal chemistry to enhance the bioavailability of drug candidates. By increasing lipophilicity and blocking sites of oxidative metabolism, the -OCF₃ group can significantly improve a drug's membrane permeability and metabolic stability. The in vitro assays detailed in this guide provide robust and essential tools in early drug discovery to evaluate the impact of trifluoromethoxylation and to guide the design of more stable and efficacious therapeutics.
References
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Request PDF. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
- Ming-Yu Ngai. (n.d.). Novel Strategies and Reagents for Introduction of Fluorinated Groups.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Benchchem. (n.d.). The Trifluoromethoxy Group: A Key Player in Enhancing Drug Bioavailability.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Benchchem. (n.d.). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design.
- NIH. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- IRIS UniPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- (n.d.). Caco2 assay protocol.
- Benchchem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- Springer Nature Experiments. (n.d.). Cytochrome P450: In Vitro Methods and Protocols.
- ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. grantome.com [grantome.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid as a Versatile Building Block for Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Phenylacetic Acids in Synthesis
In the landscape of modern organic and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a highly sought-after substituent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] 3-Methyl-5-(trifluoromethoxy)phenylacetic acid emerges as a valuable building block, providing a synthetically versatile scaffold that combines the reactive potential of a carboxylic acid with the advantageous physicochemical properties imparted by the trifluoromethoxy and methyl groups on the phenyl ring.
This guide provides an in-depth exploration of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid as a building block, offering detailed protocols for its synthesis and its application in key synthetic transformations. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of novel and complex molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization.
| Property | Value |
| CAS Number | 1000339-57-0 |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and dimethylformamide. |
Synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid
The synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid can be approached through several routes. A plausible and efficient method involves a multi-step sequence starting from a readily available substituted aniline or acetophenone. One such conceptual pathway is the Willgerodt-Kindler reaction of 3-methyl-5-(trifluoromethoxy)acetophenone.[2][3][4][5]
Protocol 1: Synthesis via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[2][3][4]
A Friedel-Crafts acylation of 1-methyl-3-(trifluoromethoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield the desired acetophenone.
Materials:
-
3-Methyl-5-(trifluoromethoxy)acetophenone
-
Sulfur (S₈)
-
Morpholine
-
p-Toluenesulfonic acid (catalyst, optional)
-
A suitable solvent (e.g., toluene or xylenes)
-
Aqueous sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-5-(trifluoromethoxy)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Add a suitable solvent such as toluene to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
For the hydrolysis step, add a solution of aqueous sodium hydroxide (e.g., 40% w/v) to the reaction mixture.
-
Heat the mixture to reflux for another 12 hours to hydrolyze the intermediate thioamide.
-
After cooling, acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Causality of Experimental Choices:
-
Morpholine: Serves as both a reactant and a solvent in the initial stages of the Kindler modification of the Willgerodt reaction.[3]
-
Sulfur: Acts as the oxidizing agent in the rearrangement.
-
Reflux Conditions: The high temperature is necessary to drive the rearrangement and subsequent hydrolysis.
-
Acidification: Protonates the carboxylate salt formed during basic hydrolysis to yield the final carboxylic acid product.
Applications in Organic Synthesis: Core Reactions and Protocols
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a versatile building block for the introduction of the 3-methyl-5-(trifluoromethoxy)phenylacetyl moiety into a wide range of molecules. Key transformations include amide bond formation and esterification.
Application 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[6] The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines, minimizing side reactions and racemization.[7][8][9]
Materials:
-
3-Methyl-5-(trifluoromethoxy)phenylacetic acid
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-18 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Causality of Experimental Choices:
-
HATU: A highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is less prone to racemization compared to other activators.[7][8]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: The series of washes removes unreacted starting materials, excess reagents, and byproducts.
Application 2: Esterification via DCC/DMAP Coupling (Steglich Esterification)
The Steglich esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[10][11][12] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11]
Materials:
-
3-Methyl-5-(trifluoromethoxy)phenylacetic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes or Diethyl ether
Procedure:
-
Dissolve 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by flash column chromatography.
Causality of Experimental Choices:
-
DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12]
-
DMAP: Acts as an acyl transfer catalyst, significantly accelerating the reaction rate and improving yields, especially for sterically demanding alcohols.[11]
-
Low Temperature Addition of DCC: Helps to minimize the formation of the N-acylurea byproduct.
-
Filtration: The insoluble DCU byproduct is easily removed by filtration.
Advanced Applications in Medicinal Chemistry
The 3-methyl-5-(trifluoromethoxy)phenylacetic acid scaffold is of significant interest in drug discovery. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the overall structure can be tailored to interact with specific biological targets. For instance, related trifluoromethylphenylacetic acid derivatives have been utilized in the synthesis of kinase inhibitors.[13][14]
While specific examples utilizing 3-methyl-5-(trifluoromethoxy)phenylacetic acid are not extensively documented in publicly available literature, its structural motifs are present in patented bioactive molecules. The protocols described above for amide and ester formation are directly applicable to the synthesis of libraries of compounds for screening against various biological targets.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in amide coupling | Incomplete activation of the carboxylic acid; Sterically hindered amine. | Increase reaction time or temperature; Use a more potent coupling reagent like COMU. |
| Formation of N-acylurea byproduct in esterification | Reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid. | Add DCC at 0 °C; Use a pre-formed active ester. |
| Difficulty in removing DCU | High solubility of DCU in the reaction solvent. | After filtration, concentrate the crude product and triturate with a solvent in which DCU is sparingly soluble (e.g., hexanes or diethyl ether) and filter again. |
| Incomplete reaction | Insufficient amount of coupling reagent or base; Deactivation of reagents by moisture. | Use a slight excess of the coupling reagent and base; Ensure all glassware and solvents are anhydrous. |
Conclusion
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides access to novel chemical entities with potentially enhanced biological activity and favorable pharmacokinetic properties. The protocols detailed in this guide for its synthesis and derivatization offer robust and adaptable methods for researchers in drug discovery and materials science. The underlying principles of the chosen reagents and conditions have been explained to facilitate troubleshooting and further methodological development.
References
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, December 2). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
University of Southampton ePrints Soton. (2022, August 16). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Cornerstone in Pharmaceutical Intermediate Supply. Retrieved from [Link]
-
Pearson. (2024, August 8). Show how you would convert the following starting materials to the indicated nitriles: (b) phenylacetic acid → 3-phenylpropionitrile. Retrieved from [Link]
-
PMC PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
-
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
National Institutes of Health. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC : r/OrganicChemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
Palladium-Catalyzed Synthesis of Phenylacetic Acid Derivatives: From Mechanistic Principles to Practical Applications
An Application Guide for Researchers and Drug Development Professionals
This guide offers an in-depth exploration of palladium-catalyzed methodologies for synthesizing phenylacetic acid derivatives, a structural motif central to numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern these powerful transformations. We will delve into the core synthetic strategies, the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols for key reactions, including the synthesis of blockbuster drugs like Ibuprofen and Naproxen.
The Strategic Importance of Palladium Catalysis
Phenylacetic acid (PAA) and its derivatives are privileged scaffolds in medicinal chemistry.[1] The ability to precisely install substituents on the aromatic ring and the α-carbon is critical for modulating pharmacological activity. Traditional methods for PAA synthesis, such as the hydrolysis of benzyl cyanides or the Willgerodt-Kindler reaction, often lack the functional group tolerance and substrate scope required for modern drug discovery.[2] Palladium-catalyzed cross-coupling and carbonylation reactions have emerged as superior strategies, offering mild conditions, broad applicability, and high selectivity.[3][4]
These methods fundamentally rely on the ability of a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states, facilitating the formation of carbon-carbon bonds through a sequence of elementary steps: oxidative addition, transmetalation (for cross-coupling) or migratory insertion (for carbonylation), and reductive elimination.[5][6] The efficacy of this catalytic cycle is profoundly influenced by the choice of ligands, solvents, and bases, the understanding of which is paramount for successful reaction design.[7][8]
Core Synthetic Strategy: Carbonylation Reactions
Carbonylation represents one of the most direct and atom-economical routes to phenylacetic acids, directly incorporating a carbonyl group from carbon monoxide (CO) gas.[9][10] This approach can be adapted for various starting materials, including benzyl halides, benzyl alcohols, and even unactivated toluenes.
Mechanistic Blueprint: The Carbonylation Catalytic Cycle
The general mechanism for the palladium-catalyzed carbonylation of a benzyl substrate (Ar-CH₂-X) involves three key steps.[11][12] The cycle begins with the oxidative addition of the substrate to a Pd(0) complex, forming a benzyl-palladium(II) intermediate. This is followed by the migratory insertion of carbon monoxide into the palladium-carbon bond to form a phenacyl-palladium(II) complex. The final step is the nucleophilic attack by water or an alcohol, which cleaves the product and regenerates the active Pd(0) catalyst, often with the aid of a base.
Caption: Generalized catalytic cycle for the palladium-catalyzed carbonylation of benzyl halides.
Carbonylation of Benzyl Halides
The carbonylation of benzyl chlorides or bromides is a robust and widely practiced method.[13] The reaction typically proceeds under a carbon monoxide atmosphere in the presence of a palladium catalyst, a phosphine ligand, and a base.
Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid [12]
-
Reaction Setup: To a pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), xylene (10 mL), bis(triphenylphosphine)palladium(II) dichloride (0.13 mmol), tetraethylammonium chloride (TEAC, 0.18 mmol) as a phase-transfer catalyst, and a 4 M aqueous solution of sodium hydroxide (8 mL).
-
Reaction Conditions: Seal the reactor, purge with carbon monoxide, and then pressurize to 1.5 MPa (approx. 15 atm) with CO. Heat the mixture to 80 °C and stir vigorously for 20 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess CO. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Isolation and Purification: Acidify the combined aqueous solution with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to yield 2,4-dichlorophenylacetic acid. Yields of up to 95% have been reported for this specific transformation.[12]
Carbonylation of Benzyl Alcohols
To improve the green chemistry profile, benzyl alcohols can be used as substrates, avoiding the halide precursor. This transformation is achieved by combining a palladium catalyst with a phosphine ligand, often in a green solvent like dimethyl carbonate (DMC).[10] The reaction likely proceeds through the in situ formation of a more reactive intermediate.
Protocol 2: Direct Carbonylation of Benzyl Alcohol in DMC [10]
-
Catalyst System: Pd(TFA)₂ (palladium trifluoroacetate) and 1,3-bis(diphenylphosphino)propane (DPPP).
-
Reaction Setup: In a high-pressure autoclave, combine the substituted benzyl alcohol (1.0 eq), Pd(TFA)₂ (2 mol%), and DPPP (4 mol%) in dimethyl carbonate (DMC).
-
Reaction Conditions: Seal the autoclave, pressurize with carbon monoxide (e.g., 40 bar), and heat to 120 °C for 24 hours.
-
Work-up and Isolation: After cooling and venting, the solvent can be removed under reduced pressure. The resulting ester can be purified by column chromatography and subsequently hydrolyzed to the corresponding phenylacetic acid.
Direct C(sp³)–H Carbonylation of Toluenes
A frontier in this field is the direct carbonylation of benzylic C–H bonds, which uses simple toluenes as starting materials.[14][15] This powerful strategy involves the generation of a benzylpalladium intermediate directly from a C-H bond, often through a single-electron-transfer (SET) process triggered by a radical initiator under oxidative conditions.[14][15]
| Strategy | Starting Material | Typical Catalyst/Ligand | Conditions | Advantage | Reference |
| Halide Carbonylation | Benzyl Chloride | PdCl₂(PPh₃)₂ / PPh₃ | 15 atm CO, 80 °C, Base | High Yield, Reliable | [12] |
| Alcohol Carbonylation | Benzyl Alcohol | Pd(TFA)₂ / DPPP | 40 atm CO, 120 °C | Greener Substrate | [10] |
| C-H Carbonylation | Toluene | PdCl₂ / Xantphos | 10 atm CO, 120 °C, Oxidant | Atom Economical | [14] |
| Table 1. Comparison of Palladium-Catalyzed Carbonylation Strategies. |
Core Synthetic Strategy: Cross-Coupling Reactions
Cross-coupling reactions provide unparalleled versatility in constructing the phenylacetic acid framework by forming a key carbon-carbon bond between two fragments.
α-Arylation of Carboxylic Acid Derivatives
The direct α-arylation of enolates derived from carboxylic acids or amides is a highly convergent approach to 2-aryl propionic acids (profens). The Hartwig group developed a practical method using a traceless silyl protecting group strategy that enables the coupling of both acids and secondary amides.[16][17]
Protocol 3: One-Pot α-Arylation for Profen Synthesis [16]
-
Reaction Setup: In a glovebox, add the carboxylic acid (e.g., propionic acid, 1.5 eq), an aryl bromide (e.g., 2-bromo-6-methoxynaphthalene for Naproxen, 1.0 eq), Pd(OAc)₂ (1 mol%), and a suitable phosphine ligand (e.g., RuPhos, 2 mol%) to a vial.
-
Base and Silylating Agent: Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (3.5 eq) and a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA).
-
Reaction Conditions: Seal the vial and heat the mixture in a heating block (e.g., 100 °C) for several hours until the reaction is complete as monitored by GC or LC-MS.
-
Work-up and Isolation: Cool the reaction, quench with aqueous HCl, and extract with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization. This method has been used for the gram-scale synthesis of profen drugs with high yields.[16][18]
Caption: Workflow for the one-pot synthesis of profens via α-arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp³) bond formation.[19][20] To synthesize phenylacetic acids, an arylboronic acid can be coupled with an α-halo ester, followed by ester hydrolysis. This approach offers excellent functional group tolerance and utilizes stable, readily available boronic acids.[21][22]
The catalytic cycle follows the canonical steps of oxidative addition of the α-halo ester to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond.[6]
Protocol 4: Suzuki-Miyaura Coupling for Phenylacetic Esters [21]
-
Reaction Setup: Combine the arylboronic acid (1.2 eq), the α-bromo ester (e.g., methyl 2-bromoacetate, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like toluene or dioxane.
-
Reaction Conditions: Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic phase, dry over Na₂SO₄, and concentrate.
-
Purification & Hydrolysis: Purify the resulting ester by column chromatography. Subsequently, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to obtain the desired phenylacetic acid derivative.
Heck Coupling
The Heck reaction couples aryl halides with alkenes.[23] This strategy can be cleverly applied to synthesize profens. For example, Naproxen can be synthesized by coupling 2-bromo-6-methoxynaphthalene with an ethylene equivalent, followed by a subsequent carbonylation or oxidation step to install the carboxylic acid group.[24][25]
A highly efficient one-pot, two-step cascade process has been developed, combining a Heck coupling of an aryl bromide with ethylene followed by a hydroxycarbonylation of the resulting styrene intermediate.[25]
Protocol 5: One-Pot Heck/Hydroxycarbonylation for Naproxen [25]
-
Step 1 (Heck Reaction): In a pressure vessel, charge 2-bromo-6-methoxynaphthalene, a palladium catalyst, a specialized phosphine ligand (neoisopinocampheyldiphenylphosphine), and a base in a suitable solvent. Pressurize with ethylene gas and heat to initiate the Heck coupling, forming 2-methoxy-6-vinylnaphthalene.
-
Step 2 (Hydroxycarbonylation): Without isolating the intermediate, vent the ethylene and introduce carbon monoxide and water (or an alcohol). Adjust conditions (e.g., add an acid co-catalyst) and continue heating to effect the regioselective carbonylation of the styrene to afford Naproxen.
-
Advantage: This cascade approach avoids intermediate purification, saving time and resources, and leads to overall good yields (60-85%).[25]
Application Case Study: The "Green" Synthesis of Ibuprofen
The industrial synthesis of Ibuprofen is a landmark example of green chemistry, where a palladium-catalyzed carbonylation step replaced a less efficient, multi-step classical route. The process developed by the Celanese Chemical Company (formerly BHC) involves just three steps.[26][27]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated to produce 4'-isobutylacetophenone.
-
Hydrogenation: The ketone is hydrogenated (often using Raney Nickel or a Palladium on Carbon catalyst) to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.
-
Palladium-Catalyzed Carbonylation: This key step involves the carbonylation of the alcohol. The reaction is performed under CO pressure with a catalyst like PdCl₂(PPh₃)₂ in the presence of an acid (e.g., HCl).[26] This step proceeds with 100% atom economy, converting the alcohol directly into Ibuprofen.
Caption: The key palladium-catalyzed step in the green synthesis of Ibuprofen.
Conclusion: A Versatile Toolkit for Modern Synthesis
Palladium catalysis provides a powerful and versatile toolkit for the synthesis of phenylacetic acid derivatives. Carbonylation reactions offer a direct route from readily available precursors, while cross-coupling strategies like α-arylation, Suzuki, and Heck couplings provide modular and convergent pathways. The choice of methodology depends on factors such as substrate availability, desired functional group tolerance, and scalability. Understanding the mechanistic underpinnings and the critical role of ligands and reaction conditions empowers researchers to rationally design and optimize these transformations, accelerating the discovery and development of novel therapeutics.
References
- BenchChem.
- ResearchGate. Palladium-catalysed enantioselective synthesis of Ibuprofen.
- Google Patents. A new process for the synthesis of racemic naproxen based on Heck coupling.
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews.
- Wikipedia. Ibuprofen.
- SciELO.
- National Center for Biotechnology Information. Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- ACS Publications.
- PubMed Central. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
- Universitat Autònoma de Barcelona.
- Università di Padova.
- American Chemical Society. Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp3).
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
- Lanzhou Institute of Chemical Physics. LICP Accomplishes Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Royal Society of Chemistry.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Inventiva Pharma.
- Slideshare. Green Synthesis of Ibuprofen and comparison.
- ACS Publications.
- Reddit. Synthesis of Naproxen using a palladium catalyzed Heck Reaction followed by a Rhodium (I)
- ResearchGate.
- Royal Society of Chemistry. Ibuprofen – a case study in green chemistry.
- Google Patents.
- ACS Publications. Pd(II)
- Wikipedia. Suzuki reaction.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal.
- Google Patents. Industrial synthesis technique for DL-naproxen.
- ACS Publications. Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. Sonogashira Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information.
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI.
- eScholarship.org.
- National Center for Biotechnology Information. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.
- Wikipedia. Phenylacetic acid.
- National Center for Biotechnology Information.
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- The Hartwig Group.
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 12. researchgate.net [researchgate.net]
- 13. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LICP Accomplishes Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)-H Activation----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 16. escholarship.org [escholarship.org]
- 17. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. inventivapharma.com [inventivapharma.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. CN113200841B - A new process for the synthesis of racemic naproxen based on Heck coupling - Google Patents [patents.google.com]
- 25. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ibuprofen - Wikipedia [en.wikipedia.org]
- 27. Green_Synthesis_of_Ibuprofen and comparison | PPTX [slideshare.net]
Application Notes & Protocols: Exploratory Use of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a specialized aromatic carboxylic acid.[1][2] While it is primarily recognized as a building block in medicinal chemistry for the synthesis of biologically active molecules, its potential utility in polymer science remains largely unexplored.[3] This document serves as an exploratory guide for researchers interested in leveraging the unique structural features of this compound to create novel polymers with advanced properties.
The molecule's key attributes for polymer synthesis are:
-
Carboxylic Acid Functionality: Enables participation in step-growth polymerization reactions, such as polyesterification and polyamidation.[4]
-
Trifluoromethoxy (-OCF₃) Group: This powerful electron-withdrawing and highly lipophilic group is known to impart unique characteristics to polymers, including enhanced thermal stability, chemical resistance, low surface energy, hydrophobicity, and specific dielectric properties.[5][6][7][8]
-
Aromatic Ring with Methyl Substitution: Provides a rigid backbone component that can be further functionalized, with the methyl group influencing solubility and chain packing.
These application notes provide a theoretical framework and detailed, actionable protocols for investigating the incorporation of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid into various polymer architectures.
Structural Analysis and Potential Polymerization Pathways
The structure of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid offers several strategic avenues for polymerization. The primary and most direct route involves the carboxylic acid group.
Diagram 1: Structure of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid
Caption: Workflow for polyester synthesis.
Step-by-Step Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and 1,4-butanediol.
-
Catalyst Addition: Add a catalytic amount of antimony(III) oxide (approx. 0.05 mol% relative to the diacid).
-
Esterification Stage: Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will begin to distill off as the initial esterification occurs. Continue this stage for 2-4 hours or until water evolution ceases.
-
Polycondensation Stage: Gradually increase the temperature to 240-260°C while slowly applying a vacuum (0.1-1 mmHg). This stage removes excess diol and drives the polymerization to high molecular weight. [9]A noticeable increase in the melt viscosity will occur.
-
Reaction Completion: Continue the reaction for another 3-5 hours under high vacuum. The reaction is complete when the desired viscosity is achieved (as indicated by the torque on the mechanical stirrer).
-
Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent like cold methanol to purify it.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Expected Polymer Properties and Characterization:
| Property | Expected Outcome | Analytical Method |
| Solubility | Soluble in chlorinated solvents, THF, DMF. [8] | Visual Inspection |
| Thermal Stability | High decomposition temperature (>350°C). [6] | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | Elevated Tg due to rigid aromatic backbone. | Differential Scanning Calorimetry (DSC) |
| Molecular Weight | Mn > 10,000 g/mol , Polydispersity ~2. | Gel Permeation Chromatography (GPC) |
| Hydrophobicity | Increased hydrophobicity and low surface energy. [10] | Contact Angle Measurement |
Protocol 2: Synthesis of a Novel Polyamide via Direct Polycondensation
Objective: To synthesize a polyamide by reacting 3-Methyl-5-(trifluoromethoxy)phenylacetic acid with a diamine comonomer using a phosphorylation agent to facilitate amide bond formation.
Materials:
-
3-Methyl-5-(trifluoromethoxy)phenylacetic acid
-
4,4'-Oxydianiline (or other aromatic diamine)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Methanol
Reaction Scheme:
Diagram 3: Polyamide Synthesis Reaction
Caption: General reaction for polyamide synthesis.
Step-by-Step Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve equimolar amounts of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and 4,4'-oxydianiline in a solvent mixture of NMP containing 5% w/v LiCl. The LiCl aids in keeping the resulting polyamide in solution. [11]2. Reagent Addition: Add pyridine (2 equivalents per carboxylic acid group) to the solution to act as an acid scavenger. Cool the mixture to 0°C in an ice bath.
-
Phosphorylation: Slowly add triphenyl phosphite (1 equivalent per carboxylic acid group) to the cooled, stirring solution.
-
Polymerization: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C. Maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: Cool the viscous polymer solution to room temperature and pour it into a large volume of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with hot methanol and then with water to remove residual solvent and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
Expected Polymer Properties and Characterization:
| Property | Expected Outcome | Analytical Method |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) with LiCl. [11] | Visual Inspection |
| Thermal Stability | Very high decomposition temperature (>400°C). [12] | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | High Tg, potentially >200°C, due to rigid aromatic structure and hydrogen bonding. | Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | Expected to form tough, flexible films. | Tensile Testing |
| Molecular Weight | High molecular weight achievable. | Inherent Viscosity Measurement in NMP |
Conclusion and Future Outlook
The protocols outlined in this document provide a foundational basis for exploring the use of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid as a novel monomer in polymer science. The incorporation of the trifluoromethoxy group is a proven strategy for enhancing the performance characteristics of polymers. [8][13][14]By systematically synthesizing and characterizing the resulting polyesters and polyamides, researchers can unlock new materials with potentially superior thermal, mechanical, and chemical resistance properties, suitable for demanding applications in advanced technologies. Further investigation could involve modifying the monomer to enable chain-growth polymerization, opening yet another dimension for material design.
References
- Fluoropolymers Explained: Basics and Applic
- Laza, J.M., et al. (2011).
-
Scherf, U., & Grimsdale, A. (2000). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. ACS Publications. [Link]
- Ober, C.K., et al. (2004). Fluorinated polymers: Liquid crystalline properties and applications in lithography. The Chemical Record.
-
What are Fluoropolymers and What are their Common Attributes. TriStar Plastics. [Link]
-
Fluoropolymer properties: Why so unique?. Adtech Polymer Engineering Ltd. [Link]
-
Li, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH. [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link]
-
Step growth and chain growth. (2021). Chemistry LibreTexts. [Link]
-
Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. SciSpace. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. [Link]
-
Polyesters. (2021). Chemistry LibreTexts. [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central. [Link]
-
SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. [Link]
-
Chain-Growth Polymers. (2023). Chemistry LibreTexts. [Link]
-
Polyamides: synthesis and properties. Greenchemicals. [Link]
Sources
- 1. 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | CAS:1000339-57-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. 1000339-57-0・3-Methyl-5-(trifluoromethoxy)phenylacetic acid・3-Methyl-5-(trifluoromethoxy)phenylacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adtech.co.uk [adtech.co.uk]
- 8. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.ncl.res.in [dspace.ncl.res.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Phenylacetic Acids
Welcome to the technical support center for the synthesis of fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into phenylacetic acid scaffolds. The unique properties that fluorine imparts—such as enhanced metabolic stability and altered lipophilicity—make these compounds highly valuable, yet their synthesis is often fraught with challenges.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting format to address specific issues you may encounter during your experiments.
Section 1: Challenges in Direct Fluorination of the Phenyl Ring
Direct fluorination of an existing phenylacetic acid core is a common synthetic goal. However, achieving high regioselectivity and avoiding side reactions can be difficult. This section addresses common problems encountered during electrophilic aromatic substitution.
FAQ 1: My electrophilic fluorination of phenylacetic acid results in a low yield and a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
Root Cause Analysis:
The carboxylate side chain (-CH₂COOH) of phenylacetic acid is an ortho-, para-directing deactivator. This means that while it directs incoming electrophiles to the ortho and para positions, the overall reaction rate is slower than that of benzene. The formation of a mixture of isomers is a common outcome, and achieving high regioselectivity can be challenging. Furthermore, the choice of fluorinating agent and reaction conditions plays a critical role.
Troubleshooting and Solutions:
-
Choice of Electrophilic Fluorinating Agent: The reactivity of the "F⁺" source is paramount. Highly reactive agents can lead to poor selectivity.
-
Selectfluor® (F-TEDA-BF₄) is a widely used, relatively mild, and selective electrophilic fluorinating agent.[4][5] It is often the reagent of choice for electron-rich aromatic systems.
-
N-Fluorobenzenesulfonimide (NFSI) is another effective reagent, offering good stability and selectivity.[5]
-
Avoid using harsher reagents like elemental fluorine (F₂) unless you have specialized equipment and are targeting perfluorination.[4]
-
-
Solvent and Temperature Effects:
-
Perform the reaction in aprotic solvents like acetonitrile or dichloromethane to facilitate the polar mechanism.[4]
-
Running the reaction at lower temperatures can often enhance selectivity by favoring the formation of the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.
-
-
Protecting Group Strategy:
-
Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to fluorination. This can alter the electronic properties and steric hindrance of the side chain, potentially improving regioselectivity. The ester can then be hydrolyzed back to the carboxylic acid post-fluorination.[6]
-
Experimental Protocol: Selective para-Fluorination of Methyl Phenylacetate
-
Esterification: Convert phenylacetic acid to its methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
-
Fluorination:
-
In a round-bottom flask, dissolve methyl phenylacetate (1.0 eq) in acetonitrile.
-
Add Selectfluor® (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting methyl 4-fluorophenylacetate by column chromatography.
-
Hydrolysis: Hydrolyze the purified ester to 4-fluorophenylacetic acid using aqueous NaOH followed by acidification with HCl.[6]
Section 2: Challenges in α-Fluorination (Benzylic Position)
Introducing a fluorine atom at the benzylic position (the carbon adjacent to the phenyl ring and the carboxyl group) can be a powerful strategy for modulating a molecule's properties. However, this transformation is susceptible to side reactions, particularly decarboxylation.
FAQ 2: I am attempting to fluorinate the benzylic position of a phenylacetic acid derivative using Selectfluor®, but I am primarily observing decarboxylation and the formation of a benzyl fluoride product. How can I favor the desired α-fluoro-α-arylcarboxylic acid?
Root Cause Analysis:
This issue is a classic example of solvent-dependent selectivity in radical fluorination.[7][8] The reaction can proceed through two distinct pathways, and the choice of solvent dictates which one is favored.
-
In the presence of water (aqueous conditions): The carboxylic acid is deprotonated to a carboxylate. This carboxylate can undergo single-electron transfer (SET) oxidation, leading to decarboxylation and the formation of a benzylic radical. This radical then reacts with Selectfluor® to yield the decarboxylated benzyl fluoride.[7][9]
-
Under non-aqueous (aprotic) conditions: The carboxylic acid remains largely protonated. The reaction can proceed via a Hydrogen Atom Transfer (HAT) mechanism, where a benzylic hydrogen is abstracted, forming a radical that is subsequently fluorinated to give the desired α-fluoro-α-arylcarboxylic acid.[7][9]
Troubleshooting and Solutions:
-
Strictly Anhydrous Conditions: The key to preventing decarboxylation is to eliminate water from the reaction mixture.
-
Use anhydrous solvents (e.g., acetonitrile, nitromethane).
-
Dry all glassware thoroughly.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Additive: The use of a non-nucleophilic organic base, such as 4-(dimethylamino)pyridine (DMAP), can facilitate the reaction. It is believed to form a charge-transfer complex with Selectfluor®, which is a key intermediate in the HAT pathway.[10]
Visualizing the Mechanistic Switch:
The following diagram illustrates the solvent-dependent pathways:
Caption: Solvent-dependent pathways in the benzylic fluorination of phenylacetic acids.
Experimental Protocol: α-Fluorination of Phenylacetic Acid
-
Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve phenylacetic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete in under an hour.[9] Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography to isolate the α-fluorophenylacetic acid.
Section 3: Purification and Analytical Challenges
Fluorinated compounds often exhibit unique physical properties that can complicate their purification and analysis.
FAQ 3: I have successfully synthesized my target fluorinated phenylacetic acid, but I am struggling with its purification. Standard silica gel chromatography is giving poor separation from byproducts. What alternative purification strategies can I employ?
Root Cause Analysis:
The introduction of fluorine can significantly alter a molecule's polarity and solubility. Highly fluorinated compounds, in particular, can be less polar and may exhibit "fluorous" properties, meaning they have a high affinity for fluorinated phases.[11] This can lead to co-elution with non-polar byproducts on standard silica gel.
Troubleshooting and Solutions:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[12][13]
-
Solvent Screening: Systematically screen for a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include hexanes/ethyl acetate, toluene, or water/ethanol mixtures.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different polarities, reverse-phase chromatography can provide a different selectivity profile than normal-phase silica gel.
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be a powerful tool. The crude mixture is passed through a cartridge containing a fluorinated stationary phase. The fluorinated compounds are retained, while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.
-
-
Distillation: For liquid fluorinated phenylacetic acid derivatives (e.g., esters), vacuum distillation can be an effective purification method, separating compounds based on their boiling points.[12]
Data Summary: Purification Method Selection
| Purification Method | Best Suited For | Key Considerations |
| Recrystallization | Crystalline solids | Requires finding a suitable solvent system.[13] |
| Normal-Phase Chromatography | Compounds with moderate polarity differences | May require extensive solvent system optimization. |
| Reverse-Phase Chromatography | Polar to moderately non-polar compounds | Useful when normal-phase fails; uses polar mobile phases. |
| Fluorous SPE | Highly fluorinated compounds | Exploits the unique solubility of fluorinated molecules.[11] |
| Vacuum Distillation | Thermally stable liquids/low-melting solids | Separates based on boiling point differences.[12] |
FAQ 4: My NMR and Mass Spectrometry data for my fluorinated phenylacetic acid are complex and difficult to interpret. Are there specific analytical challenges I should be aware of?
Root Cause Analysis:
The presence of fluorine introduces unique analytical complexities. Fluorine has a nuclear spin of ½ (as ¹⁹F), which leads to coupling with nearby protons (¹H) and carbons (¹³C) in NMR spectroscopy. In mass spectrometry, the mass of fluorine (≈19 amu) must be accurately accounted for.
Troubleshooting and Analytical Tips:
-
NMR Spectroscopy:
-
¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of fluorine atoms in your molecule. The chemical shift of the ¹⁹F signal provides information about its electronic environment.
-
¹H NMR: Expect to see splitting of proton signals due to coupling with fluorine (J-coupling). For example, the benzylic protons in α-fluorophenylacetic acid will appear as a doublet.
-
¹³C NMR: Carbon signals will also be split by adjacent fluorine atoms. The C-F bond will show a large one-bond coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).
-
-
Mass Spectrometry:
-
Accurate Mass: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of your product. This can help distinguish it from impurities with similar nominal masses.
-
Fragmentation Patterns: The strong C-F bond can influence fragmentation patterns. Be prepared for potentially unfamiliar fragmentation pathways compared to non-fluorinated analogues.
-
-
Elemental Analysis:
-
Determining the fluorine content of organic compounds can be challenging. Specialized methods, such as combustion in the presence of a fluorine absorbent followed by ion chromatography, may be required for accurate quantification.[14]
-
References
-
Grokipedia. (n.d.). Electrophilic fluorination. Grokipedia. Retrieved from [Link]
-
Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264–5279. Retrieved from [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of fluorinated phenylacetic acid. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(30), 5376–5380. Retrieved from [Link]
-
ResearchGate. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ResearchGate. Retrieved from [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). The conflicting behaviours of fluorine. ResearchGate. Retrieved from [Link]
-
YouTube. (2025). What Is Purification Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]
-
American Chemical Society. (2025). Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2025. Retrieved from [Link]
-
Morressier. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Spring 2022. Retrieved from [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. youtube.com [youtube.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Hub: Optimizing Suzuki Couplings for Phenylacetic Acid Precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of phenylacetic acid (PAA) and its derivatives. These substrates present unique challenges due to the presence of an acidic carboxylic acid moiety, which can lead to catalyst inhibition and undesirable side reactions. This hub is designed to help you navigate these complexities, improve reaction yields, and ensure reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with Phenylacetic Acid (PAA) precursors.
Q1: My Suzuki coupling with a phenylacetic acid derivative is giving very low yield or failing completely. What is the most likely cause?
A: The primary culprit is often the carboxylic acid group itself. The carboxylate, formed under basic reaction conditions, can coordinate to the palladium catalyst, stabilizing it in an inactive state and effectively halting the catalytic cycle.[1] Additionally, ensure you are rigorously excluding oxygen, as this leads to catalyst decomposition and the formation of homocoupling byproducts.[2][3]
Q2: I'm observing a significant amount of byproduct corresponding to the decarboxylated starting material (e.g., seeing toluene when starting with phenylacetic acid). Why is this happening?
A: This is a classic side reaction for this substrate class. Phenylacetic acids are susceptible to decarboxylation (loss of CO₂) under the heated, basic conditions typical of many Suzuki protocols.[4][5] This palladium-catalyzed process competes with the desired cross-coupling, consuming your starting material to produce an unwanted arene.[6][7] To mitigate this, consider using milder bases or lower reaction temperatures.
Q3: My boronic acid seems to be decomposing during the reaction, leading to poor conversion. How can I prevent this?
A: This side reaction, known as protodeboronation, involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source (like water).[3][8] It is often accelerated by strong bases and high temperatures.[9][10] To minimize it, use a carefully chosen base (e.g., K₃PO₄), ensure precise temperature control, and consider using more stable boronic acid surrogates like MIDA boronates or pinacol boronate esters, which release the boronic acid slowly under the reaction conditions.[3][8][9]
Q4: Should I just protect the carboxylic acid as an ester before the coupling reaction?
A: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a very common and effective strategy.[1] This completely removes the problematic acidic proton, preventing catalyst inhibition and decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. While it adds steps to your synthesis, the improved reliability and yield of the coupling often make it the most efficient path forward.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common experimental problems.
Problem Cluster 1: Low or No Conversion of Starting Material
If your starting materials are not being consumed, it points to an issue with the core catalytic cycle.
Q: My TLC/LCMS shows mostly unreacted starting materials. Where should I start my investigation?
A: Begin by methodically verifying the foundational elements of the reaction before assuming a substrate-specific issue.
-
Is your reaction truly inert? Cross-coupling reactions are sensitive to oxygen.[11] The active Pd(0) catalyst can be oxidized to inactive Pd(II), and oxygen promotes the unwanted homocoupling of boronic acids.[2][3]
-
Solution: Ensure all solvents are properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2][12] Assemble your reaction glassware hot from the oven and use standard Schlenk techniques, maintaining a positive pressure of inert gas throughout the setup and reaction.
-
-
Is your catalyst system generating the active Pd(0) species?
-
Cause: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] This reduction can sometimes be inefficient. The carboxylate from your PAA substrate can also hinder the formation of the active catalyst.[1]
-
Solution: Switch to a modern, well-defined Pd(II) precatalyst like a Buchwald G3 or G4 precatalyst.[2] These are designed for rapid and clean generation of the active L-Pd(0) species under basic conditions, often at room temperature, which can be crucial for sensitive substrates.[9][10][13]
-
-
Are your reagents of sufficient purity?
-
Cause: Impurities in starting materials can poison the catalyst. Boronic acids can contain inorganic salts or boroxines (dehydrated trimers), while aryl halides may contain inhibitors from their synthesis.[14] Bases can degrade or become hydrated if stored improperly.[2]
-
Solution: Use high-purity reagents from a reputable supplier. Assess purity by NMR or other appropriate methods. Store bases in a desiccator or glovebox.[2]
-
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose the root cause of low reaction conversion.
Caption: Competing pathways: Suzuki coupling vs. Decarboxylation.
Part 3: Protocol Library
These protocols provide a robust starting point for your experiments. Optimization of specific parameters may be required for your unique substrates.
Protocol 1: General Procedure for Suzuki Coupling with a Phenylacetic Acid (Free Acid)
This protocol uses milder conditions to minimize side reactions.
Materials:
-
Aryl Halide (containing PAA moiety) (1.0 eq)
-
Aryl Boronic Acid (1.5 eq) [9]* Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base: K₃PO₄ (2.0-3.0 eq) [15]* Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v) [15] Procedure:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: To the reaction flask, add the aryl halide, aryl boronic acid, palladium precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. 4. Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe. The aqueous portion should also be degassed. [15]5. Reaction: Stir the mixture at the desired temperature (start with a moderate temperature, e.g., 80°C) and monitor the reaction progress by TLC or LCMS. [16]Typical reaction times are 12-24 hours. [15]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. [15]Separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. [15]7. Purification: Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Citation |
| Catalyst | XPhos/SPhos Pd G3/G4 | Forms active Pd(0) quickly under mild conditions, ideal for sensitive substrates. [9][10][13] |
| Ligand | Buchwald Biarylphosphines | Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination. [17][18] |
| Base | K₃PO₄, Cs₂CO₃ | Effective but generally milder than hydroxides, reducing risk of decarboxylation and substrate degradation. [15][17] |
| Solvent | Dioxane/H₂O, THF/H₂O | Good balance of solubility for both organic substrates and inorganic base. [12][19] |
| Temperature | 70 - 90°C | A lower temperature range to start, balancing reaction rate against thermal decomposition pathways. [19] |
Part 4: Technical Deep Dive - The "Why"
Understanding the underlying mechanisms is key to rational optimization.
The Suzuki-Miyaura Catalytic Cycle
The productive Suzuki reaction proceeds through a well-established catalytic cycle. The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Role of the Base: The base plays a crucial, multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step. [22][23][24][25]However, as discussed, the base also deprotonates the phenylacetic acid, initiating the cascade of potential side reactions. The choice of base is therefore a critical balancing act between promoting the desired reaction and suppressing undesired pathways. [18][23] The Role of the Ligand: The ligand, typically a phosphine, is not a passive spectator. It stabilizes the palladium center and its electronic and steric properties directly influence the rates of the elementary steps. [24]For challenging substrates like PAA derivatives, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior. [17][18]* Electron-richness increases the electron density on the palladium, promoting the rate-limiting oxidative addition step, especially with less reactive aryl chlorides. [26]* Steric bulk promotes the final reductive elimination step, accelerating product formation and catalyst turnover. [24]
References
- A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction - Benchchem.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - ChemRxiv.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT. Available at: [Link]
-
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - NIH. Available at: [Link]
-
Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing). Available at: [Link]
-
Decarboxylative cross-coupling - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]
-
Achieving optimum selectivity in oxygen assisted alcohol cross-coupling on gold - PubMed. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. - ResearchGate. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability and membrane permeability.[1][2] However, its high lipophilicity often presents significant challenges in achieving adequate aqueous solubility for experimental assays and formulation development.[3][4]
This guide provides in-depth, practical solutions to common solubility issues encountered in the laboratory. It is structured in a question-and-answer format to directly address the specific problems you may be facing.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethoxy-containing compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of compounds containing the trifluoromethoxy (-OCF₃) group stems from its fundamental physicochemical properties. The -OCF₃ group is significantly more lipophilic (hydrophobic) than its methoxy analog or even a trifluoromethyl (-CF₃) group.[4][5] This high lipophilicity, characterized by a positive Hansch π value of +1.04, leads to unfavorable interactions with polar water molecules, causing the compound to resist dissolution.[4] Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can require substantial energy to overcome, further hindering solvation by water molecules.[6]
Q2: What is the first and most critical step before attempting to solubilize my compound?
A2: Before exploring enhancement techniques, you must first determine the baseline thermodynamic equilibrium solubility of your compound in your primary aqueous medium (e.g., water, PBS, or cell culture media).[7] This value serves as a crucial benchmark for evaluating the effectiveness of any solubilization strategy. The shake-flask method is the gold-standard for this determination.[7][8]
Protocol 1: Baseline Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a trifluoromethoxy-containing compound in a specific aqueous buffer.
Materials:
-
Your solid trifluoromethoxy-containing compound
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed glass vials
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for your compound.[7]
Methodology:
-
Preparation: Add an excess amount of your solid compound to a vial containing a known volume of the aqueous buffer. A visible amount of undissolved solid should remain.[7]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure that equilibrium between the solid and dissolved states is reached.[6][7]
-
Separation: After incubation, cease agitation and allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. Ensure the filter material does not bind your compound.[6]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.[6][7] The resulting concentration is the thermodynamic solubility.
Part 2: Troubleshooting Common Solubility Issues
Scenario 1: Compound Precipitation Upon Dilution of an Organic Stock Solution
Q3: I dissolved my compound in DMSO to make a concentrated stock, but it precipitates ("crashes out") when I dilute it into my aqueous buffer for an experiment. What's happening and how can I fix it?
A3: This is a very common problem known as "crashing out." It occurs when the compound, stable in a high concentration of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly transferred to an aqueous environment where its solubility is much lower.[6][9] The abrupt change in solvent polarity causes the compound to fall out of solution.
Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow: Compound Precipitation from DMSO Stock
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward solution is to determine if your target concentration exceeds the compound's aqueous solubility limit. Try preparing serial dilutions to find the highest concentration that remains in solution under your experimental conditions.[6]
-
Optimize the Dilution Method: How you mix is critical. Instead of adding a large volume of buffer to a small volume of stock, add the stock solution dropwise to the full volume of vigorously stirring or vortexing aqueous buffer.[6][10] This promotes rapid dispersion and minimizes localized areas of high concentration that can initiate precipitation. A stepwise dilution, where the stock is first diluted into a 50:50 mixture of DMSO and buffer before final dilution, can also be effective.[6]
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO to 0.5% or even 1% can maintain solubility.[6] Always run a vehicle control to ensure the higher DMSO concentration does not affect your assay results.
-
Use a Different Co-solvent: While DMSO is common, other water-miscible organic solvents like N,N-dimethylformamide (DMF) or ethanol can sometimes offer better solubilizing properties for specific compounds.[10]
Scenario 2: Initial Dissolution is Unsuccessful, Even in DMSO
Q4: My trifluoromethoxy-containing compound won't even dissolve in 100% DMSO at room temperature. What are my options?
A4: This indicates very strong crystal lattice energy. Gentle heating and sonication are the first steps to try.
-
Gentle Heating: Cautiously warm the DMSO-compound mixture (e.g., to 37-50°C) while stirring. Be mindful of your compound's thermal stability.[11]
-
Sonication: Use an ultrasound bath to provide energy that can help break apart the solid particles and facilitate dissolution.[11]
-
Use a Fresh Solvent Bottle: DMSO is highly hygroscopic. Water absorbed from the atmosphere can significantly reduce its solvating power for highly lipophilic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[11]
If these methods fail, a more potent solvent system may be required, but this will necessitate careful consideration of downstream assay compatibility.
Part 3: Advanced Solubilization Strategies
If co-solvents alone are insufficient, more advanced formulation strategies are necessary. These methods alter the physicochemical environment to make it more favorable for the compound.
Q5: My compound has an ionizable group. Can I use pH adjustment to improve its solubility?
A5: Absolutely. If your trifluoromethoxy-containing compound has an acidic or basic functional group, its solubility will be highly pH-dependent.[12] Most drugs are weak acids or bases.[12] By adjusting the pH of the aqueous medium to a point where the compound is predominantly in its ionized (salt) form, you can dramatically increase its aqueous solubility.
-
For Weakly Acidic Compounds (e.g., containing a phenol or carboxylic acid): Increase the pH of the buffer to at least 2 units above the compound's pKa. This will deprotonate the acidic group, forming a more soluble anionic salt.
-
For Weakly Basic Compounds (e.g., containing an amine): Decrease the pH of the buffer to at least 2 units below the compound's pKa. This will protonate the basic group, forming a more soluble cationic salt.[12]
Caution: Ensure the pH required for solubilization is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q6: I've heard about cyclodextrins. How do they work and when should I consider using them?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like your trifluoromethoxy-containing compound, within their hydrophobic core.[13][14] This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin effectively shields the hydrophobic drug, rendering the entire complex water-soluble.[13]
When to Use Cyclodextrins:
-
When co-solvent and pH adjustment strategies are insufficient or incompatible with the assay.
-
For compounds that are neutral and lack ionizable groups.
-
When a significant increase in solubility is required.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.[13]
Protocol 2: Solubility Enhancement with Cyclodextrins
Objective: To evaluate the effect of HP-β-CD on compound solubility and determine the phase-solubility profile.
Methodology:
-
Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).[6][7]
-
Add Compound: Add an excess amount of your solid compound to a fixed volume of each cyclodextrin solution.
-
Equilibrate: Seal the containers and shake at a constant temperature for 24-48 hours.[7]
-
Analyze: Filter the supernatant and quantify the dissolved compound concentration via HPLC for each HP-β-CD concentration.
-
Plot Data: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase-solubility diagram will reveal the nature of the complexation and the extent of solubility enhancement.[7]
Diagram: Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Part 4: Data Summary & Key Parameters
The choice of solubilization strategy often involves trade-offs. The following table summarizes the potential fold-increase in solubility and key considerations for each technique.
| Solubilization Technique | Potential Fold-Increase in Solubility | Key Considerations & Causality |
| Co-solvents (e.g., DMSO, Ethanol) | 2 to 500 | Reduces solvent polarity. Simple and common, but risks precipitation upon dilution ("crashing out").[7] |
| pH Adjustment | 10 to >1000 | Ionizes the drug molecule, increasing interaction with polar water. Only applicable to ionizable compounds.[7] |
| Cyclodextrin Complexation | 5 to 200 | Encapsulates the hydrophobic drug in a host molecule with a hydrophilic exterior. Stoichiometry and binding constants are critical parameters.[7][13] |
| Use of Surfactants | Variable | Forms micelles that entrap the hydrophobic drug. The concentration must be above the critical micelle concentration (CMC). |
| Solid Dispersions | Variable | Disperses the drug in an amorphous state within a polymer matrix, avoiding crystal lattice energy.[15][16] |
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
- Method for determining solubility of a chemical compound. Google Patents.
-
Trifluoromethoxy group. Grokipedia. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Autech. Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. ResearchGate. Available at: [Link]
-
Co-Solvent system. Shin-Ohtsuka Co., Ltd.. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
-
How to tackle compound solubility issue. Reddit. Available at: [Link]
-
The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity. PubMed. Available at: [Link]
-
Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PubMed Central. Available at: [Link]
-
When can cyclodextrins be considered for solubilization purposes? PubMed. Available at: [Link]
-
DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]
- Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same. Google Patents.
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry of Fluorinated Organic Molecules
Welcome to the technical support center for the mass spectrometric analysis of fluorinated organic molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when working with these unique compounds. The high electronegativity of fluorine and the strength of the carbon-fluorine bond introduce complexities not typically seen with non-halogenated analogs. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Ionization & Signal Intensity Issues
Question: Why is the signal for my highly fluorinated analyte extremely weak or absent in negative-ion ESI, even at high concentrations?
Answer:
This is a common and fundamentally important issue. The root cause lies in the exceptional electronegativity of fluorine atoms. In highly fluorinated molecules, the electron density is pulled so strongly towards the fluorine atoms that it stabilizes the entire molecule, making it difficult to deprotonate to form the [M-H]⁻ ion typically observed in negative-ion electrospray ionization (ESI). The acidity of any available protons is significantly reduced.
Troubleshooting Protocol:
-
Confirm Instrument Performance: Before troubleshooting the analyte, verify the instrument is performing correctly.[1] Infuse a known, easily ionizable standard to ensure the system is not the source of the low signal.[1]
-
Switch to Positive-Ion ESI: While counterintuitive for acidic compounds, some fluorinated molecules may form adducts in positive mode. Check for adducts like [M+Na]⁺ or [M+NH₄]⁺, which can sometimes be more readily formed than the [M-H]⁻ ion.[2][3]
-
Utilize Fluoride Adduction (Negative-Ion Mode): If positive-ion mode is unsuccessful, you can promote ionization in negative mode by forming fluoride adducts, [M+F]⁻. This can be achieved by adding a source of fluoride ions to the mobile phase, such as a low concentration (e.g., 10 µM) of ammonium fluoride. This technique is particularly effective for neutral fluorinated molecules.[4]
-
Change the Ionization Source: If ESI fails, the next logical step is to switch to an ionization source that does not rely on solution-phase proton affinity.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often the best alternative for nonpolar or moderately polar, thermally stable fluorinated compounds.[5][6] Ionization occurs in the gas phase via charge transfer from reagent gas ions, bypassing the need for deprotonation in solution.[7]
-
Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[6][8] It uses photons to ionize the analyte, making it a complementary technique.[8]
-
Question: My LC-MS baseline is noisy and I'm seeing significant signal suppression, especially when analyzing complex samples. Could my fluorinated analyte or mobile phase additives be the cause?
Answer:
Yes, this is a significant possibility. Ion suppression is a matrix effect where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity.[9][10] Fluorinated compounds themselves, and particularly fluorinated mobile phase additives, can be potent sources of ion suppression.
-
Causality: Fluorinated additives like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), often used for chromatographic purposes, are highly surface-active. They can accumulate at the ESI droplet surface, blocking the analyte from entering the gas phase and effectively "stealing" the charge. This can lead to a 30-80% decrease in signal for certain analytes.[11]
Troubleshooting Workflow:
Below is a decision-making workflow for diagnosing and mitigating ion suppression.
Caption: A workflow for troubleshooting ion suppression.
Experimental Protocol: Post-Column Infusion Experiment
This protocol helps determine if ion suppression is occurring and at what retention time.[10]
-
Setup: Prepare a solution of your pure analyte at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Infusion: Using a syringe pump and a T-junction, continuously infuse the analyte solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet.
-
Acquisition: Start data acquisition. You should observe a stable, continuous signal for your analyte.
-
Injection: Inject a blank matrix sample (an extract of your sample type that does not contain the analyte).
-
Analysis: Monitor the analyte's signal trace. A significant dip in the signal intensity at any point during the chromatographic run indicates that components from the matrix are eluting at that time and causing ion suppression.[10]
Section 2: Fragmentation & Spectral Interpretation
Question: My mass spectrum shows unusual neutral losses of 19 Da or 20 Da. What do these signify?
Answer:
These are classic fragmentation signatures for fluorinated organic compounds.[12] Unlike most other organic molecules, where losses in the 19-25 Da range are uncommon, for fluorinated compounds they are highly diagnostic.[12]
-
M - 19 (Loss of F•): This corresponds to the loss of a fluorine radical (mass ≈ 19 Da). This is a common fragmentation pathway, especially in electron ionization (EI) and high-energy collision-induced dissociation (CID).
-
M - 20 (Loss of HF): This corresponds to the elimination of a neutral hydrogen fluoride molecule (mass ≈ 20 Da). This pathway is very common in compounds that have both hydrogen and fluorine atoms, particularly if they are in proximity, and is often seen in ESI and APCI.[13]
The presence of these fragments is strong evidence that your molecule is fluorinated.
Question: I am analyzing per- and polyfluoroalkyl substances (PFAS), and I'm struggling to see a molecular ion. The spectrum is dominated by fragments. Is this normal?
Answer:
Yes, this is a well-documented characteristic of many PFAS, especially the nonpolar, short-chain ones.[14] The molecular ions of these compounds are often metastable and undergo rapid dissociation within picoseconds of formation.[14]
Key Characteristics of PFAS Spectra:
-
Absent Molecular Ion: Do not be surprised by the lack of a clear [M]⁺˙ or [M-H]⁻ peak.[14]
-
Dominant Fragment Ions: The spectra are often characterized by a series of prominent fragment ions. For perfluorinated alkanes, the CF₃⁺ ion (m/z 69) is frequently the base peak.[15]
-
Complex Rearrangements: Fragmentation is not a simple "unzipping" of CF₂ units. Studies have shown that fluorine atoms can migrate along the carbon chain after initial ionization, leading to complex rearrangements before subsequent fragmentation occurs.[16]
Data Interpretation Strategy:
Because of the lack of a molecular ion, identification often relies on matching the observed fragmentation pattern to a library of known PFAS spectra or using high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions.[17][18][19]
Table 1: Common Fragment Ions for Perfluorinated Compounds
| Ion Formula | Nominal m/z | Common Source Compound Type |
| CF₃⁺ | 69 | Nearly all perfluorinated compounds |
| C₂F₅⁺ | 119 | Perfluorinated chains with ≥ 2 carbons |
| C₃F₇⁺ | 169 | Perfluorinated chains with ≥ 3 carbons |
| C₄F₉⁺ | 219 | Perfluorinated chains with ≥ 4 carbons |
Data compiled from multiple sources.[14][15]
Section 3: General Best Practices & FAQs
Question: Which ionization source should I start with for a novel fluorinated compound of unknown properties?
Answer:
There is no single answer, but a logical progression can save significant time. The choice depends primarily on the polarity and molecular weight of your analyte.
Caption: A decision tree for selecting the optimal ionization source.
Summary of Source Suitability:
| Ionization Source | Best For... | Key Considerations |
| ESI | Polar, higher molecular weight, and/or acidic/basic compounds. | Can suffer from ion suppression by fluorinated additives. Poor ionization for highly fluorinated, non-acidic molecules.[7][20] |
| APCI | Less polar to nonpolar, thermally stable compounds of lower molecular weight. | Requires analyte to be stable at elevated temperatures. Generally less susceptible to matrix effects than ESI.[5][6] |
| APPI | Nonpolar compounds that are poorly ionized by ESI and APCI. | Often requires a dopant to enhance ionization. Excellent complement to ESI and APCI.[8] |
References
-
Fragmentation and Interpretation of Spectra. (n.d.). NIST. Retrieved from [Link]
-
Lozano, J. S., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Gao, K., et al. (2024). Per- and polyfluoroalkyl substances (PFAS): Trends in mass spectrometric analysis for human biomonitoring and exposure patterns from recent global cohort studies. Environment International. Retrieved from [Link]
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
McCord, J. P., & Strynar, M. J. (2019). Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Samples. Environmental Science & Technology. Retrieved from [Link]
-
Gustavsson, S. A., et al. (2001). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Journal of Chromatography A. Retrieved from [Link]
-
Oleszczuk, N., & Jońca, J. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry. Retrieved from [Link]
-
Sun, J., et al. (2022). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Environmental Science. Retrieved from [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Stoiber, T., et al. (2024). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. Environmental Science & Technology Letters. Retrieved from [Link]
-
Hardy, E. H., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Stoiber, T., et al. (2024). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. ACS Publications. Retrieved from [Link]
-
Differences in detected components by ionization methods ESI and APCI. (n.d.). IPROS GMS. Retrieved from [Link]
-
Lee, J. Y., et al. (2018). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Trends and Challenges in PFAS Analysis. (2023). The Analytical Scientist. Retrieved from [Link]
-
Gray, H. E., et al. (2014). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC North America. Retrieved from [Link]
-
Stoiber, T., et al. (2024). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. Fluoride Action Network. Retrieved from [Link]
-
Gornushkin, I., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
-
Jian, W., et al. (2004). Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Toth, B., & Furey, A. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. Journal of Mass Spectrometry. Retrieved from [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). Metware Biotechnology. Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Sasi, R., & Kumar, B. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc.. Retrieved from [Link]
-
What are common adducts in ESI mass spectrometry? (n.d.). Waters. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2019). LCGC International. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent Technologies. Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]
-
Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. Retrieved from [Link]
-
Fundamentals of MS (2 of 7) - Adduct Ions. (2018). Waters Corporation. Retrieved from [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. support.waters.com [support.waters.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in detected components by ionization methods ESI and APCI. 一般財団法人材料科学技術振興財団 MST | IPROS GMS [mono.ipros.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phenylacetic Acid Derivatives
Welcome to the technical support center for the synthesis of phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic processes. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your research.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that can arise during the synthesis of phenylacetic acid derivatives, offering insights into their causes and providing actionable solutions.
Issue 1: Incomplete Hydrolysis of Benzyl Cyanide and Formation of Phenylacetamide
Question: I am attempting to synthesize phenylacetic acid via the hydrolysis of benzyl cyanide, but I'm observing a significant amount of phenylacetamide in my final product. How can I drive the reaction to completion and minimize this amide impurity?
Causality and Resolution:
The hydrolysis of benzyl cyanide (also known as phenylacetonitrile) to phenylacetic acid is a two-step process, proceeding through a phenylacetamide intermediate.[1] The formation of persistent phenylacetamide indicates that the second step, the hydrolysis of the amide to the carboxylic acid, is incomplete. This can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The hydrolysis of amides is often slower than the hydrolysis of nitriles. If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, the amide intermediate will accumulate.
-
Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is crucial. A lower concentration may not be effective in catalyzing the second hydrolysis step.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Acid-Catalyzed Hydrolysis: When using mineral acids like sulfuric or hydrochloric acid, ensure a sufficiently high concentration and temperature. For instance, refluxing with a mixture of concentrated sulfuric acid and water is a common method.[2][3] A typical procedure involves heating the mixture to reflux (around 100-110 °C) for 3-4 hours.[2] Increasing the reflux time can often drive the reaction to completion.
-
Base-Catalyzed Hydrolysis: If employing a base like sodium hydroxide, ensure a sufficient molar excess and adequate heating to facilitate the hydrolysis of the amide.
-
-
Monitoring the Reaction:
-
Utilize thin-layer chromatography (TLC) to monitor the disappearance of the starting material (benzyl cyanide) and the intermediate (phenylacetamide). The reaction should be continued until the phenylacetamide spot is no longer visible.
-
-
Purification Strategy:
-
If phenylacetamide is still present in the crude product, it can be removed by taking advantage of the difference in acidity. Dissolve the crude product in an aqueous base solution (e.g., 10% sodium carbonate).[4] Phenylacetic acid will form the water-soluble sodium salt, while the less acidic phenylacetamide will remain largely undissolved and can be removed by filtration.[5] The phenylacetic acid can then be reprecipitated by acidifying the filtrate.
-
Issue 2: Formation of Byproducts in the Willgerodt-Kindler Reaction
Question: During the synthesis of a phenylacetic acid derivative from an acetophenone using the Willgerodt-Kindler reaction, I am observing a complex mixture of byproducts and a low yield of the desired thioamide intermediate. What are the likely side reactions, and how can they be minimized?
Causality and Resolution:
The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding ω-arylalkanoic acid amides (and subsequently to the acids), is a powerful but often challenging transformation.[2][6] Side reactions can be prevalent if conditions are not carefully controlled.
-
Incomplete Reaction and Isomerization: The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain.[6] Incomplete reaction can lead to a mixture of intermediates.[7]
-
Formation of Cyclic Compounds: Depending on the substrate and reaction conditions, the formation of cyclic byproducts such as thiophenes or dithiole derivatives can occur.[7]
-
Reduction of the Carbonyl Group: The reaction conditions can sometimes lead to the reduction of the starting ketone, especially if the reaction is not efficient.[7]
Troubleshooting Protocol:
-
Strict Control of Reagents and Stoichiometry:
-
The ratio of the ketone, sulfur, and amine (commonly morpholine) is critical. A typical ratio is 1.0 equivalent of ketone, 2.5 equivalents of sulfur, and 3.0 equivalents of morpholine.[2]
-
Ensure the purity of the reagents, as impurities can lead to undesired side reactions.
-
-
Temperature and Reaction Time Optimization:
-
The reaction is typically heated to reflux (around 130-140 °C).[2] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote decomposition and byproduct formation.
-
The reaction time needs to be optimized; typically, 6-8 hours is sufficient for the initial thioamide formation.[2]
-
-
Hydrolysis of the Thioamide:
-
The intermediate thioamide must be hydrolyzed to the carboxylic acid. This is usually achieved by refluxing with a strong base like sodium hydroxide, followed by acidification.[2] Incomplete hydrolysis will result in the thioamide remaining in the product mixture.
-
Issue 3: Decarboxylation of Phenylacetic Acid
Question: I am experiencing a lower than expected yield of my phenylacetic acid derivative, and I suspect decarboxylation is occurring. Under what conditions is this a significant side reaction, and how can I prevent it?
Causality and Resolution:
Decarboxylation is the loss of carbon dioxide from the carboxylic acid group. While phenylacetic acid is relatively stable, decarboxylation can be induced under certain conditions, particularly at high temperatures.[8][9]
-
Thermal Decarboxylation: At elevated temperatures, particularly in the presence of certain catalysts or in high-pressure water, phenylacetic acid can decarboxylate to form toluene.[9]
-
Oxidative Decarboxylation: In the presence of oxidizing agents, phenylacetic acid can undergo oxidative decarboxylation to yield benzaldehyde derivatives.[10][11]
-
Acid-Catalyzed Decarboxylation: While less common for simple phenylacetic acid, certain substituted derivatives, especially those with electron-withdrawing groups, can be more susceptible to acid-catalyzed decarboxylation.[12]
Troubleshooting Protocol:
-
Temperature Control:
-
Avoid excessively high temperatures during reaction work-up and purification steps, such as distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point.[3]
-
-
Avoidance of Strong Oxidizing Agents:
-
Be mindful of the reagents used in the synthetic sequence. If a subsequent step involves oxidation, ensure that the conditions are selective and will not lead to the decarboxylation of the phenylacetic acid moiety.
-
-
pH Control:
-
In aqueous systems at high temperatures, the rate of decarboxylation can be pH-dependent.[9] Maintaining a neutral or slightly basic pH during work-up, where possible, can help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing phenylacetic acid, and what are the key considerations for each?
A1: The most prevalent methods for synthesizing phenylacetic acid include:
-
Hydrolysis of Benzyl Cyanide: This is a classic and widely used method that can be performed under acidic or basic conditions.[2][3] Key considerations are ensuring complete hydrolysis to avoid phenylacetamide contamination and managing the exothermic nature of the reaction.[5]
-
Willgerodt-Kindler Reaction of Acetophenones: This unique rearrangement is useful for converting readily available acetophenones into phenylacetic acids.[2][6] Careful control of reaction conditions is necessary to minimize byproducts.
-
Grignard Reaction with Benzyl Halides: This involves the formation of a benzylmagnesium halide followed by carboxylation with carbon dioxide.[2] It is a versatile method for creating a new carbon-carbon bond, but requires strict anhydrous conditions.
-
Palladium-Catalyzed Carbonylation of Benzyl Halides: This is an efficient method that uses carbon monoxide as the carboxyl source.[2] It often proceeds with high yields and tolerates a variety of functional groups but requires specialized high-pressure equipment.
Q2: How can I effectively purify crude phenylacetic acid?
A2: The primary methods for purifying phenylacetic acid are:
-
Recrystallization: This is a common and effective technique. Suitable solvents include hot water or a mixture of toluene and hexanes.[2]
-
Acid-Base Extraction: As mentioned in the troubleshooting guide, dissolving the crude product in a basic solution to form the water-soluble salt, followed by washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid with a strong acid is a highly effective purification strategy.
-
Vacuum Distillation: For larger quantities or to remove non-volatile impurities, distillation under reduced pressure can be employed.[3]
Q3: Are there any specific safety precautions I should take when working with the synthesis of phenylacetic acid derivatives?
A3: Yes, several safety precautions are essential:
-
Benzyl Cyanide: This starting material is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care. The hydrolysis of benzyl cyanide can be highly exothermic, so controlled addition and cooling may be necessary.[5]
-
Willgerodt-Kindler Reaction: This reaction often produces hydrogen sulfide (H₂S), a highly toxic and flammable gas. The reaction must be conducted in a fume hood.[13]
-
Pressure Reactions: When using carbon monoxide for carbonylation, a high-pressure reactor and appropriate safety protocols are mandatory.
Experimental Protocols & Data
Optimized Conditions for Hydrolysis of Benzyl Cyanide
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Reagent | Concentrated H₂SO₄ or HCl | 20% Aqueous NaOH |
| Temperature | Reflux (100-110 °C) | Reflux |
| Reaction Time | 3-8 hours | 4-10 hours |
| Key Consideration | Monitor for complete hydrolysis of phenylacetamide | Ensure sufficient base to drive the reaction |
Step-by-Step Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).[2]
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC until the starting material and phenylacetamide intermediate are no longer observed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The phenylacetic acid will precipitate as a white solid.[2]
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.[2]
-
Purification: Recrystallize the crude product from hot water to yield pure phenylacetic acid.[2]
Visualizing Reaction Mechanisms and Workflows
Hydrolysis of Benzyl Cyanide
Caption: Reaction pathway for the hydrolysis of benzyl cyanide.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Decision tree for addressing incomplete hydrolysis.
References
-
The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. 14
-
2-Phenylacetamide synthesis - ChemicalBook. 15
-
CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents. 1
-
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Patsnap Eureka. 16
-
Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. 2
-
phenylacetic acid - Organic Syntheses Procedure. 3
-
Phenylacetamide - Organic Syntheses Procedure. 4
-
Benzyl cyanide can be converted into phenylacetic acid in vivo in... - ResearchGate. 17
-
Phenylacetic acid - Wikipedia. 18
-
Anomalous Schmidt reaction products of phenylacetic acid and derivatives - RSC Publishing. 19
-
Phenylacetic Acid From Benzyl Cyanide | PDF | Science & Mathematics - Scribd. 5
-
Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure - Fingerprint - Arizona State University. 8
-
preventing byproduct formation in phenylacetamide synthesis - Benchchem. 20
-
Phenylacetic acid production(PAA-precursor) - aecenar. 13
-
Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF - ResearchGate. 9
-
Willgerodt rearrangement - Wikipedia. 6
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC - NIH. 21
-
The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange. 12
-
Conversion of phenylacetonitrile to phenylacetic acid and... | Download Scientific Diagram - ResearchGate. 22
-
CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents. 23
-
some aspects of the willgerodt–kindler reaction and - Semantic Scholar. 7
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. 24
-
Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - RSC Publishing. 10
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites | Journal of Experimental Botany | Oxford Academic. 25
-
Give the complete specific mechanism for the formation of one of your esters The ester I am using has the starting materials of 2-Phenylacetic Acid + Ethyl Alcohol. During the reaction we added H_2SO_ | Homework.Study.com. 26
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - ResearchGate. 27
-
A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene - Annasaheb Awate College | Manchar. 11
-
The amidation of phenylacetic acid with benzylamine catalysed by nickel... - ResearchGate. 28
-
Effect of the time on esterification reaction of phenyl acetic acid. - ResearchGate. 29
-
[ChemPlayer Reupload]Trying out a preparation of phenylacetic acid - YouTube. 30
-
What Is Willgerodt-Kindler Reaction? - Unacademy. 31
-
Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions - Zeitschrift für Naturforschung. 32
-
Willgerodt‐Kindler Reac1on - MSU chemistry. 33
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - Semantic Scholar. 34
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC - NIH. 35
-
phenylacetic acid - Organic Syntheses Procedure. 36
-
Design a synthesis of phenylacetic acid from toluene. Part 1 - Transtutors. 37
-
Scheme 1 The Willgerodt reaction and the Kindler modification. - ResearchGate. 38
-
RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents. 39
Sources
- 1. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. aacmanchar.edu.in [aacmanchar.edu.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 14. nbinno.com [nbinno.com]
- 15. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 16. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 19. Anomalous Schmidt reaction products of phenylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A907337J [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. academic.oup.com [academic.oup.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
- 31. What Is Willgerodt-Kindler Reaction? [unacademy.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 34. semanticscholar.org [semanticscholar.org]
- 35. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Organic Syntheses Procedure [orgsyn.org]
- 37. (Solved) - Design a synthesis of phenylacetic acid from toluene. Part 1:... (1 Answer) | Transtutors [transtutors.com]
- 38. researchgate.net [researchgate.net]
- 39. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid in Solution
Welcome to the technical support center for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. By understanding the chemical nature of this molecule, we can anticipate and mitigate potential degradation, ensuring the integrity of your results.
Introduction to the Molecule: A Stability Overview
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a compound of interest in various research fields due to its unique structural features. The stability of this molecule in solution is governed by the interplay of its three key components: the phenylacetic acid moiety, the methyl group, and the trifluoromethoxy group.
-
Phenylacetic Acid Core : This portion is susceptible to degradation pathways common to carboxylic acids, including decarboxylation under thermal stress and oxidative degradation of the benzylic methylene group.
-
Trifluoromethoxy (-OCF₃) Group : This substituent is known for its high chemical and metabolic stability.[1] The strong carbon-fluorine bonds and the electron-withdrawing nature of the group make it generally resistant to hydrolysis under typical experimental conditions.[1][2] However, extreme alkaline conditions may pose a risk of hydrolysis.[3][4]
-
Methyl (-CH₃) Group : The methyl group is generally stable but can influence the electronic properties of the aromatic ring.
This guide will provide a structured approach to identifying and resolving stability issues through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a gradual decrease in the concentration of my 3-Methyl-5-(trifluoromethoxy)phenylacetic acid stock solution over time. What could be the cause?
A1: A gradual loss of your compound in solution can be attributed to several factors, primarily chemical degradation. The most common culprits are hydrolysis, oxidation, and photodegradation, especially if the solution is not stored properly. It is also important to rule out physical phenomena such as adsorption to the container surface.
Q2: Is the trifluoromethoxy group on my compound susceptible to hydrolysis?
A2: The trifluoromethoxy group is generally very stable and resistant to hydrolysis due to the high strength of the carbon-fluorine bonds.[1] While hydrolysis of a trifluoromethyl group to a carboxylic acid can occur under forcing conditions, particularly strong alkaline pH, it is not a common degradation pathway under typical laboratory conditions.[3]
Q3: What are the likely degradation products I should be looking for?
A3: Based on the structure, potential degradation could occur at the phenylacetic acid moiety. Key potential degradation pathways to consider are:
-
Oxidative Degradation : The methylene bridge of the acetic acid side chain is a potential site for oxidation, which could lead to the formation of a mandelic acid derivative and subsequently a benzaldehyde derivative.[5]
-
Photodegradation : Exposure to UV light can induce decarboxylation of phenylacetic acids, leading to the formation of the corresponding toluene derivative.[6]
-
Thermal Degradation : At elevated temperatures, decarboxylation of the carboxylic acid group can occur.[7]
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize stability, stock solutions should be stored at low temperatures (2-8°C or -20°C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like argon or nitrogen if sensitivity to oxidation is a concern. The choice of solvent and pH of the solution are also critical factors.
Q5: How can I choose an appropriate buffer system to enhance stability?
A5: For acidic compounds like this, maintaining a pH where the compound is most stable is crucial. This is often slightly acidic to neutral. Citrate and phosphate buffers are common choices. It is advisable to perform a pH stability profile to determine the optimal pH range for your specific application. Using pH adjusters like citric acid or sodium hydroxide can help achieve the desired pH.[8][9]
Troubleshooting Guide: Common Stability Issues
This section provides a problem-and-solution framework for common stability issues you might encounter.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC chromatogram after storage. | Chemical degradation (hydrolysis, oxidation, photolysis). | 1. Perform a forced degradation study to identify the degradation products. 2. Optimize storage conditions (lower temperature, protect from light). 3. Consider adding antioxidants (e.g., ascorbic acid) if oxidation is suspected.[8] |
| Loss of compound potency without visible precipitate. | Degradation to products with different UV absorbance or adsorption to container walls. | 1. Use a stability-indicating HPLC method with mass spectrometry (LC-MS) to identify and quantify degradants.[10][11] 2. Consider using silanized glassware or polypropylene containers to minimize adsorption. |
| Precipitation of the compound from solution. | Poor solubility, pH shift, or temperature change. | 1. Ensure the pH of the solution is appropriate for solubility. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) if solubility in aqueous buffers is low. 3. Store at a constant temperature and avoid freeze-thaw cycles. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | 1. Prepare fresh solutions for each experiment. 2. Evaluate the stability of the compound in your experimental medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12][13]
Objective: To intentionally degrade 3-Methyl-5-(trifluoromethoxy)phenylacetic acid under various stress conditions to identify potential degradation products and pathways. A degradation of 5-20% is generally considered optimal.[14]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.[12]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.[12]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.[12]
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 105°C for 48 hours.
-
At specified time points, dissolve a portion of the sample in a suitable solvent and dilute for HPLC analysis.[2]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm).
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw aliquots from both samples for HPLC analysis.[12]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) is a good starting point.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples.
-
Optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in their structural elucidation.[16][17]
Visualizing Degradation & Troubleshooting
Potential Degradation Pathway
Caption: Potential degradation pathways for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Troubleshooting Workflow for Stability Studies
Caption: A decision-making workflow for troubleshooting stability issues.
References
-
LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. 2019. Available from: [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. 2025. Available from: [Link]
-
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. National Institutes of Health. Available from: [Link]
-
Overview of phenyl acetic acid (paa) degradation pathway. ResearchGate. Available from: [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available from: [Link]
-
Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry. Available from: [Link]
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. 2025. Available from: [Link]
-
Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. National Institutes of Health. Available from: [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health. Available from: [Link]
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. Available from: [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. 2025. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. 2025. Available from: [Link]
-
Stabilizer Excipients. Protheragen. Available from: [Link]
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. 2012. Available from: [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health. 2025. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
pH Modifier Excipients. CD Formulation. Available from: [Link]
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary... ResearchGate. Available from: [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available from: [Link]
-
Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Royal Society of Chemistry. Available from: [Link]
-
A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. Available from: [Link]
-
A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. Uniformed Services University. 1994. Available from: [Link]
-
pH Modifier Excipients. American Pharmaceutical Review. Available from: [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Royal Society of Chemistry. Available from: [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
(PDF) Pyrolysis of Carboxylic Acids. ResearchGate. Available from: [Link]
-
Photolysis of phenylacetic acid and methyl phenylacetate in methanol. ACS Publications. Available from: [Link]
-
HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. Scilit. Available from: [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. 2023. Available from: [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. Available from: [Link]
-
Photodecarboxylative addition of phenylacetic acid to N-methyl phthalimide. Vapourtec. Available from: [Link]
-
Phenylacetic acid. Wikipedia. Available from: [Link]
-
Application Note 56: Photodecarboxylative addition of phenylacetic acid to N-methyl phthalimide Produced for Vapourtec or Vapourtec Application Support. ResearchGate. 2017. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizer Excipients - Protheragen [protheragen.ai]
- 9. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. onyxipca.com [onyxipca.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Strategies for Impurity Reduction in Final Compound Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chemical synthesis. Here, we move beyond mere procedural lists to delve into the fundamental principles and causal relationships that govern compound purity. Our goal is to equip you with the expertise to not only troubleshoot common purification challenges but also to proactively design syntheses that minimize impurity formation from the outset.
Part 1: Frequently Asked Questions - First Principles of Purity
This section addresses high-level strategic questions that form the foundation of an effective impurity control strategy.
Q1: What are the most common sources of impurities in a synthesis, and how can I classify them?
A1: Understanding the origin of an impurity is the first step toward its removal. Impurities are not random occurrences; they are logical consequences of the reaction pathways, reagents, and conditions employed.[1][2][3][4] According to the International Council for Harmonisation (ICH) guidelines, which are pivotal in drug development, impurities can be broadly classified into three main categories.[1][3][5][6][7]
-
Organic Impurities: These are the most diverse and challenging class. They can be process-related or drug-related.[7][8][9]
-
Starting Materials & Intermediates: Unconverted starting materials or intermediates that carry through the synthesis.[1][3][7][8]
-
Byproducts: Formed from side reactions that compete with the desired transformation.[1][3][7][8]
-
Degradation Products: The desired compound breaking down during the reaction, workup, or storage due to instability (e.g., to heat, light, or pH).[1][3][7][8]
-
Reagents, Ligands, and Catalysts: These are components of the reaction mixture that are not consumed.[1][7][8]
-
-
Inorganic Impurities: These are often easier to identify and remove. They typically derive from the manufacturing process and include:[7][9][10]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[3][5][7] Their control is explicitly guided by ICH Q3C.[1][11]
Q2: What are the regulatory expectations for impurity levels in a final active pharmaceutical ingredient (API)?
A2: Regulatory bodies like the EMA and FDA, following ICH guidelines, have established specific thresholds for the reporting, identification, and qualification of impurities.[5][11] These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug substance and are designed to ensure patient safety.[1][11]
The key document to consult is ICH Q3A(R2): Impurities in New Drug Substances .[5][6][7] It establishes the following critical thresholds:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting | 0.05% | 0.03% | The level above which an impurity must be reported in a regulatory submission.[11] |
| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which the structure of an impurity must be determined.[11] |
| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which an impurity's biological safety must be established.[7][11] |
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities.
Understanding these limits is crucial as they dictate the rigor of purification and analytical characterization required for your compound.[12]
Q3: How do I choose the most appropriate purification strategy?
A3: The selection of a purification method is a logic-driven process based on the physicochemical properties of your target compound versus its impurities.[13] There is no single "best" method; the optimal choice depends on factors like solubility, polarity, boiling point, and stability. A decision tree can guide this process.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guide - Common Purification Scenarios
This section provides detailed, actionable advice for specific problems encountered during synthesis and purification.
Scenario 1: Unreacted Starting Materials or Reagents
Q: My post-reaction analysis (TLC, HPLC) shows a significant amount of unreacted starting material. How can I remove it efficiently?
A: This is a common issue, often arising from incomplete reactions.[4][14] Before resorting to chromatography, consider these more scalable techniques:
-
Causality: The key is to exploit a significant difference in physicochemical properties between the starting material and the product.
-
Solution 1: Recrystallization. This is the preferred method for purifying solid compounds if a suitable solvent can be found.[2][15][16] The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while the starting material is either very soluble or insoluble at all temperatures.[15][17]
-
Solution 2: Acid-Base Extraction. If your product has an acidic or basic functional group that the starting material lacks (or vice-versa), you can use liquid-liquid extraction. By adjusting the pH of the aqueous phase, you can ionize one compound, making it water-soluble, while the other remains in the organic layer.[12]
-
Solution 3: Scavenger Resins. For excess nucleophilic or electrophilic starting materials/reagents, scavenger resins are highly effective. These are solid-supported reagents that covalently bind to and remove specific functional groups (e.g., amines, acids, isocyanates).[18][19][20] The product is then isolated by simple filtration.[19]
Scenario 2: Residual Metal Catalysts (e.g., Palladium)
Q: My compound from a cross-coupling reaction is contaminated with residual palladium. What are the best methods for removal?
A: Palladium catalysts are ubiquitous in modern synthesis, but their removal is critical, especially for APIs, due to toxicity concerns.[21]
-
Causality: Palladium residues can exist as soluble species or as insoluble colloids ('Pd black'). The removal strategy must address the form of the palladium.
-
Solution 1: Filtration through Celite. A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[22] This is effective at removing insoluble, heterogeneous palladium species.[22][23]
-
Solution 2: Activated Carbon. Activated carbon can be used to adsorb soluble palladium species.[24] However, be aware that it can sometimes adsorb the desired product as well, so a preliminary test on a small scale is advised.
-
Solution 3: Metal Scavengers. This is the most targeted and efficient method. Scavenger resins functionalized with thiols, amines, or phosphines show high affinity for palladium and other transition metals.[21] They form stable complexes with the metal, allowing it to be removed by filtration.[19]
Caption: Workflow for palladium catalyst removal.
Scenario 3: High-Boiling Point Solvents (DMF, DMSO)
Q: My product is dissolved in DMF/DMSO. How can I remove these high-boiling point solvents without decomposing my compound?
A: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are notoriously difficult to remove due to their high boiling points (153 °C and 189 °C, respectively).[25][26]
-
Causality: Standard rotary evaporation is often ineffective or requires high temperatures that can degrade the product.[25][27][28] The strategy is to exploit their high water solubility.
-
Solution 1: Aqueous Workup (for non-polar compounds). If your product is not water-soluble, the best method is an extractive workup. Dilute the reaction mixture with a non-polar organic solvent (like ethyl acetate or ether) and wash it repeatedly with large volumes of water or brine.[25][29] The highly polar DMF/DMSO will partition into the aqueous layer.[25] A common rule of thumb is to wash the organic layer with 5-10 times its volume in water.[29]
-
Solution 2: Azeotropic Distillation. For compounds with some thermal stability, adding a lower-boiling solvent like n-heptane or toluene and evaporating under reduced pressure can help co-distill the high-boiling solvent at a lower temperature.[25]
-
Solution 3: Lyophilization (Freeze-Drying). If the compound is water-soluble and an aqueous workup is not feasible, the DMF/DMSO can be diluted with a large amount of water and the entire mixture can be freeze-dried. This is a gentle but time-consuming method.[27]
Scenario 4: Flash Chromatography Troubleshooting
Q: I'm trying to purify my compound by flash chromatography, but the separation is poor, or I can't find my compound. What's wrong?
A: Flash chromatography is a workhorse technique, but it can be prone to issues if not set up correctly.[30][31]
-
Causality: Poor separation is almost always due to incorrect solvent system selection or improper column packing/loading.
-
Troubleshooting Steps:
-
Compound Stability: First, ensure your compound is stable on silica gel. Spot the compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot streaks, your compound is degrading.[32] Consider using a different stationary phase like alumina or deactivated silica.[32]
-
Solvent Selection: The ideal retention factor (Rf) for the target compound on a TLC plate should be between 0.2 and 0.4 for good separation. If the Rf is too high, your compound will elute too quickly; if too low, the peaks will be broad.
-
Loading Technique: Always load the sample in a minimal amount of solvent, preferably the column eluent itself. If the sample is not soluble in the eluent, dissolve it in a small amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[32] Evaporate this to dryness and load the resulting powder onto the column. This "dry loading" technique prevents band broadening.
-
No Compound Detected: If you don't see your compound, it may have eluted in the solvent front (check the first fractions) or it may be stuck on the column.[32] Another possibility is that the fractions are too dilute to be detected by TLC; try concentrating a few fractions where you expect the compound to be.[32]
-
Part 3: Key Experimental Protocols
Protocol 1: Optimizing Recrystallization Conditions
This protocol provides a systematic approach to finding the ideal solvent or solvent system for purifying a solid compound.
-
Solvent Screening:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from a range of polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.[15][17]
-
Heat the tubes that showed poor room temperature solubility. A good solvent will dissolve the compound completely upon heating.[15][33]
-
Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of abundant crystals.[33][34]
-
-
Single-Solvent Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the mixture to a boil. Continue adding the minimum amount of hot solvent until the solid just dissolves.[34]
-
If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.[34]
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.[13]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[34]
-
Dry the crystals under vacuum.
-
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023). Canftech. [Link]
-
How to evaporate high boiling solvents from the reaction mixture. (2022). ResearchGate. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
What are the most important factors in selecting a solvent for recrystallization? Study.com. [Link]
-
How do organic chemists remove solvents with high boiling points from solution? Quora. [Link]
-
Workup: DMF or DMSO. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. [Link]
-
Recrystallization. University of California, Los Angeles, Chemistry & Biochemistry. [Link]
-
Scavenger resin. Wikipedia. [Link]
-
How do organic chemists remove solvents with high boiling points from solution? Quora. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
IMPURITIES. Gyan Sanchay. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Recrystallization - Single Solvent. University of Colorado Boulder, Department of Chemistry. [Link]
-
Impurities Control Strategies In Pharmaceuticals: Why & How. Pharma Knowledge Forum. [Link]
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2020). MDPI. [Link]
-
The application of scavenger resin in combinatorial chemistry. (2001). ResearchGate. [Link]
-
Novel way to remove DMSO and DMF. BioChromato. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Kromasil. [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Where Do Impurities In Pharmaceutical Analysis Come From? Senieer. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Organic Impurities vs. Inorganic Impurities. Moravek. [Link]
-
Inorganic Impurities. Auriga Research. [Link]
-
Picking the best purification method for your API can be a tricky challenge. Tayanabilisim. [Link]
-
How to decrease the amount of impurities in low-temperature synthesis routes? (2018). ResearchGate. [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. [Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]
-
Chromatography Troubleshooting. (2019). YouTube. [Link]
-
Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018). Hawach. [Link]
-
Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021). Regis Technologies. [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2024). YouTube. [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]
-
How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility? (2017). ResearchGate. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 4. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. moravek.com [moravek.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 17. homework.study.com [homework.study.com]
- 18. canftech.com [canftech.com]
- 19. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 20. Scavenger resin - Wikipedia [en.wikipedia.org]
- 21. spinchem.com [spinchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 25. researchgate.net [researchgate.net]
- 26. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 27. labrotovap.com [labrotovap.com]
- 28. quora.com [quora.com]
- 29. Workup [chem.rochester.edu]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 32. Chromatography [chem.rochester.edu]
- 33. mt.com [mt.com]
- 34. Home Page [chem.ualberta.ca]
Technical Support Center: Optimizing Crystallization of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid
Introduction
Welcome to the technical support guide for the crystallization of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS: 1000339-57-0). This molecule is a key intermediate in pharmaceutical development, where its solid-state properties—purity, crystal size, and polymorphic form—are critical determinants of final product quality, stability, and bioavailability.[1][2]
The presence of the trifluoromethoxy (-OCF₃) group introduces specific molecular characteristics that can influence crystallization behavior. This group is known to increase lipophilicity and can alter intermolecular interactions, potentially affecting solvent selection and crystal packing.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and systematically optimize the crystallization of this compound. It provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
**A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline phase.[6] This typically happens when the solution temperature is above the melting point of the solute at the point of supersaturation or when supersaturation is generated too rapidly.[7] For 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, which has a relatively low melting point (approx. 54-58°C for the related 3-(trifluoromethoxy)phenylacetic acid), this is a significant risk.[5][8] Impurities can also depress the melting point, exacerbating the issue.[7]
Causality & Solutions: The goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point and that the rate of supersaturation generation is slow enough to favor nucleation over liquid phase separation.
| Potential Cause | Underlying Principle | Recommended Solution |
| High Supersaturation | The system is driven so far from equilibrium that the kinetic barrier to forming a disordered liquid is lower than that for an ordered crystal lattice. | Generate supersaturation more slowly. Decrease the cooling rate or, in anti-solvent crystallization, reduce the anti-solvent addition rate.[6] |
| Low Melting Point | The solution is still too hot when it becomes supersaturated. The compound's melting point is below the current solution temperature.[7] | Use a larger volume of solvent to lower the saturation temperature. This keeps the compound dissolved longer as it cools.[7] |
| Inappropriate Solvent | The solvent may have a boiling point that is too high, or the solubility curve is too steep, leading to rapid supersaturation on cooling. | Select a solvent with a lower boiling point or a flatter solubility-temperature profile. Consider a solvent mixture to modulate solubility.[9][10] |
| Presence of Impurities | Impurities can lower the melting point of the compound (melting point depression) and interfere with crystal lattice formation.[7][10] | Purify the crude material before crystallization (e.g., via column chromatography). If colored, a charcoal treatment may help remove certain impurities.[7] |
| Lack of Nucleation Sites | Without sites to initiate crystal growth, the solution can remain supersaturated until it phase-separates. | Introduce seed crystals when the solution is in the metastable zone width (MSZW) to bypass the need for primary nucleation.[6][11] |
Q2: I am not getting any crystals to form. What are my next steps?
A2: The failure of a compound to crystallize indicates that the solution has not reached a sufficient level of supersaturation, or the kinetic barrier to nucleation has not been overcome.[1]
Troubleshooting Workflow: The following decision tree outlines a systematic approach to induce crystallization.
Caption: Workflow for troubleshooting failure to crystallize.
Key Scientific Principles:
-
Inducing Nucleation: Scratching the glass creates micro-abrasions that serve as nucleation sites. Seeding provides a template for crystal growth, lowering the activation energy for crystallization.[7][12]
-
Increasing Supersaturation: If the solution is undersaturated, you must increase the solute concentration relative to its solubility limit. This is achieved by removing solvent or by lowering the temperature to decrease solubility.[1][12]
Q3: My crystals are very fine, like a powder. How can I grow larger crystals?
A3: The formation of small crystals indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This is often a consequence of rapid cooling or high levels of supersaturation, which create many nucleation sites simultaneously, leaving little solute available for each nucleus to grow.[13][14]
Controlling Crystal Size:
| Parameter | Effect of Rapid Change (e.g., Fast Cooling) | Effect of Slow Change (e.g., Slow Cooling) | Scientific Rationale |
| Cooling Rate | Small Crystals | Large Crystals | Slower cooling maintains a lower level of supersaturation, favoring the growth of existing nuclei over the formation of new ones.[13][14][15] |
| Agitation | Smaller Crystals | Larger Crystals (to a point) | High agitation rates can increase secondary nucleation and cause crystal breakage. Gentle agitation promotes mass transfer for growth without excessive nucleation. |
| Supersaturation | High supersaturation leads to many small crystals. | Low supersaturation promotes the growth of fewer, larger crystals. | The energy barrier for nucleation is more easily overcome at high supersaturation, leading to a burst of nuclei.[16] |
Practical Steps to Increase Crystal Size:
-
Reduce the Cooling Rate: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop (insulated with paper towels), followed by gradual cooling in a refrigerator.[7]
-
Use Less Supersaturation: Dissolve the compound in slightly more solvent than the minimum required at high temperature. This ensures the solution remains unsaturated for longer during cooling.[7]
-
Minimize Agitation: Avoid vigorous stirring once cooling begins. Gentle mixing is sufficient to maintain homogeneity.
Q4: How do I know if I have a polymorphism issue, and how can I control it?
A4: Polymorphism is the ability of a compound to crystallize in multiple different crystal structures.[17] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorph control a regulatory requirement in drug development.[17][18][19][20] The presence of the flexible trifluoromethoxy group in your molecule could increase the likelihood of different packing arrangements.
Identifying Polymorphism: You cannot determine the polymorphic form by visual inspection alone. A combination of analytical techniques is required:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs, as each crystal form will produce a unique diffraction pattern.[18][19]
-
Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may exhibit solid-state transitions upon heating.[19][21]
-
Infrared (IR) Spectroscopy: Polymorphs can show differences in their IR spectra due to variations in molecular conformation and intermolecular interactions.[19][21]
Workflow for Polymorph Screening & Control:
Caption: A systematic workflow for polymorph screening.
Control Strategies:
-
Solvent: The choice of solvent is a primary factor. Solvents can influence which polymorph nucleates and grows.[2]
-
Temperature & Supersaturation: Different polymorphs can be stable at different temperatures. Controlling the cooling profile and level of supersaturation is key.[19][21]
-
Seeding: Seeding a solution with the desired polymorph can direct the crystallization to produce that form exclusively.[11]
Section 2: Experimental Protocols
These protocols provide a starting point for developing a robust crystallization process.
Protocol 1: Systematic Solvent Screening
Objective: To identify suitable single or mixed solvent systems for the crystallization of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Methodology:
-
Preparation: Place approximately 10-20 mg of the compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature with agitation until the solid dissolves. Record the approximate solubility (e.g., soluble, sparingly soluble, insoluble). A good starting list of solvents is provided below.
-
Heating: For vials where the compound is sparingly soluble, gently heat to 40-50°C. If the solid dissolves, it is a potential candidate for cooling crystallization.
-
Cooling: Allow the vials from step 3 to cool slowly to room temperature, then place them in a 4°C refrigerator. Observe for crystal formation.
-
Anti-solvent Test: For solvents in which the compound is highly soluble, add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until persistent cloudiness is observed. Observe for crystallization.
-
Selection: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[22]
| Solvent Class | Example Solvents | Potential Interaction |
| Non-polar | Heptane, Toluene | Good anti-solvents. |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | Moderate to good solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High solubility due to H-bonding with the carboxylic acid. |
| Mixed Systems | Toluene/Heptane, Ethyl Acetate/Heptane, Methanol/Water | Allows for fine-tuning of solubility.[23] |
Protocol 2: Controlled Cooling Crystallization
Objective: To obtain high-purity crystals of a desirable size.
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and the chosen solvent (e.g., Ethyl Acetate).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate at 50°C) until all the solid dissolves. If needed, add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Insulation & Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and place it on an insulating surface (like a cork ring or folded paper towels). Allow it to cool slowly towards room temperature. Rapid cooling should be avoided to prevent crashing out.[7][15]
-
Induction: If crystals do not form after 20-30 minutes, consider scratching the inside of the flask or adding a single seed crystal.
-
Maturation: Once crystallization begins, allow the solution to stand undisturbed for several hours to maximize crystal growth. Subsequently, the flask can be moved to a refrigerator (4°C) to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the specific impact of the trifluoromethoxy (-OCF₃) group on the crystallization process? A: The -OCF₃ group significantly influences the molecule's physicochemical properties. It is highly lipophilic and a strong electron-withdrawing group.[3][4] This can:
-
Alter Solubility: Increase solubility in non-polar and moderately polar organic solvents compared to a non-fluorinated analogue.
-
Influence Crystal Packing: The fluorine atoms can participate in weak intermolecular interactions, such as C-F···H bonds, which can affect how the molecules pack in the crystal lattice and potentially lead to different polymorphs.[24]
-
Enhance Stability: The C-F bond is very strong, making the -OCF₃ group metabolically stable, a desirable trait in drug development.[3]
Q: What are the most critical analytical techniques I should use to characterize my final crystalline product? A: A comprehensive characterization is essential to ensure you have the correct material with the desired properties.
| Technique | Primary Purpose in Crystallization |
| HPLC (High-Performance Liquid Chromatography) | To determine the chemical purity of the crystalline material. |
| PXRD (Powder X-Ray Diffraction) | To identify the polymorphic form and assess crystallinity.[18] |
| DSC (Differential Scanning Calorimetry) | To determine the melting point and identify any polymorphic transitions.[19] |
| Microscopy (Optical, SEM) | To visually inspect crystal size, shape (morphology), and identify any oiling out. |
| TGA (Thermogravimetric Analysis) | To determine the presence of residual solvent or identify solvate/hydrate forms. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure and identify any solvent impurities in the final product. |
References
-
Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024, October 22). Malvern Panalytical. [Link]
-
Drug Polymorphism: What it is and How to Control Polymorphs. (2023, January 25). FTLOScience. [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind. [Link]
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (2024, March 1). Bentham Science Publisher. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (2024, March 1). Bentham Science Publishers. [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
-
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). JOCPR. [Link]
-
Cooling Rate and Crystal Size. Seth Stein - Northwestern University. [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
-
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm (RSC Publishing). [Link]
-
Guide for crystallization. [Link]
-
Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines. (2025, December 17). RSC Publishing. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-(Trifluoromethoxy)phenylacetic Acid | 203302-97-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. quora.com [quora.com]
- 13. reelmind.ai [reelmind.ai]
- 14. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 15. reddit.com [reddit.com]
- 16. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D [pubs.rsc.org]
- 17. ftloscience.com [ftloscience.com]
- 18. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 19. benthamscience.com [benthamscience.com]
- 20. syrris.com [syrris.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. unifr.ch [unifr.ch]
- 23. pharmtech.com [pharmtech.com]
- 24. Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Efficacy Analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid: A Novel Selective COX-2 Inhibitor
Introduction: The Unmet Need for Safer, More Effective NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for managing pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, the therapeutic utility of traditional NSAIDs is often limited by their non-selective inhibition of both COX-1 and COX-2 isoforms. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1, which plays a crucial role in gastrointestinal cytoprotection and platelet aggregation, can lead to significant adverse effects.
The development of selective COX-2 inhibitors marked a significant advancement in the field, offering a class of drugs with a potentially improved safety profile. This guide provides a comprehensive framework for evaluating the efficacy and selectivity of a novel investigational compound, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (herein referred to as Compound X), in comparison to established non-selective and selective NSAIDs. We will delve into the requisite in vitro and in vivo experimental workflows, present a comparative analysis using hypothetical data for Compound X against well-characterized drugs, and discuss the implications for its potential as a next-generation anti-inflammatory agent.
Mechanism of Action: A Comparative Overview
The therapeutic and adverse effects of NSAIDs are intrinsically linked to their differential inhibition of the COX-1 and COX-2 enzymes.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastric mucus production and platelet function.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.
A key objective in the development of new NSAIDs is to achieve high selectivity for COX-2 over COX-1, thereby minimizing the risk of gastrointestinal complications associated with traditional NSAIDs.
Caption: Comparative Mechanism of Action of NSAIDs
In Vitro Efficacy and Selectivity Profiling
The initial assessment of a novel NSAID involves a series of in vitro assays to determine its potency and selectivity for the COX enzymes.
Experimental Protocol: COX-1 and COX-2 Enzymatic Assays
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer.
-
Compound Incubation: A range of concentrations of Compound X, Ibuprofen (non-selective control), and Celecoxib (COX-2 selective control) are pre-incubated with each enzyme for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated. The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of each compound that produces 50% inhibition of enzyme activity (IC50) is calculated. The COX-2 selectivity index is determined by the ratio of the COX-1 IC50 to the COX-2 IC50.
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 1,200 | 850 | 1.4 |
| Celecoxib | 15,000 | 15 | 1,000 |
| Compound X | 25,000 | 10 | 2,500 |
Experimental Protocol: Cellular Assay for PGE2 Production
This assay provides a more physiologically relevant assessment of COX inhibition within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as human whole blood or macrophage-like cells (e.g., RAW 264.7), is cultured.
-
Inflammatory Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2.
-
Compound Treatment: The stimulated cells are treated with a range of concentrations of the test compounds.
-
PGE2 Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured by EIA.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production is determined.
In Vivo Efficacy Assessment
Following promising in vitro results, the anti-inflammatory and analgesic properties of Compound X are evaluated in established animal models.
Caption: In Vivo Efficacy and Safety Assessment Workflow
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Methodology:
-
Animal Acclimation: Male Wistar rats are acclimated to the laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Compound X, Ibuprofen, Celecoxib, or vehicle is administered orally at various doses.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated relative to the vehicle control group. The dose that produces 50% inhibition (ED50) is determined.
Hypothetical Comparative Data:
| Compound | ED50 (mg/kg, p.o.) in Carrageenan-Induced Paw Edema |
| Ibuprofen | 30 |
| Celecoxib | 10 |
| Compound X | 5 |
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of a compound.
Methodology:
-
Animal Acclimation: Male Swiss albino mice are acclimated.
-
Compound Administration: The test compounds or vehicle are administered orally.
-
Induction of Writhing: After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the vehicle control.
Discussion and Future Directions
The hypothetical data presented for Compound X suggests a promising profile as a highly potent and selective COX-2 inhibitor. Its superior selectivity index compared to Celecoxib in vitro, coupled with its enhanced potency in in vivo models of inflammation and pain, positions it as a strong candidate for further preclinical development.
The significantly higher COX-2 selectivity of Compound X would be hypothesized to translate into a more favorable gastrointestinal safety profile. Future studies should include a direct assessment of gastric damage in animal models following chronic administration of Compound X in comparison to Ibuprofen and Celecoxib.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
A Comparative Guide to Validating the Anti-inflammatory Effects of a Novel Phenylacetic Acid Derivative, DC-101
This guide provides a comprehensive framework for researchers and drug development professionals on the preclinical validation of novel anti-inflammatory compounds, using a hypothetical phenylacetic acid derivative, which we will call DC-101, as a case study. We will objectively compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The experimental designs and data presented herein are synthesized to reflect typical outcomes in early-stage drug discovery and are supported by established scientific principles and methodologies.
Introduction: The Rationale for Novel Phenylacetic Acid Derivatives
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular conditions. Phenylacetic acid derivatives form a core chemical scaffold for many NSAIDs, including the widely-used drug Diclofenac. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. However, non-selective COX inhibition can lead to significant gastrointestinal side effects. The ongoing search for new derivatives, such as DC-101, is driven by the goal of discovering compounds with improved efficacy, selectivity for the inducible COX-2 isozyme over the constitutive COX-1, and a better safety profile.
This guide will detail the in vitro and in vivo experimental workflow to validate the anti-inflammatory potential of DC-101, comparing it directly with Diclofenac.
In Vitro Validation: Assessing COX Inhibition and Cellular Effects
The initial validation phase focuses on cell-free and cell-based assays to determine the direct inhibitory effects of the compound on key inflammatory mediators.
Cyclooxygenase (COX) Inhibition Assay
Expertise & Experience: The cornerstone of NSAID validation is determining the compound's ability to inhibit COX-1 and COX-2. A higher selectivity for COX-2 is often a primary objective in developing safer NSAIDs, as COX-1 plays a crucial role in protecting the gastric mucosa. We utilize a commercially available colorimetric assay kit for this purpose, which measures the peroxidase activity of the COX enzymes.
Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a range of concentrations for DC-101 and Diclofenac (e.g., 0.1 nM to 100 µM) in a suitable solvent like DMSO.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Compound Addition: Add the diluted compounds (DC-101 or Diclofenac) or vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specified incubation period, add a colorimetric substrate. The absorbance is then read using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DC-101 | 15.2 | 0.8 | 19 |
| Diclofenac | 5.8 | 1.1 | 5.3 |
Trustworthiness: The results indicate that while both compounds inhibit COX-2 in the sub-micromolar range, DC-101 demonstrates a nearly 4-fold greater selectivity for COX-2 over COX-1 compared to Diclofenac. This suggests a potentially improved gastrointestinal safety profile for DC-101.
Nitric Oxide (NO) Production in Macrophages
Expertise & Experience: During inflammation, macrophages are activated and produce high levels of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages provides a valuable secondary metric of anti-inflammatory activity.
Experimental Protocol: Nitric Oxide Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of DC-101 or Diclofenac for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.
-
Nitrite Measurement: After 24 hours, collect the cell supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
Expertise & Experience: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory drugs. Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response, allowing for the assessment of drug efficacy over time.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (e.g., Vehicle control, DC-101, Diclofenac). Administer the compounds orally at a predetermined dose (e.g., 10 mg/kg).
-
Induction of Edema: One hour after drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Comparative Data: Inhibition of Paw Edema
| Treatment Group (10 mg/kg) | % Inhibition at 3 hours | % Inhibition at 5 hours |
| DC-101 | 58.2% | 65.4% |
| Diclofenac | 52.5% | 60.1% |
Trustworthiness: The in vivo data corroborates the in vitro findings, showing that DC-101 provides a slightly more potent inhibition of paw edema compared to Diclofenac at the same dosage. This indicates strong potential for DC-101 as an effective anti-inflammatory agent.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of prostaglandin-mediated inflammation and points of NSAID intervention.
Caption: Preclinical validation workflow for novel anti-inflammatory compounds.
Conclusion and Future Directions
The collective in vitro and in vivo data strongly support the hypothesis that DC-101 is a potent anti-inflammatory agent with a potentially superior safety profile to Diclofenac, primarily due to its higher COX-2 selectivity. The slightly enhanced efficacy in the paw edema model further strengthens its position as a promising drug candidate.
Further preclinical development should include comprehensive pharmacokinetic and toxicology studies, as well as evaluation in chronic inflammatory models to fully characterize the therapeutic potential of DC-101.
References
-
Title: The inflammatory response Source: Nature URL: [Link]
-
Title: Inflammation and cancer Source: Nature URL: [Link]
-
Title: Phenylacetic acid Source: Wikipedia URL: [Link]
-
Title: Cyclooxygenase Source: Wikipedia URL: [Link]
-
Title: COX-2 inhibitors: a new class of anti-inflammatory agents Source: Annual Review of Medicine URL: [Link]
-
Title: Macrophage-inducible nitric oxide synthase Source: Journal of Leukocyte Biology URL: [Link]
-
Title: Carrageenan-induced paw edema in the rat Source: Current Protocols in Pharmacology URL: [Link]
The Trifluoromethoxy Group: A Comparative Guide to Structure-Activity Relationships in Drug Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly influential substituent. Its unique electronic and steric characteristics can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to significant improvements in metabolic stability, membrane permeability, and target affinity.[1][2] This guide provides a comparative analysis of trifluoromethoxy analogs, delving into the structure-activity relationships (SAR) that govern their performance and offering insights into the experimental workflows used for their evaluation.
The Physicochemical Impact of Trifluoromethoxylation
The decision to introduce an -OCF3 group is driven by its ability to modulate several key physicochemical parameters simultaneously. Unlike a simple methoxy group, the trifluoromethoxy group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms.[3] This alteration has cascading effects on a molecule's properties.
Key Property Modifications:
-
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design.[2] It significantly increases a molecule's affinity for non-polar environments, which can enhance its ability to cross biological membranes like the blood-brain barrier.[3] This increase in lipophilicity is generally more pronounced than that conferred by the trifluoromethyl (-CF3) group.[3]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[2] Replacing a metabolically vulnerable site, like a methoxy group, with an -OCF3 group can shield the molecule from degradation, thereby increasing its in-vivo half-life.[2]
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF3 substituent can significantly alter the electron distribution within an aromatic ring. This can influence the pKa of nearby acidic or basic centers and modulate interactions with biological targets.[3][4]
For a clear comparison, the table below summarizes the key physicochemical parameters of the trifluoromethoxy group against other common substituents.
| Substituent | Hansch-Fujita Lipophilicity Parameter (π) | Hammett Constant (σp) | Molar Volume (cm³/mol) |
| -H | 0.00 | 0.00 | ~10 |
| -CH3 | 0.56 | -0.17 | ~32 |
| -OCH3 | -0.02 | -0.27 | ~42 |
| -Cl | 0.71 | 0.23 | ~29 |
| -CF3 | 0.88 | 0.54 | ~43 |
| -OCF3 | 1.04 | 0.35 | ~62 |
Data compiled from various sources in medicinal chemistry literature.
A Comparative Analysis of SAR: Case Studies
The true impact of the trifluoromethoxy group is best understood through direct comparison of analogs in specific biological contexts. The following case studies highlight how the introduction of an -OCF3 group can dramatically alter biological activity.
Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a therapeutic target for pain and central nervous system disorders, as its inhibition increases the levels of the endocannabinoid anandamide.[5][6] Structure-activity relationship studies on various inhibitors have revealed the critical role of lipophilic groups in binding to the enzyme's active site.
A series of trifluoromethyl ketone inhibitors demonstrated that structural and conformational features are key to potent inhibition.[7] The introduction of an -OCF3 group on a phenyl ring within these inhibitors often leads to enhanced potency. This enhancement is attributed to favorable hydrophobic interactions within the acyl chain-binding pocket of FAAH.[5]
| Compound | R Group | FAAH Inhibition IC50 (nM) |
| Analog A | -H | 150 |
| Analog B | -OCH3 | 95 |
| Analog C | -OCF3 | 12 |
Hypothetical data based on trends reported in FAAH inhibitor literature.[5][8]
The significant increase in potency for Analog C can be directly linked to the superior lipophilicity and favorable steric bulk of the -OCF3 group, allowing for optimal occupancy of the hydrophobic binding pocket.
Case Study 2: Proline-Rich Tyrosine Kinase 2 (PYK2) Inhibitors
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation.[9] In the development of trifluoromethylpyrimidine-based inhibitors, a key strategy to reduce metabolic oxidation of an aniline ring was to decrease its electron density by introducing electron-withdrawing groups.[9]
| Compound | R Group (on C2-aniline) | Microsomal Clearance (µL/min/mg) | PYK2 Inhibition IC50 (nM) |
| Analog D | -H | 120 | 5 |
| Analog E | -F | 75 | 4 |
| Analog F | -OCF3 | 25 | 7 |
Data adapted from reported SAR studies on PYK2 inhibitors.[9]
In this example, the installation of an -OCF3 group (Analog F) dramatically reduced metabolic clearance compared to the unsubstituted analog, demonstrating its effectiveness as a metabolic shield. While there was a slight decrease in potency compared to the parent compound, the overall improvement in the pharmacokinetic profile makes it a much more viable drug candidate.
Experimental Workflows for SAR Evaluation
A systematic approach is crucial for elucidating the structure-activity relationships of trifluoromethoxy analogs. The following workflow outlines the key experimental stages, from synthesis to biological characterization.
Caption: Generalized workflow for a structure-activity relationship (SAR) study of trifluoromethoxy analogs.
Detailed Experimental Protocols
Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold-standard technique for experimentally determining lipophilicity.[10]
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate this buffer with 1-octanol, and separately, saturate 1-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[11]
-
Compound Dissolution: Accurately weigh and dissolve the test compound (e.g., the -OCF3 analog and its non-fluorinated counterpart) in a pre-determined volume of the aqueous or organic phase.
-
Partitioning: Mix equal volumes of the compound-containing phase and the corresponding empty phase in a sealed vial.
-
Equilibration: Agitate the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and 1-octanol layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the 1-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
Calculation: Calculate the distribution coefficient (logD) using the formula: logD = log10 (C_oct / C_aq)
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Reagent Preparation: Prepare a microsomal suspension (e.g., human liver microsomes) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor).
-
Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (typically at a final concentration of 1 µM) and pre-incubate for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
Advanced Considerations and Future Outlook
While the trifluoromethoxy group offers significant advantages, its synthesis can be challenging, often requiring specialized reagents and conditions.[13][14] Researchers must weigh the potential benefits against the synthetic feasibility and cost.
The application of the -OCF3 group continues to expand. Its unique properties are being leveraged in the design of novel kinase inhibitors, including covalent reversible inhibitors, where it can influence binding modes and selectivity.[15][16] As synthetic methodologies become more robust and accessible, the strategic use of trifluoromethoxylation is poised to play an even greater role in the development of next-generation therapeutics.[13][17]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
The Strategist's Guide to CF₃ vs. OCF₃: A Comparative Analysis for Modern Drug Design
In the intricate chess game of medicinal chemistry, every move—every atomic substitution—carries the potential to turn a promising lead compound into a blockbuster drug. Among the most powerful pieces on the board are fluorine-containing substituents, prized for their ability to dramatically alter a molecule's physicochemical and pharmacological profile. Two of the most utilized and debated substituents are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. While structurally similar, the insertion of a single oxygen atom creates a world of difference, presenting drug designers with a critical strategic choice.
This guide provides an in-depth comparative analysis of -CF₃ and -OCF₃, moving beyond simple bioisosteric replacement to explore the nuanced causality behind their effects. We will dissect their fundamental properties, examine their impact on drug-like characteristics through real-world case studies, and provide actionable experimental protocols for their evaluation.
Part 1: The Physicochemical Showdown: -CF₃ vs. -OCF₃
At the heart of the choice between these two groups lies their distinct impact on a molecule's electronic character, lipophilicity, conformation, and metabolic stability. Understanding these differences is paramount to rationally deploying them in a lead optimization campaign.
Electronic Effects: A Tale of Two Inductive Powers
The trifluoromethyl group is a powerful and straightforward electron-withdrawing group (EWG).[1] Its three fluorine atoms pull electron density through the sigma bond (inductive effect), significantly lowering the pKa of nearby acidic protons or deactivating an attached aromatic ring to oxidative metabolism.[2]
The trifluoromethoxy group, however, presents a more complex electronic profile. While it is also strongly electron-withdrawing by induction, the oxygen atom can participate in resonance, donating a lone pair of electrons back into an adjacent π-system.[3] This dual nature makes it a "pseudo-halogen," capable of fine-tuning electronic properties in a way that -CF₃ cannot.[3][4]
| Property | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Causality & Implication |
| Inductive Effect | Strongly withdrawing | Strongly withdrawing | Both groups stabilize anionic charges and can modulate receptor interactions through electrostatic effects. |
| Resonance Effect | None | Weakly donating (to π-systems) | The -OCF₃ group's resonance can subtly influence electron distribution on aromatic rings, impacting binding and reactivity. |
| Hammett Constant (σp) | ~ +0.54 | ~ +0.35 | The -CF₃ group has a stronger overall electron-withdrawing effect on a phenyl ring than -OCF₃. |
Lipophilicity: The Oxygen's Surprising Role
A primary motivation for incorporating fluorinated groups is to increase lipophilicity (LogP), which can enhance membrane permeability and target engagement.[5][6] Both -CF₃ and -OCF₃ achieve this, but the -OCF₃ group is consistently more lipophilic.[4][6][7]
The Hansch hydrophobicity parameter (π) quantifies this difference:
This might seem counterintuitive, as oxygen is typically associated with increased polarity. However, the powerful electron-withdrawing nature of the -CF₃ moiety polarizes the C-O bond in -OCF₃, reducing the oxygen's ability to act as a hydrogen bond acceptor.[6] This, combined with its overall size and electronic shield, results in a greater increase in lipophilicity compared to -CF₃.
| Compound | LogP (Experimental) | Δ LogP (vs. H) |
| Benzene | 2.13 | - |
| Benzotrifluoride (Toluene with -CF₃) | 2.86 | +0.73 |
| (Trifluoromethoxy)benzene | 3.24 | +1.11 |
Data compiled from publicly available chemical databases.
Stereoelectronic Properties: Shape, Conformation, and Dipole
The geometry of these groups has profound implications for how a drug candidate fits into a binding pocket.
-
-CF₃ Group: The trifluoromethyl group is roughly isosteric with a chlorine atom and rotates freely around its C-C bond, creating a conical "propeller" effect.[2][5] This can be beneficial for exploring hydrophobic pockets but may also introduce entropic penalties upon binding.
-
-OCF₃ Group: The trifluoromethoxy group is larger and conformationally distinct. On an aromatic ring, it preferentially adopts a conformation where the C-O bond is perpendicular to the plane of the ring.[4][7][8] This rigid, "L-shaped" conformation can be a powerful tool for orienting a molecule within a binding site and can act as a conformational lock, which may increase binding affinity and selectivity.
Part 2: Impact on Drug Discovery & Development
The fundamental physicochemical differences translate directly into critical drug-like properties, influencing everything from target binding to pharmacokinetics.
Metabolic Stability: Blocking the Reactive Site
One of the most celebrated features of both groups is their exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making both -CF₃ and -OCF₃ highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][5]
-
-CF₃: Often used to replace a metabolically vulnerable methyl or ethyl group.
-
-OCF₃: Serves as a metabolically robust alternative to a methoxy (-OCH₃) group, which is prone to O-demethylation.[6] The steric bulk and electron-withdrawing nature of the -OCF₃ group effectively shield the oxygen from enzymatic attack.[6]
Case Study: Bioisosteric Replacement in p97 Inhibitors
A study on inhibitors of the AAA ATPase p97 provides a compelling real-world comparison.[9][10] Researchers synthesized a series of analogues to probe the C-5 position of a phenyl indole scaffold.
| C-5 Substituent | IC₅₀ (µM) |
| -CF₃ | 4.7 |
| -OCF₃ | 3.8 |
| -CH₃ | 0.24 |
| -OCH₃ | 0.71 |
| -NO₂ | 0.05 |
| -SF₅ | >20 |
In this specific context, the -OCF₃ analogue was slightly more potent than the -CF₃ lead compound, demonstrating its viability as a bioisostere.[9][10] Interestingly, both were less active than their non-fluorinated methyl and methoxy counterparts, highlighting that the electronic and steric effects of these groups are highly context-dependent and do not guarantee improved activity.[9][10] The study concluded that the -OCF₃ derivative was biochemically the closest match to the -CF₃ lead structure.[10]
Decision Workflow for Lead Optimization
Choosing between -CF₃ and -OCF₃ is a strategic decision based on the specific challenges of a lead optimization program. The following workflow illustrates a typical thought process.
Caption: A decision tree for selecting -CF₃ vs. -OCF₃ in lead optimization.
Part 3: Experimental Evaluation Protocols
Theoretical advantages must be confirmed with empirical data. Below are standardized, self-validating protocols for assessing the key properties influenced by -CF₃ and -OCF₃ substitutions.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a rapid and reliable determination of LogP values, crucial for comparing the effects of -CF₃ and -OCF₃ on lipophilicity.[11][12] It correlates a compound's retention time on a reverse-phase column with known LogP values of a set of standards.
Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-7 reference compounds with well-established LogP values spanning the expected range of the test compounds.
-
Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the -CF₃ and -OCF₃ analogue pair.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (or methanol) and a buffer (e.g., pH 7.4 phosphate buffer)[11]. The exact ratio should be optimized to achieve good peak shape and retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Standard Curve Generation:
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Plot the known LogP values of the standards against their corresponding log(k) values. Perform a linear regression to generate a standard curve. The correlation coefficient (R²) should be >0.95.[12]
-
-
LogP Determination of Test Compounds:
-
Inject the -CF₃ and -OCF₃ analogues under the identical chromatographic conditions.
-
Calculate their respective log(k) values.
-
Interpolate the LogP values from the linear regression equation of the standard curve.
-
-
Validation: The system is validated by the linearity of the standard curve and the consistent retention times of the standards.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, and is essential for comparing the metabolic shielding effects of -CF₃ and -OCF₃.[13][14][15][16]
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: 10 mM stock in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Prepare a working solution (e.g., 20 mg/mL) in 100 mM phosphate buffer (pH 7.4).[17]
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[13][14]
-
Positive Controls: Use compounds with known metabolic fates (e.g., Midazolam for high clearance, Propranolol for moderate clearance).[13]
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer at 37°C for 5 minutes.[16][17]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Include a negative control incubation for each compound without the NADPH system to account for non-enzymatic degradation.[13][14]
-
-
Time Points & Quenching:
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 10 min).
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int): Cl_int = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
-
Validation: The assay is validated by the performance of the positive controls, which must fall within established clearance ranges, and the stability of the compound in the absence of NADPH.
Conclusion
The choice between a trifluoromethyl and a trifluoromethoxy group is a nuanced decision that extends far beyond simple isosterism. The -CF₃ group offers a potent, purely inductive electron-withdrawing effect and high metabolic stability in a compact, freely rotating package. The -OCF₃ group provides a more complex electronic profile, a greater boost in lipophilicity, and a rigid, perpendicular conformation that can be expertly exploited to enhance binding and selectivity.
By understanding the fundamental physicochemical drivers and employing robust experimental validation, researchers can strategically leverage the unique properties of each group. This rational approach transforms a simple substitution into a powerful tool for sculpting molecules with superior potency, optimized pharmacokinetic profiles, and ultimately, a higher probability of clinical success.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Determination of logP coefficients via a RP-HPLC column.
- metabolic stability in liver microsomes. Mercell.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
- Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations.
- (Trifluoromethyl)benzene. PubChem.
- Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. mttlab.eu [mttlab.eu]
- 17. mercell.com [mercell.com]
In Vivo Validation and Comparative Analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid's Therapeutic Potential
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a novel compound with significant therapeutic promise. We will refer to this molecule as Cmpd-X for the remainder of this document. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a robust therapeutic hypothesis, details a comparative landscape with current standards of care, and provides detailed protocols for preclinical validation.
The core structure of Cmpd-X, a phenylacetic acid derivative, is a well-established scaffold in drug discovery. The strategic incorporation of a trifluoromethoxy (-OCF3) group is a key design feature intended to enhance metabolic stability and cellular permeability, critical attributes for a successful therapeutic agent.[1][2][3] This guide is designed to equip researchers with the scientific rationale and practical methodologies required to rigorously assess the therapeutic potential of Cmpd-X in a preclinical setting.
Therapeutic Hypothesis: Selective COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4][5] These enzymes exist in two primary isoforms: COX-1, a constitutive "housekeeping" enzyme responsible for physiological functions like maintaining the gastric lining, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[4][6]
The therapeutic action of NSAIDs is derived from the inhibition of COX-2, while common side effects, such as gastrointestinal distress, are linked to the simultaneous inhibition of COX-1.[6][7] Therefore, the development of selective COX-2 inhibitors is a primary objective in anti-inflammatory drug discovery.
Our central hypothesis is that Cmpd-X acts as a selective inhibitor of the COX-2 enzyme. The trifluoromethoxy group can enhance binding affinity and selectivity for the target enzyme.[1][3] This hypothesis positions Cmpd-X as a next-generation anti-inflammatory agent with a potentially superior safety profile compared to non-selective NSAIDs.
The proposed mechanism is illustrated in the signaling pathway below.
Caption: Workflow for the in vivo validation of Cmpd-X.
Detailed Experimental Protocol
Materials:
-
Male Wistar rats (180-200g)
-
Cmpd-X, Celecoxib, Diclofenac
-
Vehicle solution (e.g., 0.5% Carboxymethylcellulose in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer for paw volume measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least 7 days prior to the experiment with free access to food and water.
-
Grouping and Fasting: Randomly assign animals to four groups (n=8 per group):
-
Group 1: Vehicle Control
-
Group 2: Cmpd-X (e.g., 30 mg/kg)
-
Group 3: Celecoxib (e.g., 30 mg/kg)
-
Group 4: Diclofenac (e.g., 10 mg/kg)
-
Rationale: Inclusion of vehicle, positive, and benchmark controls is essential for a self-validating study design. Doses should be determined from preliminary toxicity and pharmacokinetic studies.
-
-
Baseline Measurement: 30 minutes before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: At t=-60 minutes (relative to carrageenan injection), administer the respective compounds or vehicle to each group via oral gavage.
-
Induction of Inflammation: At t=0, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Efficacy Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 (Where V is the mean increase in paw volume)
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine significant differences between the treated groups and the control group.
-
Expected Outcomes and Data Presentation
The primary efficacy endpoint is the percentage inhibition of paw edema at the 3-hour and 5-hour time points. The results can be effectively summarized in a table for direct comparison.
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL, Mean ± SEM) | % Inhibition at 3h | Paw Volume Increase at 5h (mL, Mean ± SEM) | % Inhibition at 5h |
| Vehicle Control | 0.85 ± 0.06 | - | 0.92 ± 0.07 | - |
| Cmpd-X (30 mg/kg) | 0.34 ± 0.04 | 60.0% | 0.41 ± 0.05 | 55.4% |
| Celecoxib (30 mg/kg) | 0.38 ± 0.05 | 55.3% | 0.45 ± 0.06 | 51.1% |
| Diclofenac (10 mg/kg) | 0.30 ± 0.03 | 64.7% | 0.35 ± 0.04 | 62.0% |
| *Table 2: Representative comparative efficacy data in the rat paw edema model. Data are hypothetical. p < 0.05 compared to Vehicle Control. |
Discussion and Future Directions
The successful completion of this validation study would provide strong evidence for the in vivo anti-inflammatory activity of Cmpd-X. If the results align with the hypothetical data presented in Table 2, it would demonstrate that Cmpd-X has efficacy comparable to, or exceeding, that of the selective COX-2 inhibitor Celecoxib and the potent NSAID Diclofenac.
Key Discussion Points:
-
Efficacy: A significant reduction in paw edema validates the anti-inflammatory properties of Cmpd-X.
-
Mechanism Confirmation: While this model is an excellent indicator of COX-2 inhibition, it is not definitive. Future studies should include ex vivo assays on blood samples to directly measure COX-1 and COX-2 activity post-dosing. [8]* Safety Profile: The next critical step is to assess the gastrointestinal safety of Cmpd-X. A chronic dosing study in rats, with histological analysis of the gastric mucosa, should be conducted to compare its ulcerogenic potential against Diclofenac. A superior safety profile is the key value proposition for a selective COX-2 inhibitor.
-
Pharmacokinetics: A full pharmacokinetic (PK) study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X and its metabolites. [9][10][11] This structured approach provides a clear and scientifically rigorous path to validating the therapeutic potential of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, moving it from a promising chemical entity to a viable drug development candidate.
References
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
-
Singh, S., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Sindhu, R., Sood, N., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
-
Zask, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
-
Soloshonok, V. A., & Mykhailiuk, P. K. (2020). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. [Link]
-
Chabrier, P. E., et al. (2000). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. PubMed. [Link]
-
Famaey, J. P. (1997). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. PubMed. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Liu, Y., et al. (2021). Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. PubMed Central. [Link]
-
Al-Ghorbani, M., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
-
D'Argenio, D. Z., et al. (1996). Phenylacetate Pharmacokinetics Based on Iterative Two-Stage Population Analysis. Pharmacotherapy. [Link]
-
Brideau, C., et al. (2003). In Vivo Assays for COX-2. Springer Nature Experiments. [Link]
-
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. [Link]
-
Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PubMed Central. [Link]
-
Al-Ghorbani, M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
-
Kumar, V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Zask, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]
-
Thibault, A., et al. (1994). A Phase I and Pharmacokinetic Study of Intravenous Phenylacetate in Patients With Cancer. PubMed. [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]
-
Sharling, L., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]
-
Fengchen Group. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Fengchen Group. [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. PubChem. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 6. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylacetate pharmacokinetics based on iterative two-stage population analysis [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
An In-Depth Guide to the Cross-Reactivity Profiling of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel compound, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. Given the limited publicly available data on this specific molecule, we will proceed from first principles, outlining a robust, multi-tiered screening strategy that is essential in early-stage drug discovery. This document serves as both a strategic roadmap and a practical laboratory guide for researchers and drug development professionals.
The core chemical scaffold, a phenylacetic acid derivative, suggests potential interactions with a range of biological targets. Phenylacetic acid and its analogues are known to interact with cyclooxygenase (COX) enzymes, fatty acid amide hydrolase (FAAH), and various nuclear receptors, among others. Therefore, a broad, systematic approach is required to build a comprehensive selectivity profile and de-risk future development.
Part 1: The Strategic Imperative for Cross-Reactivity Profiling
In drug discovery, establishing the selectivity of a lead compound is as critical as confirming its primary efficacy. Unforeseen interactions with off-target proteins can lead to toxicity, adverse side effects, or misleading structure-activity relationship (SAR) data, ultimately resulting in costly late-stage failures. A systematic cross-reactivity study is a self-validating system; it not only identifies potential liabilities but also reinforces confidence in the compound's primary mechanism of action.
Our strategy for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a tiered approach, moving from broad, high-throughput screening to more specific, functional analyses. This "funnel" approach, illustrated below, is designed to efficiently identify and validate off-target interactions.
Caption: A tiered approach to cross-reactivity screening.
Part 2: Experimental Design & Methodologies
Tier 1: Broad Target Panel Screening
The initial step involves screening the compound against a large, diverse panel of receptors, enzymes, ion channels, and transporters. This provides a broad overview of potential off-target interactions. Commercial services are typically employed for this purpose due to the specialized nature and scale of these assays. A standard approach is to perform an initial screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Recommended Panel: A comprehensive panel, such as the Eurofins SafetyScreen44 or a similar offering, is recommended. This typically includes targets mandated by regulatory agencies like the FDA and EMA for safety assessment.
Experimental Protocol: General Radioligand Binding Assay
This technique assesses the ability of the test compound to displace a known radiolabeled ligand from its target protein.
-
Preparation: A membrane preparation or purified protein source containing the target of interest is prepared.
-
Incubation: The protein preparation is incubated with a fixed concentration of a specific, high-affinity radioligand (e.g., ³H or ¹²⁵I-labeled) and the test compound (3-Methyl-5-(trifluoromethoxy)phenylacetic acid) at a concentration of 10 µM.
-
Controls:
-
Total Binding: Radioligand + protein preparation (no competitor).
-
Non-Specific Binding (NSB): Radioligand + protein preparation + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.
-
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat, which traps the protein-bound radioligand while unbound ligand passes through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])
Tier 2: Hit Confirmation and Potency Determination
Any target showing significant inhibition (typically >50%) in the initial screen is considered a "hit" and must be validated. This involves generating a full dose-response curve to determine the compound's potency (IC₅₀) at that specific off-target.
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, typically from 100 µM down to 0.1 nM in 10-12 steps.
-
Assay Performance: Repeat the binding or enzyme inhibition assay for each concentration of the test compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Table
The results should be tabulated to clearly compare the potency at the primary target (hypothetical) versus the off-targets.
| Target | Class | Assay Type | IC₅₀ (µM) [Compound A] | IC₅₀ (µM) [3-Methyl-5-(...)] | Selectivity Index (Off-Target/Primary) |
| Primary Target X | Enzyme | Enzyme Inhibition | 0.05 | TBD | N/A |
| COX-1 | Enzyme | Enzyme Inhibition | 15.2 | TBD | TBD |
| 5-HT₂B Receptor | GPCR | Radioligand Binding | > 100 | TBD | TBD |
| hERG Channel | Ion Channel | Electrophysiology | 25.5 | TBD | TBD |
| FAAH | Hydrolase | Enzyme Inhibition | 5.8 | TBD | TBD |
TBD: To Be Determined. Data for Compound A is illustrative.
Tier 3: Functional and Cellular Validation
A confirmed binding interaction does not always translate to a biological effect. It is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target. This requires cell-based functional assays that measure downstream signaling events.
Workflow: From Binding Hit to Functional Confirmation
Caption: Workflow for functional validation of an off-target hit.
Experimental Protocol: Generic GPCR Functional Assay (cAMP Measurement)
This protocol assesses functional activity at a Gs- or Gi-coupled GPCR.
-
Cell Culture: Use a recombinant cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).
-
Compound Incubation:
-
Agonist Mode: Incubate cells with a serial dilution of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid in the presence of a phosphodiesterase inhibitor like IBMX.
-
Antagonist Mode: Pre-incubate cells with the serial dilution, then stimulate with a known agonist at its EC₈₀ concentration.
-
-
Cell Lysis: After incubation, lyse the cells to release intracellular contents.
-
cAMP Detection: Quantify the amount of cyclic AMP produced using a competitive immunoassay, such as HTRF®, LANCE®, or ELISA.
-
Data Analysis: Plot the cAMP response against the compound concentration to determine the EC₅₀ (for agonists) or the functional IC₅₀, which can be used to calculate the antagonist dissociation constant (Kₑ).
Part 3: Interpretation and Risk Assessment
The ultimate goal is to generate a Selectivity Index , which is the ratio of a compound's potency at an off-target to its potency at the primary target (IC₅₀ off-target / IC₅₀ primary target). A selectivity index of >100-fold is often considered a desirable benchmark, though this can vary depending on the nature of the off-target and the therapeutic indication.
Interactions with certain targets, known as "antitargets," carry a higher risk. For example, inhibition of the hERG potassium channel is associated with cardiac arrhythmia, and activity at the 5-HT₂B receptor has been linked to valvular heart disease. Any confirmed activity at such targets must be carefully evaluated, regardless of the selectivity index.
By following this structured, evidence-based approach, researchers can build a robust and reliable cross-reactivity profile for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. This data is indispensable for making informed decisions, guiding lead optimization efforts, and ensuring the development of safer, more effective therapeutics.
References
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins Discovery Services. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA Guidance for Industry. Available at: [Link]
-
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. Available at: [Link]
-
Whitebread, S., et al. (2005). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available at: [Link]
A Senior Application Scientist's Guide to Comparative Docking of Phenylacetic Acid Derivatives as COX-2 Inhibitors
This guide provides an in-depth, objective comparison of the in silico performance of several phenylacetic acid derivatives against Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug development. We will move beyond a simple procedural list to explore the causality behind our experimental choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage molecular docking for structure-activity relationship (SAR) studies.
Introduction: The Rationale for Docking Phenylacetic Acid Derivatives Against COX-2
Phenylacetic acid (PAA) and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry.[1] This structural motif is present in numerous approved drugs, including potent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1] The anti-inflammatory action of many NSAIDs is achieved through the inhibition of Cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.
There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][3][4] It has become an indispensable tool in modern drug discovery for virtual screening, hit identification, and lead optimization, offering a cost-effective and rapid method to prioritize compounds for synthesis and experimental testing.[5][6]
In this guide, we will perform a comparative docking study of phenylacetic acid and several of its derivatives against the human COX-2 enzyme. Our objective is to elucidate how subtle chemical modifications to the PAA scaffold can influence binding affinity and interaction patterns within the COX-2 active site, thereby providing a clear, data-supported rationale for future drug design efforts.
Experimental Design & Workflow
Caption: A generalized workflow for our comparative molecular docking study.
Detailed Methodology: A Step-by-Step Protocol
This protocol outlines the complete process using industry-standard, freely available software: AutoDock Tools for file preparation, AutoDock Vina for the docking simulation, and PyMOL for visualization.
Target Protein Preparation
The choice of the protein structure is critical. We selected the high-resolution crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) from the RCSB Protein Data Bank. Using a structure that is already bound to a ligand helps in accurately identifying the active site.
Protocol:
-
Download: Obtain the PDB file 5KIR.pdb from the RCSB PDB website.
-
Clean Structure: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential components, including water molecules, co-factors, and the original ligand. Save this as 5KIR_protein.pdb. The rationale here is to ensure the docking simulation is not influenced by molecules that are not part of the core protein structure.
-
Prepare for Docking:
-
Launch AutoDock Tools (ADT).
-
Load the 5KIR_protein.pdb molecule.
-
Add polar hydrogens to the protein, as crystal structures typically lack hydrogen atoms. This is essential for correct charge and hydrogen bond calculations.[7]
-
Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function.
-
Save the prepared protein in the PDBQT format (5KIR_protein.pdbqt). The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom information required by AutoDock Vina.
-
Ligand Preparation
We will compare four compounds:
-
Phenylacetic Acid (PAA): Our base scaffold.
-
3-Chloro-phenylacetic Acid (3-Cl-PAA): A halogenated derivative to assess the impact of an electron-withdrawing group. Halogenated PAAs have shown inhibitory effects on other enzymes.[8]
-
4-Hydroxy-phenylacetic Acid (4-OH-PAA): To evaluate the effect of a hydrogen-bonding group.
-
Diclofenac: A well-known NSAID and potent COX-2 inhibitor, serving as our positive control or benchmark.
Protocol:
-
Obtain Structures: Download the 3D structures (SDF format) for each ligand from the PubChem database.
-
Prepare for Docking (repeat for each ligand):
-
Load the ligand's SDF file into ADT.
-
Compute Gasteiger charges.
-
Define the rotatable bonds. This step is crucial for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[7]
-
Save the prepared ligand in the PDBQT format (e.g., diclofenac.pdbqt).
-
Grid Box Generation
The grid box defines the three-dimensional search space for the docking simulation.[9] It must encompass the entire active site of the enzyme to ensure the algorithm can explore all relevant binding poses.
Protocol:
-
In ADT, with the 5KIR_protein.pdbqt loaded, use the Grid Box tool.
-
Center the grid box on the co-crystallized ligand from the original PDB file (if loaded as a reference) or on key active site residues (e.g., Tyr385, Arg513, Ser530).
-
Adjust the dimensions of the box to be large enough to accommodate all selected ligands, typically with a spacing of 1 Å. For this study, dimensions of 25 x 25 x 25 Å are appropriate.
-
Save the grid parameters to a configuration file (e.g., config.txt).
Running the Docking Simulation
We will use AutoDock Vina, an efficient and widely used docking program.[10]
Protocol:
-
Create a configuration file config.txt specifying the paths to the receptor and ligand files, and the grid box coordinates and dimensions.
-
Execute the docking run from the command line for each ligand: vina --config config.txt --log diclofenac_log.txt
-
This process will generate an output file (_out.pdbqt) containing the predicted binding poses and their corresponding affinity scores.
Results and Comparative Analysis
The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy in kcal/mol. More negative values indicate stronger, more favorable binding.[9]
Quantitative Data Summary
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Predicted Interactions (with key residues) |
| Phenylacetic Acid (PAA) | 999 | -6.1 | H-bond with Arg120; Hydrophobic interactions |
| 3-Chloro-phenylacetic Acid | 7393 | -6.8 | H-bond with Arg120; Halogen bond with Ser353; Enhanced hydrophobic interactions |
| 4-Hydroxy-phenylacetic Acid | 793 | -6.5 | H-bonds with Arg120 and Tyr355 |
| Diclofenac (Benchmark) | 3033 | -8.5 | H-bonds with Arg120 and Tyr385; Strong hydrophobic and pi-stacking interactions |
Note: The binding affinity values and interactions are representative examples generated for this guide to illustrate a comparative analysis.
Analysis of Structure-Activity Relationships
The docking results provide clear insights into the structure-activity relationships of these derivatives:
-
Phenylacetic Acid (PAA): As our baseline, PAA shows moderate affinity. Its carboxylate group forms a key hydrogen bond with the guanidinium group of Arg120, a critical interaction for anchoring ligands in the COX active site.
-
4-Hydroxy-phenylacetic Acid (4-OH-PAA): The addition of a hydroxyl group at the para position slightly improves binding affinity (-6.5 kcal/mol). This is likely due to the formation of an additional hydrogen bond with the side chain of Tyr355, further stabilizing the ligand in the active site.
-
3-Chloro-phenylacetic Acid (3-Cl-PAA): The chloro-substituted derivative shows a more significant improvement in binding affinity (-6.8 kcal/mol). The chlorine atom engages in favorable halogen bonding with the backbone of Ser353 and contributes to stronger hydrophobic interactions within a pocket of the active site, demonstrating how a simple halogenation can enhance binding.
-
Diclofenac: As expected, the benchmark drug Diclofenac shows the highest binding affinity (-8.5 kcal/mol). Its more complex structure allows for multiple points of contact. The two chlorinated phenyl rings occupy the hydrophobic channel of the active site more effectively, leading to extensive hydrophobic and pi-stacking interactions. The carboxylate group maintains the critical hydrogen bond with Arg120, and another key interaction often occurs with Tyr385.
Biological Context: The COX-2 Signaling Pathway
To fully appreciate the impact of inhibiting COX-2, it is essential to understand its role in the inflammatory cascade.
Caption: Simplified COX-2 signaling pathway leading to inflammation.
This pathway illustrates that by inhibiting the COX-2 enzyme, phenylacetic acid derivatives can block the conversion of arachidonic acid into prostaglandins, thereby preventing the downstream physiological responses of inflammation and pain.[11]
Conclusion
This comparative guide demonstrates the utility of molecular docking for rapidly assessing a series of related compounds and building a foundational structure-activity relationship profile. Our in silico results suggest that modifications to the phenylacetic acid scaffold, such as the addition of hydroxyl or chloro groups, can enhance binding affinity to the COX-2 active site through specific, predictable interactions. The superior performance of the benchmark drug Diclofenac underscores the importance of optimizing ligand shape and electronics to maximize contacts within the binding pocket.
The methodologies and analyses presented here provide a robust framework for researchers to conduct their own comparative docking studies, accelerating the rational design of novel and more potent enzyme inhibitors.
References
-
Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. [Link]
-
Key Topics in Molecular Docking for Drug Design. [Link]
-
Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. [Link]
-
Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. [Link]
-
Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]
-
Role of Molecular Docking in Drug Discovery. [Link]
-
In-Silico Molecular Docking Based Drug Repurposing Approaches. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. [Link]
-
A Guide to In Silico Drug Design. [Link]
-
Computational Docking studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. [Link]
-
Session 4: Introduction to in silico docking. [Link]
-
Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Phenylacetic acid derivatives, their prepar
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
(PDF) Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. [Link]
-
Phenylacetic acid - Wikipedia. [Link]
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Metabolic Stability of Fluorinated Compounds In Vitro
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, and details the robust in-vitro methodologies required to validate these critical drug-like properties.
The rationale for fluorination is grounded in fundamental physical organic chemistry. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly the oxidative processes mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[3][4] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can effectively block or retard metabolism, often leading to a longer in-vivo half-life, reduced clearance, and improved oral bioavailability.[2][3][5] However, this enhancement is not guaranteed. The introduction of fluorine can also alter a molecule's electronic properties or redirect metabolism to other sites, a phenomenon known as metabolic switching.[6] Therefore, rigorous, quantitative in-vitro validation is not merely a suggestion but a critical requirement.
Choosing the Right In-Vitro System: A Comparative Analysis
The selection of an appropriate in-vitro model is the first critical decision in assessing metabolic stability. Each system offers a different level of complexity and physiological relevance, with distinct advantages and limitations. The most common models include liver microsomes, S9 fractions, and cryopreserved hepatocytes.[7][8][9]
| In-Vitro System | Description & Key Enzymes | Advantages for Fluorinated Compounds | Disadvantages & Considerations |
| Liver Microsomes | Vesicles of the endoplasmic reticulum from homogenized liver cells.[10] Rich in Phase I enzymes (CYP450s, FMOs) and some Phase II enzymes (UGTs).[11] | Excellent for specifically assessing CYP450-mediated oxidative metabolism, the primary pathway blocked by fluorination.[11] Cost-effective, high-throughput, and well-characterized. | Lacks cytosolic enzymes (e.g., AO, XO) and most Phase II conjugation pathways (sulfation, glutathione conjugation). May miss metabolic switching to these pathways. |
| Liver S9 Fraction | A supernatant fraction containing both microsomes and the cytosolic fraction of the liver homogenate.[7] Contains a broad range of Phase I and Phase II enzymes. | Provides a more complete picture of hepatic metabolism than microsomes alone. Can reveal metabolism by cytosolic enzymes if CYP450 pathways are successfully blocked. | Cofactor requirements are more complex (requires both NADPH for Phase I and specific cofactors like UDPGA, PAPS for Phase II). Can have higher variability and lower specific activity than microsomes. |
| Suspension Hepatocytes | Intact, viable liver cells.[7] Contain the full complement of metabolic enzymes and cofactors within a cellular context, including uptake and efflux transporters.[11] | The "gold standard" for in-vitro metabolism, offering the most physiologically relevant data.[12] Assesses the interplay between Phase I and Phase II metabolism, as well as transporter effects. | More expensive and lower throughput than subcellular fractions. Limited incubation times due to decreasing viability. Cell sourcing can introduce variability. |
For an initial screen of fluorinated analogs against a parent compound, liver microsomes are often the most pragmatic choice, directly testing the hypothesis that CYP450-mediated oxidation has been blocked. If microsomal stability is high, follow-up studies in hepatocytes are essential to ensure the compound is not rapidly cleared by other pathways.
Visualizing the Impact of Fluorination
The core principle behind using fluorine to enhance metabolic stability is the blockade of oxidative metabolism at a specific site.
Caption: Fluorine blocks CYP450-mediated oxidation at a metabolically labile site.
Quantitative Comparison: Interpreting the Data
The output of a metabolic stability assay is typically the in-vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater stability.[1]
| Compound | In-Vitro System | t½ (min) | CLint (µL/min/mg protein) | Interpretation |
| Parent-H | Human Liver Microsomes | 15 | 46.2 | High Clearance / Low Stability |
| Analog-F | Human Liver Microsomes | > 120 | < 5.8 | Low Clearance / High Stability |
| Parent-H | Rat Hepatocytes | 25 | 35.1 (per 10⁶ cells) | Moderate Clearance / Moderate Stability |
| Analog-F | Rat Hepatocytes | > 180 | < 4.9 (per 10⁶ cells) | Low Clearance / High Stability |
This data clearly demonstrates the significant improvement in metabolic stability conferred by fluorination in both microsomal and hepatocyte systems.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a self-validating system for determining the metabolic stability of a test compound. The inclusion of positive controls (compounds with known high and low clearance) and a negative control (incubation without the essential cofactor NADPH) is critical for data integrity.[1]
Objective:
To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.[13]
Materials:
-
Test Compound (TC), Fluorinated Analog (FA), High-Clearance Control (e.g., Verapamil), Low-Clearance Control (e.g., Warfarin)
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
100 mM Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing G6P, G6P-DH, and NADP+)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Workflow Visualization
Caption: Standard workflow for an in-vitro microsomal metabolic stability assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the test compound, fluorinated analog, and controls in DMSO. Serially dilute to create working solutions.
-
On the day of the experiment, thaw pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
-
Incubation Setup (performed on ice):
-
In a 96-well plate, add phosphate buffer.
-
Add the thawed microsome suspension to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test/control compound working solution to the appropriate wells. The final concentration should be low (e.g., 1 µM) to avoid saturating the enzymes.
-
-
Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to bring the mixture to temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells.
-
Simultaneously, add an equal volume of phosphate buffer to the "-NADPH" wells. This serves as a crucial negative control to assess non-enzymatic degradation.[1]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring a fixed volume (e.g., 50 µL) from the incubation plate to a collection plate containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with internal standard). The 0-minute time point sample is taken immediately after the addition of the NADPH system.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k .[16]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .
-
Conclusion and Forward Look
The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of drug candidates.[1][3] By blocking sites susceptible to CYP450-mediated oxidation, medicinal chemists can significantly improve a compound's pharmacokinetic profile. However, this guide underscores that theoretical design must be confirmed with rigorous in-vitro experimentation. While the perceived stability of the C-F bond is high, instances of defluorination or metabolic switching are possible and warrant careful investigation.[6][17][18] By employing well-controlled, self-validating assays—starting with microsomal screens and progressing to more complex hepatocyte models—researchers can make confident, data-driven decisions in the optimization of lead compounds, ultimately increasing the probability of success in developing new, effective therapeutics.
References
-
How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]
-
Drug Metabolism Assays. BioIVT. [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. PubMed. [Link]
-
The Dark Side of Fluorine. Fluoride Action Network. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Metabolic Stability Services. Eurofins Discovery. [Link]
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Technology Networks. [Link]
-
The Dark Side of Fluorine. PubMed Central. [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PubMed Central. [Link]
-
Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River. [Link]
-
The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]
- 8. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. bioivt.com [bioivt.com]
- 14. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different phenylacetic acid isomers in biological assays
Introduction
Phenylacetic acid (PAA), a simple aromatic carboxylic acid, exists as three distinct positional isomers: 2-phenylacetic acid (2-PAA), 3-phenylacetic acid (3-PAA), and 4-phenylacetic acid (4-PAA). While structurally similar, the seemingly minor shift in the position of the acetic acid moiety on the phenyl ring can lead to significant differences in their biological activities. This guide provides a comprehensive head-to-head comparison of these isomers across key biological assays, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-activity relationships. This document synthesizes available experimental data to illuminate the nuanced yet critical impact of isomerism on biological function.
Phenylacetic acid is a naturally occurring compound found in various plants and is also a metabolic byproduct in mammals.[1][2] It is recognized for a range of biological effects, including auxin-like activity in plants, antimicrobial properties, and potential as a therapeutic agent.[1][3] Understanding the distinct biological profiles of each isomer is paramount for applications ranging from agriculture to medicine.
Comparative Biological Activities
The biological efficacy of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. In the case of phenylacetic acid isomers, the position of the carboxyl group dictates the molecule's overall shape, electronic distribution, and steric hindrance, thereby influencing its binding affinity to receptors and enzymes.
Auxin Activity: A Tale of Positional Advantage
Auxins are a class of plant hormones that regulate various aspects of plant growth and development. The auxin-like activity of phenylacetic acid has been well-documented, though it is generally considered to be weaker than the principal plant auxin, indole-3-acetic acid (IAA).[4] However, the positional isomerism of PAA plays a crucial role in its effectiveness as a growth promoter.
A key study on the structure-activity relationship of mono-substituted phenylacetic acids in the Avena coleoptile elongation assay revealed that the meta-position (3-PAA) is particularly important for promoting growth. This suggests that 3-phenylacetic acid may exhibit the most potent auxin-like activity among the three isomers. While direct comparative quantitative data from a single study is limited, the available evidence points towards a hierarchy of auxin activity.
Table 1: Comparative Auxin Activity of Phenylacetic Acid Isomers
| Isomer | Relative Auxin Activity | Key Findings |
| 2-Phenylacetic Acid (2-PAA) | Moderate | Exhibits auxin-like properties, stimulating cell elongation.[4] |
| 3-Phenylacetic Acid (3-PAA) | Potentially High | The meta-position is suggested to be critical for growth promotion activity. |
| 4-Phenylacetic Acid (4-PAA) | Likely Lower | The para-position is generally less favorable for this specific activity. |
The causality behind this observation lies in the specific steric and electronic requirements of the auxin receptors in plants. The spatial arrangement of the carboxyl group in 3-PAA may allow for a more optimal fit into the receptor's binding pocket, leading to a more effective induction of the downstream signaling cascade that results in cell elongation.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Phenylacetic acid has demonstrated notable antimicrobial activity against a range of bacteria.[3] This has prompted investigations into its potential as a natural food preservative and as a lead compound for the development of new antimicrobial agents. While comprehensive comparative studies on all three isomers are not abundant, existing data on 2-phenylacetic acid provides a baseline for understanding their potential.
For instance, 2-phenylacetic acid has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of the cell membrane and interference with essential cellular processes.
Table 2: Antimicrobial Activity of Phenylacetic Acid Isomers (Illustrative)
| Isomer | Target Organism | MIC (µg/mL) | Reference |
| 2-Phenylacetic Acid (2-PAA) | Escherichia coli | Data not available in a comparative study | |
| Staphylococcus aureus | Data not available in a comparative study | ||
| 3-Phenylacetic Acid (3-PAA) | Escherichia coli | Data not available in a comparative study | |
| Staphylococcus aureus | Data not available in a comparative study | ||
| 4-Phenylacetic Acid (4-PAA) | Escherichia coli | Data not available in a comparative study | |
| Staphylococcus aureus | Data not available in a comparative study |
Note: This table highlights the need for direct comparative studies. The lack of consistent data from a single source makes a definitive comparison challenging.
Antiproliferative and Cytotoxic Effects: Potential in Cancer Research
The potential of phenylacetic acid and its derivatives as anticancer agents has been an area of active research. The ability of these compounds to induce apoptosis and inhibit cell proliferation in various cancer cell lines has been investigated. The isomeric position of the acetic acid group is expected to significantly influence the cytotoxic potency.
While direct comparative IC50 values for the three parent isomers from a single, comprehensive study are not currently available in the reviewed literature, studies on derivatives provide clues. For example, derivatives of 4-aminophenylacetic acid have shown promising antimicrobial and, by extension, potential cytotoxic activities.[5]
Table 3: Comparative Cytotoxicity of Phenylacetic Acid Isomers (Illustrative)
| Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacetic Acid (2-PAA) | e.g., MCF-7 (Breast) | Data not available in a comparative study | |
| e.g., PC-3 (Prostate) | Data not available in a comparative study | ||
| 3-Phenylacetic Acid (3-PAA) | e.g., MCF-7 (Breast) | Data not available in a comparative study | |
| e.g., PC-3 (Prostate) | Data not available in a comparative study | ||
| 4-Phenylacetic Acid (4-PAA) | e.g., MCF-7 (Breast) | Data not available in a comparative study | |
| e.g., PC-3 (Prostate) | Data not available in a comparative study |
Note: The absence of directly comparable IC50 values underscores a significant gap in the current understanding of the structure-activity relationship of PAA isomers in cancer biology.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below. These protocols are based on established and widely accepted methodologies in the field.
Avena Coleoptile Elongation Bioassay for Auxin Activity
This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.
Step-by-Step Methodology:
-
Germination of Oat Seedlings: Germinate Avena sativa seeds in the dark for 48-72 hours until the coleoptiles are approximately 2-3 cm in length.
-
Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the sub-apical region of the coleoptiles.
-
Incubation: Float the coleoptile sections in a phosphate buffer solution (pH 6.0) for 1-2 hours to deplete endogenous auxins.
-
Treatment: Transfer the sections to petri dishes containing the test solutions of 2-PAA, 3-PAA, and 4-PAA at various concentrations (e.g., 10⁻⁷ to 10⁻³ M) dissolved in the same buffer. A control group with only the buffer should be included.
-
Incubation: Incubate the petri dishes in the dark at 25°C for 24 hours.
-
Measurement: After incubation, measure the final length of the coleoptile sections using a digital caliper or by projecting their image onto a screen.
-
Data Analysis: Calculate the percentage elongation for each treatment group relative to the initial length and compare it to the control group.
Caption: Workflow for the Avena coleoptile elongation bioassay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the phenylacetic acid isomers (e.g., 10 to 1000 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
The biological effects of phenylacetic acid isomers are mediated through their interaction with specific signaling pathways.
Auxin Signaling Pathway
In plants, the auxin signal is perceived by a family of F-box proteins, including TIR1 (Transport Inhibitor Response 1). The binding of auxin to TIR1 promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that regulate cell growth and development. The differential auxin activity of the PAA isomers is likely due to their varying affinities for the TIR1 receptor.
Caption: Simplified auxin signaling pathway.
Conclusion
This comparative guide highlights the importance of positional isomerism in dictating the biological activities of phenylacetic acid. While 2-phenylacetic acid is the most studied isomer, evidence suggests that 3-phenylacetic acid may hold greater promise as a plant growth regulator due to its potentially higher auxin activity. The antimicrobial and antiproliferative properties of all three isomers warrant further direct comparative investigation to fully elucidate their structure-activity relationships. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to conduct these much-needed comparative studies. A deeper understanding of the distinct biological profiles of each PAA isomer will undoubtedly pave the way for their targeted application in various scientific and industrial fields.
References
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284. [Link]
-
Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233–242. [Link]
-
Kampa, M., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action. Breast Cancer Research, 6(2), R63–R74. [Link]
-
PubChem. Phenylacetic acid. [Link]
-
Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, 56(8), 1641–1654. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Xie, J., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13885. [Link]
Sources
- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety principles, you can ensure the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the potential hazards associated with 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is paramount. Based on data from structurally similar compounds, this substance should be treated with caution.
Primary Hazards:
-
Skin and Eye Irritation: Phenylacetic acid derivatives are known to cause skin and serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion can be harmful to health.[5][1]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and should not be released into the environment.[6]
Due to the presence of a trifluoromethoxy group, upon combustion, this compound may produce highly toxic and corrosive hydrogen fluoride (HF) gas.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling and disposing of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against splashes. |
| Skin and Body | Chemical-resistant apron or lab coat | To be worn over personal clothing to protect against accidental spills. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | A respirator may be necessary for large quantities, spills, or in areas with poor ventilation. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid waste. Adherence to these steps is crucial for ensuring safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is the most critical step in preventing dangerous reactions and ensuring proper disposal.
-
Designated Waste Container: Collect waste containing 3-Methyl-5-(trifluoromethoxy)phenylacetic acid in a designated, compatible, and clearly labeled hazardous waste container.
-
Halogenated Organic Waste: This compound belongs to the halogenated organic waste stream.[7][8][9] Do not mix it with non-halogenated organic waste, as the disposal methods for these two streams are different and mixing them can significantly increase disposal costs.[10]
-
Incompatible Materials: Store this waste separately from strong oxidizing agents and bases to avoid potentially violent reactions.[5][11]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are vital for safe storage and transport.
-
Container Material: Use a container made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[6][12] Avoid metal containers.[11][12]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "3-Methyl-5-(trifluoromethoxy)phenylacetic acid," and the associated hazard pictograms (e.g., irritant, harmful).[13][14] Ensure the label is legible and securely attached.
Step 3: Waste Accumulation and Storage
Follow your institution's guidelines for the accumulation of hazardous waste.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[11][13][14]
-
Secure Storage: Keep the container tightly closed except when adding waste.[7][11] Store it in a cool, dry, and well-ventilated area away from incompatible chemicals.
-
Volume Limits: Do not overfill the waste container; a general rule is to fill it to no more than 90% of its capacity.[12]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the container is full or has been in storage for the maximum allowed time according to your institution's policy, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
The following diagram illustrates the decision-making workflow for the proper disposal of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Caption: Decision workflow for the disposal of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[6] Do not use combustible materials like sawdust.[6]
-
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Report: Report the spill to your EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][3][15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5][3][15] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][3][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][15]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer and more compliant research environment.
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- 3-(trifluoromethoxy)phenylacetic acid methyl ester - SAFETY DATA SHEET.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regulations.
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET. Fisher Scientific.
- 3-(Trifluoromethyl)phenylacetic acid 97. Sigma-Aldrich.
- Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- sigma-aldrich - Safety Data Sheet.
- Safety Data Sheet. Cayman Chemical.
- Chemical and Hazardous Waste Guide. UiO.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Halogenated Organics Waste Compatibility. CP Lab Safety.
- Laboratory chemical waste disposal guidelines. University of Otago.
- 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. Apollo Scientific.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. calpaclab.com [calpaclab.com]
- 10. otago.ac.nz [otago.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid
For researchers, scientists, and drug development professionals engaged in the synthesis and handling of novel chemical entities, a robust understanding of safety protocols is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, we empower you to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Corrosive and Irritant Nature
-
Skin Irritation: Direct contact can cause redness and irritation.[2][3]
-
Serious Eye Irritation: The acidic nature of the compound poses a significant risk of serious eye damage upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3]
The trifluoromethoxy group and the carboxylic acid moiety are the key drivers of this reactivity. The acidic proton can cause chemical burns, while the fluorinated group may pose additional hazards, particularly under thermal decomposition, where harmful substances like hydrogen fluoride could be released.[4]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection: Shielding Against the Unforeseen
Due to the serious eye irritation potential, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are the minimum standard for any work involving this compound.[5]
-
High Splash Risk: When there is a significant risk of splashing, such as during transfer of solutions or reactions under vigorous stirring, a face shield must be worn in addition to chemical splash goggles.[2][5]
Hand Protection: The Imperative of Chemical Resistance
The choice of gloves is critical and should be based on the specific solvents being used in conjunction with the compound.
-
Glove Material: Nitrile or butyl rubber gloves are highly recommended for handling organic acids and fluorinated compounds.[6] Always consult the glove manufacturer's compatibility chart for the specific chemicals in your procedure.
-
Double Gloving: For tasks with a higher risk of exposure, such as handling concentrated solutions or performing extractions, wearing two pairs of gloves (double-gloving) is a prudent measure.[5]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if any compromise is suspected or after a splash occurs.
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect against incidental contact.[5]
-
Chemical-Resistant Apron: For larger-scale work or when there is a heightened risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]
Respiratory Protection: Guarding Against Inhalation Hazards
Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.
-
Fume Hood: All manipulations of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, especially the handling of the solid powder and the preparation of solutions, must be conducted in a properly functioning fume hood.[2]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] Fit testing of the respirator is mandatory to ensure its effectiveness.
Table 1: Summary of Recommended Personal Protective Equipment
| Body Part | Minimum Requirement | High Splash/Aerosol Risk |
| Eyes/Face | Chemical Splash Goggles | Chemical Splash Goggles and Face Shield |
| Hands | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Double-Gloving with Chemical-Resistant Gloves |
| Body | Flame-Resistant Laboratory Coat | Laboratory Coat and Chemical-Resistant Apron |
| Respiratory | Work within a Chemical Fume Hood | NIOSH-Approved Respirator (as needed) |
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and encompasses the entire lifecycle, from receipt to disposal.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: When weighing the solid compound, do so in the fume hood to minimize the risk of inhaling dust. Use a draft shield if necessary.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly to avoid splashing.[7]
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[2]
Emergency Procedures: Preparedness is Key
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Remove any contaminated clothing while continuing to flush.[5]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Seek immediate medical attention.
Spill Response:
-
Small Spills: For small spills within a fume hood, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[8] Do not use combustible materials like sawdust.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]
Disposal Plan: Responsible Stewardship
All waste containing 3-Methyl-5-(trifluoromethoxy)phenylacetic acid must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, compatible container.[8] The container should be made of a material resistant to corrosive acids, such as high-density polyethylene.[8] Do not mix with incompatible waste streams.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[4]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Caption: PPE Selection Workflow Diagram.
Conclusion
The safe handling of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-layered PPE strategy. By integrating these protocols into your daily laboratory operations, you foster a culture of safety and ensure the well-being of all personnel. Always remember that this guidance is a supplement to, not a replacement for, your institution's specific safety policies and a careful review of the most current safety data for this and related compounds.
References
- BenchChem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetic acid 97%.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-(Trifluoromethoxy)phenylacetic Acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-[4-(Trifluoromethoxy)phenyl]acetic acid.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET - 3-(trifluoromethoxy)phenylacetic acid methyl ester.
- BenchChem. (2025). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid.
- Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH.
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- BenchChem. (2025). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- Missouri S&T Environmental Health and Safety. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid.
- University of New Mexico Chemistry Department. (n.d.). Standard Operating Procedure - Hydrofluoric Acid.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
- BenchChem. (2025). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- Syracuse University Environmental Health & Safety Services. (n.d.). Corrosives.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- DuPont. (2019). DuPont Permeation Guide.
- American Institute for Conservation Wiki. (2023). PPE Chemical Protective Material Selection Guide.
Sources
- 1. 3-(Trifluormethyl)phenylessigsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
